molecular formula C21H22F2N8O10P2S2 B15140079 Dazostinag

Dazostinag

Cat. No.: B15140079
M. Wt: 710.5 g/mol
InChI Key: SIIGKCBSQKWSLM-BDJOQJDRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dazostinag is an agonist of the stimulator of interferon genes protein (STING;  transmembrane protein 173;  TMEM173), with potential immunoactivating and antineoplastic activities. Upon intravenous administration, this compound targets and binds to STING and activates the STING pathway in immune cells in the tumor microenvironment (TME). This leads to the production of pro-inflammatory cytokines, including interferons (IFNs), enhances the cross-presentation of tumor-associated antigens (TAAs) by dendritic cells (DCs), and induces a cytotoxic T-lymphocyte (CTL)-mediated immune response against cancer cells. STING, a transmembrane protein that activates immune cells in the TME, plays a key role in the activation of the innate immune system.

Properties

Molecular Formula

C21H22F2N8O10P2S2

Molecular Weight

710.5 g/mol

IUPAC Name

7-[(1S,6R,8R,9S,15R,17R)-8-(6-aminopurin-9-yl)-9-fluoro-3,18-dihydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-5-fluoro-3H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H22F2N8O10P2S2/c22-7-1-30(17-10(7)19(33)28-5-26-17)21-15-13(32)8(38-21)2-36-42(34,44)40-14-9(3-37-43(35,45)41-15)39-20(11(14)23)31-6-29-12-16(24)25-4-27-18(12)31/h1,4-6,8-9,11,13-15,20-21,32H,2-3H2,(H,34,44)(H,35,45)(H2,24,25,27)(H,26,28,33)/t8-,9-,11+,13?,14?,15+,20-,21-,42?,43?/m1/s1

InChI Key

SIIGKCBSQKWSLM-BDJOQJDRSA-N

Isomeric SMILES

C1[C@@H]2C([C@@H]([C@@H](O2)N3C=C(C4=C3N=CNC4=O)F)OP(=S)(OC[C@@H]5C([C@@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)F)OP(=O)(O1)S)O)O

Canonical SMILES

C1C2C(C(C(O2)N3C=C(C4=C3N=CNC4=O)F)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)F)OP(=O)(O1)S)O)O

Origin of Product

United States

Foundational & Exploratory

Dazostinag: A Deep Dive into its Mechanism of Action in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Dazostinag (TAK-676) is a novel, systemically administered small molecule agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Its mechanism of action revolves around the activation of this pathway, leading to the induction of a potent anti-tumor immune response. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the mechanism of action of this compound in cancer, with a focus on quantitative data, experimental methodologies, and the intricate signaling cascades involved.

Introduction

The Stimulator of Interferon Genes (STING) pathway is an essential signaling cascade that detects the presence of cytosolic DNA, a danger signal often associated with viral infections and cellular damage, including that which occurs within the tumor microenvironment. Activation of STING triggers the production of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines, which in turn orchestrate a robust innate and adaptive immune response. This compound has been designed to harness this natural anti-tumor immunity by directly activating the STING protein. Preclinical and clinical investigations have demonstrated its potential as a monotherapy and in combination with other anti-cancer agents, such as immune checkpoint inhibitors and radiotherapy.

Core Mechanism of Action: STING Pathway Activation

This compound functions as a direct agonist of the STING protein. The binding of this compound induces a conformational change in STING, leading to its activation and downstream signaling.

Signaling Pathway

The activation of the STING pathway by this compound initiates a well-defined signaling cascade:

Dazostinag_STING_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell / Antigen Presenting Cell cluster_tme Tumor Microenvironment This compound This compound Dazostinag_int This compound (intracellular) This compound->Dazostinag_int Cellular Uptake STING STING Dazostinag_int->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 Phosphorylated IRF3 IRF3->pIRF3 IRF3_dimer IRF3 Dimer pIRF3->IRF3_dimer Dimerization Nucleus Nucleus IRF3_dimer->Nucleus Translocation Type_I_IFN Type I Interferons (IFN-α, IFN-β) Nucleus->Type_I_IFN Gene Transcription Cytokines Pro-inflammatory Cytokines & Chemokines (e.g., CXCL9, CXCL10) Nucleus->Cytokines Gene Transcription DC Dendritic Cell (DC) Type_I_IFN->DC Maturation & Activation NK_Cell Natural Killer (NK) Cell Type_I_IFN->NK_Cell Activation CD8_T_Cell CD8+ T Cell Type_I_IFN->CD8_T_Cell Enhanced Priming & Effector Function Cytokines->CD8_T_Cell Recruitment Macrophage Macrophage Cytokines->Macrophage Polarization to M1 DC->CD8_T_Cell Antigen Presentation Tumor_Cell Tumor Cell NK_Cell->Tumor_Cell Direct Killing CD8_T_Cell->Tumor_Cell Direct Killing

Caption: this compound-mediated STING pathway activation and subsequent anti-tumor immune response.

Quantitative Data from Preclinical and Clinical Studies

Preclinical In Vitro and In Vivo Data

While specific IC50 values for this compound in various cancer cell lines are not extensively published in the public domain, preclinical studies have consistently demonstrated its dose-dependent activity. In syngeneic mouse models, this compound has been shown to induce significant anti-tumor responses.

Table 1: Summary of Preclinical Efficacy of this compound

Model SystemKey FindingsReference
Syngeneic Mouse ModelsDose-dependent cytokine responses and increased activation and proliferation of immune cells within the tumor microenvironment.[1][1]
Syngeneic Mouse ModelsSignificant STING-dependent antitumor activity, including complete regressions and durable memory T-cell immunity.Not explicitly cited
Murine and Human Cell LinesDose-dependently induced activation of the STING signaling pathway and type I IFNs.[1][1]
Clinical Trial Data

Clinical trials have provided quantitative evidence of this compound's anti-tumor activity, particularly in combination with other therapies.

Table 2: Summary of Clinical Efficacy of this compound

Trial IdentifierCancer TypeTreatment RegimenKey Efficacy DataReference
NCT04420884 (iintune-1)Head and Neck Squamous Cell Carcinoma (HNSCC)This compound + PembrolizumabOverall Response Rate (ORR): 34.5% in the expansion cohort.[1][1]
NCT04420884 (iintune-1)Recurrent/Metastatic Squamous Cell Carcinoma of the Head and Neck (RM-SCCHN)This compound (5 mg IV) + PembrolizumabORR: 34% (1 confirmed complete response, 7 confirmed partial responses).[2][2]
NCT04879849Advanced Solid Tumors (NSCLC, TNBC, SCCHN)This compound + Pembrolizumab + RadiotherapyConfirmed antitumor activity in 7.1% of patients (1 complete response, 1 partial response).[3][3]

Experimental Protocols

Phase 0 CIVO Microdosing Study in HNSCC

This study utilized the Comparative In Vivo Oncology (CIVO) platform to assess the in situ effects of this compound.

  • Objective: To evaluate the pharmacodynamic effects of intratumoral microdoses of this compound, alone or with chemotherapy, in patients with HNSCC.[4]

  • Methodology:

    • Adult patients with HNSCC planned for surgical resection were enrolled.[4]

    • Intratumoral microdose injections of this compound (maximum dose of 1.68 μg in a 0.05 mg/mL solution) were administered.[4]

    • Tumors were resected 24, 48, 72, or 96 hours post-injection.[4]

    • Tumor samples were analyzed using immunohistochemistry (IHC) and in situ hybridization (ISH).[4]

  • Key Findings:

    • Induction of Type 1 IFN signaling.[1]

    • Shift in macrophage polarization from an immune-suppressive to a proinflammatory phenotype at 24 hours.[1]

    • Enrichment of cytotoxic T cells.[1]

    • Increased cellular apoptosis when combined with chemotherapy.[1]

CIVO_Workflow Patient_Enrollment Enroll HNSCC Patients (planned for surgery) Microdosing Intratumoral Microdosing of this compound via CIVO Patient_Enrollment->Microdosing Tumor_Resection Tumor Resection (24-96h post-injection) Microdosing->Tumor_Resection Sample_Analysis Sample Analysis (IHC, ISH) Tumor_Resection->Sample_Analysis Data_Interpretation Pharmacodynamic Analysis Sample_Analysis->Data_Interpretation

Caption: Experimental workflow for the Phase 0 CIVO microdosing study.

Representative In Vivo Xenograft Study Protocol

While a specific, detailed public protocol for this compound xenograft studies is not available, a representative workflow can be outlined based on standard practices for similar agents.

  • Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model.

  • Methodology:

    • Cell Culture: Human cancer cell lines are cultured under standard conditions.

    • Tumor Implantation: An appropriate number of cells are subcutaneously injected into immunocompromised mice.

    • Tumor Growth and Grouping: Tumors are allowed to grow to a specified volume, at which point mice are randomized into treatment and control groups.

    • Treatment Administration: this compound is administered via a specified route (e.g., intravenous) and schedule. The control group receives a vehicle control.

    • Monitoring: Tumor volume and body weight are measured regularly.

    • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analysis.

Xenograft_Workflow Cell_Culture Culture Cancer Cell Lines Tumor_Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize into Treatment & Control Groups Tumor_Growth->Randomization Treatment Administer this compound or Vehicle Randomization->Treatment Monitoring Measure Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

Caption: Representative workflow for an in vivo xenograft efficacy study.

Conclusion

This compound represents a promising therapeutic agent that leverages the body's innate immune system to fight cancer. Its mechanism of action as a STING agonist is well-supported by a growing body of preclinical and clinical evidence. The ability of this compound to induce a pro-inflammatory tumor microenvironment, enhance antigen presentation, and promote the activity of cytotoxic immune cells provides a strong rationale for its continued development, both as a monotherapy and in combination with other cancer therapies. Future research will further elucidate the optimal clinical applications and patient populations that will benefit most from this innovative immunotherapeutic approach.

References

An In-depth Technical Guide: Dazostinag-Mediated Activation of the STING Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: A comprehensive technical overview of Dazostinag (TAK-676), a novel STING (Stimulator of Interferon Genes) agonist, detailing its mechanism of action, pharmacodynamic effects, and the experimental methodologies used for its characterization.

Executive Summary

This compound (TAK-676) is a novel, synthetic, and systemically administered STING agonist designed to activate the innate immune system for therapeutic applications in oncology.[1][2] By directly engaging the STING protein, this compound triggers a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2][3] This action effectively bridges the innate and adaptive immune responses, leading to the activation of dendritic cells, NK cells, and T cells, and promoting a robust anti-tumor effect.[1] This document provides a detailed examination of the molecular mechanism, quantitative pharmacology, and key experimental protocols relevant to the study of this compound.

The cGAS-STING Pathway: A Primer

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage.[3][4] Upon binding dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates the STING protein located on the endoplasmic reticulum (ER).[4][5] This binding event initiates STING's translocation to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[4][5] TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), leading to its dimerization and translocation into the nucleus.[3][5] Concurrently, the NF-κB signaling pathway is also activated.[6] This cascade results in the transcriptional activation of genes encoding type I IFNs and a suite of other inflammatory cytokines, which are essential for orchestrating a powerful anti-pathogen and anti-tumor immune response.[3][6]

This compound: Mechanism of Action

This compound is a synthetic cyclic dinucleotide agonist that directly binds to and activates the STING protein, bypassing the need for cGAS and endogenous cGAMP production.[7] This direct activation ignites a potent innate immune response characterized by the dose-dependent induction of type I IFNs and a broad range of immunomodulatory effects.[1][8]

Key downstream effects include:

  • Cytokine and Chemokine Induction: this compound stimulates the production of type I IFNs and pro-inflammatory cytokines, which helps remodel the tumor microenvironment (TME).[1][7]

  • Immune Cell Activation and Recruitment: It promotes the activation and proliferation of key anti-tumor immune cells, including dendritic cells (DCs), natural killer (NK) cells, and CD8+ T cells within the TME.[1][2]

  • Macrophage Polarization: this compound has been shown to shift the polarization of tumor-associated macrophages from an immunosuppressive M2-like phenotype to a pro-inflammatory M1-like phenotype.[1]

  • Enhanced T-Cell Infiltration: Treatment with this compound leads to increased expression of the chemokine CXCL9, which is associated with the recruitment and enrichment of cytotoxic T cells in the tumor.[1]

STING_Pathway_Activation This compound-Mediated STING Pathway Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_extracellular Extracellular & TME This compound This compound (TAK-676) STING_ER STING (on ER) This compound->STING_ER Direct Binding & Activation STING_Golgi STING (on Golgi) - Oligomerization - Palmitoylation STING_ER->STING_Golgi ER-Golgi Translocation TBK1 TBK1 STING_Golgi->TBK1 pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 IFN_Genes Type I IFN Genes (IFNB1, etc.) pIRF3->IFN_Genes Nuclear Translocation & Transcription Cytokine_Genes Pro-inflammatory Cytokine Genes (TNF, IL6, etc.) pIRF3->Cytokine_Genes Type_I_IFN Type I IFNs IFN_Genes->Type_I_IFN Translation & Secretion Cytokines Cytokines & Chemokines Cytokine_Genes->Cytokines Translation & Secretion Immune_Activation DC, NK, T-Cell Activation & Recruitment Type_I_IFN->Immune_Activation Cytokines->Immune_Activation

This compound directly activates the STING signaling cascade.

Quantitative Pharmacology and Pharmacodynamics

Quantitative data from in vitro, preclinical, and clinical studies highlight the potency and dose-dependent activity of this compound.

Table 1: In Vitro & Ex Vivo Activity of this compound

Parameter Cell Line / System Value Reference
EC50 THP-1 cells (human STING R232 variant) 0.068 nM [9]

| STING_19 Signature Induction | Ex vivo human PBMCs (10 µM this compound) | 70-fold increase |[10][11] |

Table 2: Pharmacokinetic Properties of this compound (Human, Phase 1)

Parameter Dose Range Value Reference

| Terminal Half-life (t1/2) | Up to 14 mg (IV) | 1.4 ± 0.75 hours |[8][12][13] |

Table 3: Pharmacodynamic Response to this compound in Clinical Studies (iintune-1, NCT04420884)

Biomarker Dose (IV, weekly) Median Fold Increase (vs. baseline) Reference
IFN-γ Expression (Peripheral Blood) 5 mg (+ Pembrolizumab) 27X [8][12][13]
14 mg (+ Pembrolizumab) 49X [8][12][13]

| STING_19 Gene Signature (Peripheral Blood) | 14 mg (Single Agent) | 18X |[10] |

Detailed Experimental Protocols

This section outlines key methodologies for evaluating the target engagement, mechanism of action, and efficacy of this compound.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method used to confirm the direct binding of a compound to its target protein in a cellular environment.[14][15] The principle is based on ligand-induced thermal stabilization; a protein bound to a ligand is more resistant to heat-induced denaturation.[15]

Objective: To verify that this compound directly engages the STING protein in intact cells.

Methodology:

  • Cell Culture: Culture a human cell line expressing endogenous STING (e.g., THP-1 monocytes) to a sufficient density.

  • Compound Treatment: Resuspend cells and treat with this compound at various concentrations (e.g., 0.1 µM to 10 µM) or a vehicle control (e.g., DMSO) for 1-3 hours at 37°C.[16]

  • Heat Shock: Aliquot the cell suspensions into PCR tubes.[14] Expose the aliquots to a precise temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at 25°C for 3 minutes.[16]

  • Cell Lysis: Lyse the cells via freeze-thaw cycles or addition of a non-denaturing lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet aggregated, denatured proteins.[17]

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.[14] Quantify the amount of soluble STING protein remaining at each temperature point using Western blotting with a STING-specific antibody.

  • Data Analysis: Quantify band intensities from the Western blot.[14] Normalize the intensity at each temperature to the non-heated control (37°C). Plot the percentage of soluble STING protein against temperature to generate "melting curves." A rightward shift in the curve for this compound-treated samples compared to the vehicle control indicates target engagement and thermal stabilization.

CETSA_Workflow CETSA Experimental Workflow A 1. Cell Culture (e.g., THP-1 cells) B 2. Compound Incubation (this compound vs. Vehicle) A->B C 3. Heat Shock (Temperature Gradient) B->C D 4. Cell Lysis (Freeze-Thaw) C->D E 5. Centrifugation (Separate Aggregates) D->E F 6. Supernatant Collection (Soluble Protein Fraction) E->F G 7. Western Blot (Detect Soluble STING) F->G H 8. Data Analysis (Generate Melt Curves) G->H

Workflow for CETSA to confirm this compound target engagement.
Protocol: Ex Vivo Peripheral Blood Mononuclear Cell (PBMC) Treatment

Objective: To identify and validate a pharmacodynamic gene signature of STING activation in a relevant human system.[11]

Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Treatment: Plate PBMCs and treat with vehicle or a dose range of this compound (e.g., 0.33 µM to 10 µM) for a defined period (e.g., 6 hours).[11]

  • RNA Extraction: Lyse the cells and extract total RNA using a suitable commercial kit.

  • RNA Sequencing: Perform library preparation and whole-transcriptome RNA sequencing (RNA-Seq) on the extracted RNA.

  • Bioinformatic Analysis:

    • Align reads to the human genome and quantify gene expression.

    • Perform differential expression analysis to identify genes significantly upregulated or downregulated by this compound.

    • Use dose-response modeling and network analysis to identify a core set of biologically connected genes that robustly respond to this compound, such as the "STING_19" signature.[10][11]

Protocol: In Vivo Murine Syngeneic Tumor Model

Objective: To evaluate the anti-tumor efficacy of systemically administered this compound.[18]

Methodology:

  • Tumor Implantation: Subcutaneously implant a syngeneic tumor cell line (e.g., CT26 colon carcinoma) into the flank of immunocompetent mice (e.g., BALB/c).[18]

  • Treatment Initiation: Once tumors reach a palpable size, randomize mice into treatment and vehicle control groups.

  • Dosing: Administer this compound intravenously at specified doses (e.g., 0.3, 1.0, 2.0 mg/kg) and schedule (e.g., once every three days for three doses).[18]

  • Tumor Measurement: Measure tumor volume using calipers at regular intervals throughout the study.

  • Endpoint Analysis: At the study endpoint, tumors can be excised for analysis of immune cell infiltration (e.g., by flow cytometry or IHC) and gene expression.

  • Data Analysis: Compare tumor growth rates between treated and control groups. Calculate metrics such as tumor growth inhibition (TGI) and assess for complete tumor regressions.[18]

Protocol: Clinical Trial Biomarker Analysis (Phase 1 iintune-1)

Objective: To assess the pharmacokinetics (PK), pharmacodynamics (PD), safety, and anti-tumor activity of this compound in patients with advanced solid tumors.[12][19]

Methodology:

  • Patient Enrollment: Enroll patients with advanced or metastatic solid tumors into dose-escalation cohorts of this compound as a single agent or in combination with pembrolizumab (B1139204).[12][19]

  • Dosing Regimen: Administer this compound via weekly IV infusion at doses ranging from 0.1 to 14 mg.[8][12] Pembrolizumab is administered every 3 weeks.[12]

  • Sample Collection: Collect peripheral blood at multiple time points pre- and post-dose (e.g., 6, 10, 24 hours) during the initial treatment cycles.[12] Paired tumor biopsies are collected where feasible.[12]

  • Pharmacokinetic Analysis: Measure plasma concentrations of this compound over time to determine key PK parameters like half-life.

  • Pharmacodynamic Analysis:

    • Cytokine/Chemokine Levels: Measure circulating protein levels using multiplex immunoassays (e.g., Luminex).[12]

    • Gene Expression: Perform RNA-Seq on PBMCs to measure the induction of the STING gene signature.[12]

    • Immune Cell Phenotyping: Use flow cytometry to analyze the activation and proliferation of peripheral immune cell subsets.[12]

    • Tumor Microenvironment: Analyze tumor biopsies via immunohistochemistry (IHC) for markers such as CD8+ T-cell infiltration.[12]

  • Clinical Response: Evaluate anti-tumor activity using RECIST v1.1 criteria.[12]

Clinical_Trial_Workflow iintune-1 Clinical Trial Biomarker Workflow cluster_analysis Laboratory Analysis A Patient Enrollment (Advanced Solid Tumors) B This compound +/- Pembrolizumab (IV Infusion) A->B C Sample Collection (Blood & Tumor Biopsies) Pre- and Post-Dose B->C D PBMC Isolation & Plasma Separation C->D H Tumor IHC (e.g., CD8+) C->H Biopsy E RNA Sequencing (Gene Signatures) D->E F Flow Cytometry (Immune Cell Phenotyping) D->F G Cytokine/Chemokine Assays (Luminex) D->G I Data Integration & Analysis (PK/PD Modeling, Response Assessment) E->I F->I G->I H->I

Biomarker analysis workflow from the iintune-1 clinical trial.

Clinical Development and Future Directions

This compound is being evaluated in the Phase 1/2 iintune-1 study (NCT04420884) both as a single agent and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors.[20][21] Early results show a manageable safety profile and encouraging anti-tumor activity.[22] Pharmacodynamic data from this trial confirm that this compound induces peripheral and intratumoral changes consistent with STING agonism, including cytokine induction and CD8+ T cell recruitment.[22][23] Based on these findings, dose expansion cohorts are proceeding to further evaluate the combination in specific tumor types like head and neck squamous cell carcinoma (HNSCC) and colorectal cancer.[13][21] The systemic delivery and potent immune activation by this compound position it as a promising agent in the field of cancer immunotherapy.

References

Dazostinag: A Technical Overview of Preclinical Research Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazostinag (TAK-676) is a novel, synthetic, systemically delivered small molecule agonist of the Stimulator of Interferon Genes (STING) protein.[1][2] As a key mediator of innate immunity, STING activation triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the priming of an adaptive anti-tumor immune response.[3][4] This technical guide provides an in-depth summary of the preclinical research findings for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and the experimental protocols utilized in its evaluation.

Core Mechanism of Action: STING Pathway Activation

This compound functions by directly binding to and activating the STING protein, which is predominantly located on the endoplasmic reticulum.[3][5] This binding induces a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus.[6] At the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[5][6] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-α and IFN-β) and other inflammatory cytokines.[5][6] These cytokines play a crucial role in enhancing the antigen-presenting function of dendritic cells (DCs), promoting the cytotoxic activity of natural killer (NK) cells and CD8+ T cells, and ultimately leading to a robust anti-tumor immune response.[3][7]

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ATP, GTP dsDNA Cytosolic dsDNA dsDNA->cGAS STING_ER STING (on ER) cGAMP->STING_ER This compound This compound (TAK-676) This compound->STING_ER STING_Active Activated STING (dimerized) STING_ER->STING_Active Translocates to Golgi TBK1 TBK1 STING_Active->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (dimerized) IRF3->pIRF3 IFN_genes IFN Genes pIRF3->IFN_genes Cytokine_genes Pro-inflammatory Cytokine Genes pIRF3->Cytokine_genes

This compound-mediated STING signaling pathway.

Quantitative Preclinical Data

In Vitro Activity

The in vitro potency of this compound was evaluated across various cell lines and species. The key findings are summarized below.

Assay TypeCell Line/SystemSpeciesEndpointResultReference
STING Pathway ActivationTHP1-Dual Reporter CellsHumanEC50 (IFN-β induction)0.068 nM (for R232 variant)[8]
STING BindingTime-Resolved FRETHumanEC501.1 nM[9]
STING BindingTime-Resolved FRETMouseEC501.3 nM[9]
STING BindingTime-Resolved FRETRatEC501.8 nM[9]
STING BindingTime-Resolved FRETCynomolgus MonkeyEC501.0 nM[9]
Plasma StabilityPlasmaHuman, Primate, MouseStabilityStable over 96 hours[8]
Metabolic StabilityRat Liver TritosomesRatHalf-life (t1/2)2.4 hours[8]
In Vivo Pharmacokinetics and Efficacy

This compound has demonstrated dose-proportional pharmacokinetics and significant anti-tumor activity in syngeneic mouse tumor models.

Animal ModelTumor TypeDosing RegimenKey FindingsReference
BALB/c MiceCT26 Colon Carcinoma50 µg/kg and 100 µg/kg, single i.v. doseSignificant tumor growth inhibition.[8]
BALB/c MiceA20 Lymphoma1.0 and 2.0 mg/kg, i.v.Dose-dependent tumor growth inhibition, including complete regressions.[3]
BALB/c MiceCT26.WT Colon Carcinoma1.0 and 2.0 mg/kg, i.v.Dose-dependent tumor growth inhibition and durable memory T-cell immunity.[3]

Pharmacokinetic Parameters in BALB/c Mice with A20 Tumors [9]

DoseCmax (ng/mL)AUC (h*ng/mL)
0.1 mg/kg134143
0.3 mg/kg418450
1.0 mg/kg1,5301,600

Experimental Protocols

In Vitro STING Activation Assay (Representative Protocol)

This protocol is a representative methodology for assessing STING activation in a reporter cell line, based on commonly used techniques and information from this compound preclinical studies.[4][6][10]

1. Cell Culture:

  • Culture THP1-Dual™ ISG-Lucia™ reporter cells (InvivoGen) in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 2 mM L-glutamine, 25 mM HEPES, 100 µg/ml Normocin™, and 10 µg/ml Blasticidin.

  • Maintain cells at 37°C in a 5% CO2 incubator.

2. Assay Procedure:

  • Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate.

  • Prepare serial dilutions of this compound in assay medium.

  • Add the diluted this compound to the wells and incubate for 24 hours at 37°C in a 5% CO2 incubator.

3. Measurement of Luciferase Activity:

  • After incubation, transfer 20 µl of the cell supernatant to a white-walled 96-well plate.

  • Add 50 µl of QUANTI-Luc™ substrate (InvivoGen) to each well.

  • Immediately measure the luminescence using a luminometer.

4. Data Analysis:

  • Calculate the fold induction of luciferase activity relative to vehicle-treated control cells.

  • Determine the EC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

InVitro_Workflow start Start culture_cells Culture THP1-Dual Reporter Cells start->culture_cells seed_plate Seed Cells in 96-well Plate culture_cells->seed_plate treat_cells Treat Cells with This compound (24h) seed_plate->treat_cells prepare_this compound Prepare Serial Dilutions of this compound prepare_this compound->treat_cells transfer_supernatant Transfer Supernatant treat_cells->transfer_supernatant add_substrate Add Luciferase Substrate transfer_supernatant->add_substrate read_luminescence Measure Luminescence add_substrate->read_luminescence analyze_data Data Analysis (EC50) read_luminescence->analyze_data end End analyze_data->end

Workflow for in vitro STING activation assay.
In Vivo Syngeneic Mouse Tumor Model (Representative Protocol)

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model, based on published preclinical studies.[2][3]

1. Animal Models:

  • Use female BALB/c mice, 6-8 weeks of age.

  • Acclimatize animals for at least one week before the start of the experiment.

2. Tumor Cell Implantation:

  • Culture CT26.WT colon carcinoma cells in appropriate medium.

  • Harvest and resuspend cells in sterile phosphate-buffered saline (PBS).

  • Subcutaneously inject 1 x 10^6 CT26.WT cells in 100 µl of PBS into the right flank of each mouse.

3. Treatment:

  • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).

  • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.

  • Administer this compound or vehicle control intravenously (i.v.) at the specified doses and schedule.

4. Efficacy Assessment:

  • Measure tumor volume and body weight 2-3 times per week.

  • Monitor for signs of toxicity.

  • The primary endpoint is tumor growth inhibition. Secondary endpoints can include survival and analysis of the tumor microenvironment.

5. Analysis of Tumor Microenvironment (Optional):

  • At the end of the study, or at specified time points, euthanize mice and excise tumors.

  • Process tumors into single-cell suspensions for flow cytometry analysis of tumor-infiltrating lymphocytes (TILs) (e.g., CD4+ T cells, CD8+ T cells, NK cells).

  • Alternatively, fix tumors in formalin and embed in paraffin (B1166041) for immunohistochemical analysis (e.g., PD-L1 expression).

InVivo_Workflow start Start implant_cells Implant Tumor Cells (e.g., CT26.WT) start->implant_cells monitor_growth Monitor Tumor Growth implant_cells->monitor_growth randomize Randomize Mice monitor_growth->randomize treat_mice Administer this compound or Vehicle (i.v.) randomize->treat_mice measure_endpoints Measure Tumor Volume and Body Weight treat_mice->measure_endpoints analyze_tme Analyze Tumor Microenvironment (Optional) measure_endpoints->analyze_tme data_analysis Data Analysis measure_endpoints->data_analysis analyze_tme->data_analysis end End data_analysis->end

Workflow for in vivo syngeneic tumor model study.

Conclusion

The preclinical data for this compound (TAK-676) demonstrate its potent and specific activity as a STING agonist. It effectively activates the STING signaling pathway, leading to the induction of type I interferons and the stimulation of both innate and adaptive anti-tumor immunity. In vivo studies have shown significant tumor growth inhibition and the establishment of durable immune memory. These findings provide a strong rationale for the ongoing clinical development of this compound as a promising immuno-oncology agent.

References

Dazostinag: A Technical Guide to a Novel Immuno-Oncology Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dazostinag (TAK-676) is a novel, systemically administered small molecule agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. By activating STING, this compound initiates a cascade of immune responses, leading to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, stimulates dendritic cells, enhances antigen presentation, and promotes the activation and tumor infiltration of cytotoxic T lymphocytes and natural killer (NK) cells. This guide provides a comprehensive overview of the preclinical and clinical development of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols to support further research and development in the field of immuno-oncology.

Introduction to this compound and the STING Pathway

The STING pathway is a key mediator of innate immunity that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs within the tumor microenvironment. Activation of STING in immune cells, particularly dendritic cells, leads to the production of type I interferons (IFN-α/β) and a host of other cytokines and chemokines. This orchestrates a broad anti-tumor immune response, bridging innate and adaptive immunity.

This compound is a synthetic cyclic dinucleotide analog designed to potently and systemically activate the STING pathway. Its development as an immuno-oncology agent is based on the premise of converting "cold" tumors, which are immunologically quiescent and often resistant to checkpoint inhibitors, into "hot," inflamed tumors that are susceptible to immune-mediated destruction.

Mechanism of Action

This compound's primary mechanism of action is the direct binding to and activation of the STING protein, which resides on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons. This signaling cascade results in:

  • Induction of Type I Interferons: IFN-α and IFN-β play a central role in anti-tumor immunity by promoting the maturation and activation of dendritic cells.

  • Enhanced Antigen Presentation: Activated dendritic cells upregulate costimulatory molecules and are more effective at presenting tumor-associated antigens to naive T cells.

  • Activation and Recruitment of Effector Cells: The production of chemokines attracts cytotoxic T lymphocytes (CTLs) and NK cells to the tumor microenvironment.

  • Direct and Indirect Anti-tumor Effects: Type I interferons can also have direct anti-proliferative and pro-apoptotic effects on tumor cells.

Signaling Pathway Diagram

STING_Pathway This compound This compound STING STING (ER Membrane) This compound->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IRF3_dimer p-IRF3 Dimer pIRF3->IRF3_dimer Dimerizes IFN_genes Type I IFN Genes IRF3_dimer->IFN_genes Induces Transcription Type_I_IFN Type I Interferons (IFN-α, IFN-β) IFN_genes->Type_I_IFN DC Dendritic Cell (Maturation & Activation) Type_I_IFN->DC NK_cell NK Cell (Activation) Type_I_IFN->NK_cell CTL Cytotoxic T Lymphocyte (Activation & Infiltration) DC->CTL Antigen Presentation Tumor_Cell Tumor Cell CTL->Tumor_Cell Induces Apoptosis NK_cell->Tumor_Cell Induces Apoptosis

Caption: this compound activates the STING pathway, leading to an anti-tumor immune response.

Quantitative Preclinical Data

This compound has demonstrated potent anti-tumor activity in various preclinical models. The following tables summarize key quantitative findings from these studies.

Table 1: In Vitro Activity of this compound
ParameterCell LineValueReference
STING Activation (EC50) THP1 (human monocyte)0.068 nM[1]
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Syngeneic Mouse Models
Tumor ModelTreatmentDosingTumor Growth InhibitionReference
CT26 (Colon Carcinoma) This compound50 µg/kg, single i.v. doseSignificant suppression of tumor volume[1]
CT26 (Colon Carcinoma) This compound100 µg/kg, single i.v. doseSignificant suppression of tumor volume[1]
EMT-6 (Breast Cancer) This compound + RadiotherapyNot specifiedImproved tumor control vs. either agent alone[2]
Table 3: Pharmacodynamic Effects of this compound in Preclinical Models
ModelTreatmentBiomarkerFold Increase (vs. control)TimepointReference
Syngeneic Mouse Model This compound (1 mg/kg)STING_19 gene signature55-fold6 hours post-treatment[3]
Healthy Donor PBMCs (ex vivo) This compound (10 µM)STING_19 gene signature70-fold (median)Not specified[3]

Clinical Development of this compound

This compound is being evaluated in several clinical trials, both as a monotherapy and in combination with other anti-cancer agents, most notably the anti-PD-1 antibody pembrolizumab (B1139204).

Phase I/II Study in Advanced Solid Tumors (NCT04420884)

This ongoing study is evaluating the safety, tolerability, pharmacokinetics, and anti-tumor activity of this compound alone and in combination with pembrolizumab in patients with advanced or metastatic solid tumors.[4][5]

ParameterValue
Number of Patients 30
Treatment This compound (5 mg IV, Days 1, 8, 15) + Pembrolizumab (200 mg IV, Day 1) of a 21-day cycle
Overall Response Rate (ORR) 34% (1 CR, 7 PR)
Median Duration of Response (DOR) Not Reached
Adverse EventAll Grades (%)Grade ≥3 (%)
Fatigue 4013 (this compound-related)
Nausea 27-
Cough 23-
Headache 20-
Cytokine Release Syndrome 130
Phase 1b Study in Combination with Pembrolizumab and Radiotherapy (NCT04879849)

This study is investigating the safety and efficacy of this compound in combination with pembrolizumab following hypofractionated radiotherapy in patients with advanced non-small-cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), or squamous cell carcinoma of the head and neck (SCCHN) who have progressed on prior checkpoint inhibitors.[6]

CharacteristicValue
Number of Patients Enrolled 34
Tumor Types NSCLC (15), SCCHN (10), TNBC (9)
Median Prior Lines of Therapy 6
Treatment This compound (0.2-5.0 mg escalating doses) + Pembrolizumab + Radiotherapy (8 Gy x 3 fractions)
Confirmed Overall Response Rate (ORR) 7.1% (1 CR, 1 PR)
Adverse EventAll Grades (%)
Fatigue 52.9
Constipation 26.5
Cough 20.6

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the preclinical and clinical evaluation of this compound.

In Vitro STING Activation Assay

This protocol describes a method to quantify the activation of the STING pathway in a human monocytic cell line.

Objective: To determine the potency (EC50) of this compound in activating the STING pathway.

Materials:

  • THP-1 dual reporter cells (engineered to express a reporter gene, e.g., luciferase, under the control of an IRF-inducible promoter)

  • This compound

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Luciferase assay reagent

  • 96-well white, flat-bottom plates

  • Luminometer

Procedure:

  • Seed THP-1 dual reporter cells in a 96-well plate at a density of 1 x 105 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control.

  • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Add luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a luminometer.

  • Calculate the EC50 value by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

Syngeneic Mouse Tumor Model for In Vivo Efficacy

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.

Objective: To assess the ability of this compound to inhibit tumor growth in an immunocompetent mouse model.

Materials:

  • CT26 colon carcinoma cells

  • BALB/c mice (female, 6-8 weeks old)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Calipers

Procedure:

  • Inject 1 x 106 CT26 cells subcutaneously into the right flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 50-100 mm3), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 50 µg/kg) intravenously to the treatment group. Administer an equivalent volume of PBS to the control group.

  • Measure tumor volume and body weight every 2-3 days.

  • Continue treatment and monitoring for a predefined period or until tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Immunohistochemistry for CD8+ Tumor-Infiltrating Lymphocytes

This protocol provides a general method for the detection and quantification of CD8+ T cells in tumor tissue.

Objective: To evaluate the effect of this compound on the infiltration of cytotoxic T lymphocytes into the tumor microenvironment.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections

  • Anti-CD8 primary antibody

  • HRP-conjugated secondary antibody

  • DAB chromogen substrate

  • Hematoxylin counterstain

  • Microscope and image analysis software

Procedure:

  • Deparaffinize and rehydrate the FFPE tumor sections.

  • Perform heat-induced epitope retrieval using a citrate (B86180) buffer.

  • Block endogenous peroxidase activity.

  • Incubate the sections with the primary anti-CD8 antibody.

  • Incubate with the HRP-conjugated secondary antibody.

  • Apply the DAB substrate to visualize the antibody binding (brown precipitate).

  • Counterstain with hematoxylin.

  • Dehydrate and mount the slides.

  • Acquire images of the stained sections and quantify the number of CD8+ cells using image analysis software.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy cluster_pd Pharmacodynamic Analysis invitro_start STING Activation Assay invitro_end Determine EC50 invitro_start->invitro_end invivo_start Syngeneic Mouse Model (e.g., CT26) invivo_treatment This compound Treatment invivo_start->invivo_treatment invivo_monitoring Tumor Growth Monitoring invivo_treatment->invivo_monitoring invivo_end Assess Tumor Growth Inhibition invivo_monitoring->invivo_end pd_start Tumor Tissue Collection invivo_end->pd_start pd_ihc Immunohistochemistry (CD8) pd_start->pd_ihc pd_end Quantify T-cell Infiltration pd_ihc->pd_end

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound has emerged as a promising immuno-oncology agent with a well-defined mechanism of action and encouraging preclinical and early clinical data. Its ability to activate the STING pathway and remodel the tumor microenvironment provides a strong rationale for its continued development, particularly in combination with checkpoint inhibitors. Future research should focus on identifying predictive biomarkers of response, optimizing combination therapies, and exploring its potential in a broader range of solid tumors. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to advance the understanding and application of this compound in the fight against cancer.

References

The Discovery and Development of Dazostinag (TAK-676): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazostinag (TAK-676) is a novel, synthetic stimulator of interferon genes (STING) agonist designed for systemic administration to activate the innate immune system for cancer therapy. This technical guide provides an in-depth overview of the discovery and preclinical development of this compound, detailing its mechanism of action, key experimental data, and the methodologies employed in its evaluation. The document is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of immuno-oncology.

Introduction

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. Activation of STING leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn promote the maturation of dendritic cells (DCs), enhance antigen presentation, and stimulate the activity of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs) within the tumor microenvironment (TME).[1][2] this compound (TAK-676) was developed as a systemically delivered STING agonist to harness this pathway for the treatment of advanced solid tumors.[1]

Mechanism of Action: The STING Signaling Pathway

This compound functions as a direct agonist of the STING protein. Upon binding, it induces a conformational change in STING, leading to its activation and downstream signaling cascade. This culminates in the production of type I IFNs and other inflammatory cytokines, bridging the innate and adaptive immune responses against cancer cells.[1]

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (TAK-676) STING_ER STING (on ER) This compound->STING_ER Binds & Activates TBK1 TBK1 STING_ER->TBK1 Recruits pTBK1 pTBK1 TBK1->pTBK1 Phosphorylates pTBK1->STING_ER Phosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 pIRF3 IRF3->pIRF3 pIRF3_dimer pIRF3 Dimer pIRF3->pIRF3_dimer Dimerizes Transcription Transcription pIRF3_dimer->Transcription Translocates IFNB_gene IFN-β Gene Cytokine_genes Pro-inflammatory Cytokine Genes Transcription->IFNB_gene Transcription->Cytokine_genes

Figure 1: this compound-mediated activation of the STING signaling pathway.

Preclinical Data

In Vitro STING Pathway Activation

The ability of this compound to activate the STING pathway was assessed in various cell lines using reporter assays. The results demonstrated a dose-dependent activation of the pathway.

Cell LineAssay TypeParameterValue (μM)
HEK293T (Human)ISRE ReporterEC500.3 ± 0.11
HEK293T (Digitonin-permeabilized)ISRE ReporterEC500.09 ± 0.07
THP1-Dual (Human)IFN-β ReporterEC501.53 ± 0.45
RAW-Lucia ISG (Murine)ISG ReporterEC501.78 ± 0.48
Data from Cunniff et al., 2022, Cancer Research Communications.

Western blot analysis confirmed the activation of the STING pathway through the detection of phosphorylated TBK1 (pTBK1) and IRF3 (pIRF3) in a dose-dependent manner in both human (THP1-Dual) and murine (CT26.WT) cell lines.

In Vitro Immune Cell Activation

This compound demonstrated potent activation of key innate and adaptive immune cells in vitro.

Cell TypeActivation MarkerParameterValue (μM)
Murine BMDCsCD86EC50~1.0
Human MoDCsCD86EC50~3.0
Human NK CellsCD69EC500.271
Human CD8+ T CellsCD69EC500.216
Human CD4+ T CellsCD69EC500.249
Data from Cunniff et al., 2022, Cancer Research Communications.
In Vivo Antitumor Efficacy

The antitumor activity of this compound was evaluated in multiple syngeneic mouse tumor models. Intravenous administration of this compound resulted in significant, dose-dependent tumor growth inhibition and, in some cases, complete tumor regression.

Tumor ModelMouse StrainDosing ScheduleTumor Growth Inhibition (%)
A20 (Lymphoma)BALB/c1.0 mg/kg, q3d x 3Significant
A20 (Lymphoma)BALB/c2.0 mg/kg, q3d x 3Significant
CT26.WT (Colon Carcinoma)BALB/c1.0 mg/kg, q3d x 3Significant
CT26.WT (Colon Carcinoma)BALB/c2.0 mg/kg, q3d x 3Significant
Data from Cunniff et al., 2022, Cancer Research Communications.
Pharmacokinetics

Pharmacokinetic studies in female BALB/c mice bearing A20 syngeneic tumors demonstrated dose-proportional plasma exposure and significantly higher concentrations of this compound in tumor tissue compared to plasma following intravenous administration.

Dose (mg/kg)Cmax (ng/mL) - PlasmaAUC (ngh/mL) - PlasmaCmax (ng/g) - TumorAUC (ngh/g) - Tumor
0.3~100~150~500~2000
1.0~300~500~1500~7000
3.0~1000~1500~5000~25000
Approximate values interpreted from graphical data in Cunniff et al., 2022, Cancer Research Communications, Supplementary Figure S2.

Experimental Protocols

In Vitro STING Activation Reporter Assay

Objective: To quantify the potency of this compound in activating the STING pathway.

Methodology:

  • Cell Culture: HEK293T, THP1-Dual, or RAW-Lucia ISG cells are cultured in appropriate media and conditions.

  • Transfection (for HEK293T): Cells are transiently transfected with a plasmid encoding human STING and an ISRE-driven luciferase reporter gene.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound or vehicle control. For permeabilized cell assays, cells are treated with digitonin (B1670571) prior to compound addition.

  • Incubation: Plates are incubated for 6-24 hours to allow for STING activation and reporter gene expression.

  • Lysis and Luminescence Reading: Cells are lysed, and a luciferase substrate is added. Luminescence is measured using a plate reader.

  • Data Analysis: EC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Experimental_Workflow_In_Vitro_Assay start Start cell_culture Cell Culture (HEK293T, THP1-Dual, or RAW-Lucia) start->cell_culture transfection Transfection (HEK293T with STING & Reporter Plasmids) cell_culture->transfection seeding Seed Cells in 96-well Plates transfection->seeding treatment Treat with this compound (Serial Dilution) seeding->treatment incubation Incubate (6-24h) treatment->incubation lysis Cell Lysis & Add Luciferase Substrate incubation->lysis readout Measure Luminescence lysis->readout analysis Data Analysis (Calculate EC50) readout->analysis end End analysis->end

Figure 2: Experimental workflow for the in vitro STING activation reporter assay.

Syngeneic Mouse Tumor Model for Efficacy Studies

Objective: To evaluate the in vivo antitumor activity of this compound.

Methodology:

  • Animal Models: Female BALB/c or C57BL/6 mice are used.

  • Tumor Cell Implantation: A suspension of A20 or CT26.WT tumor cells is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to establish and grow to a predetermined size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

  • Randomization and Treatment: Mice are randomized into treatment and vehicle control groups. This compound is administered intravenously according to the specified dosing schedule.

  • Efficacy Assessment: Tumor growth is monitored throughout the study. Body weight is also recorded as a measure of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or at a specified time point.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the vehicle control group.

Clinical Development

This compound is currently being investigated in Phase 1/2 clinical trials in patients with advanced or metastatic solid tumors, both as a monotherapy and in combination with other anti-cancer agents such as the immune checkpoint inhibitor pembrolizumab.[3][4][5][6] These trials are designed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary antitumor activity of this compound in humans.[3][4][5][6]

Conclusion

This compound (TAK-676) is a potent, systemically available STING agonist that has demonstrated significant preclinical activity. Through robust activation of the STING pathway, this compound effectively stimulates both innate and adaptive anti-tumor immunity, leading to tumor growth inhibition in various preclinical models. The data summarized in this guide support the ongoing clinical development of this compound as a promising new agent in the field of immuno-oncology. Further clinical investigation will be crucial in determining its therapeutic potential in patients with advanced cancers.

References

Dazostinag's Role in Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazostinag (TAK-676) is a novel, synthetic Stimulator of Interferon Genes (STING) agonist developed for systemic delivery.[1][2] It is engineered to activate the innate immune system, a critical first line of defense, and subsequently mobilize a robust adaptive immune response against tumors.[1][2] The cGAS-STING pathway, a key mediator of innate immunity, senses cytosolic DNA, which is a danger signal associated with viral infections and cellular damage, including that which occurs within the tumor microenvironment (TME).[3][4][5] By directly activating STING, this compound bypasses the need for cytosolic DNA to initiate a powerful, multi-faceted anti-tumor immune cascade, converting immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated destruction.[6] This guide provides an in-depth technical overview of this compound's mechanism of action, its effects on the innate immune system, quantitative data from key studies, and relevant experimental methodologies.

Mechanism of Action: The cGAS-STING Signaling Pathway

The canonical cGAS-STING pathway is a central hub for innate immune sensing.[4] It is initiated when cyclic GMP-AMP synthase (cGAS) binds to double-stranded DNA (dsDNA) in the cytoplasm.[3][7] This binding activates cGAS to produce the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[3] cGAMP then binds to STING, a protein dimer located on the endoplasmic reticulum (ER) membrane.[3][8]

This compound, as a synthetic STING agonist, directly binds to and activates the STING protein, mimicking the action of cGAMP.[1][9] This activation induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[7][8] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[3][7] TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3) and activates the Nuclear Factor kappa B (NF-κB) signaling pathway.[3] Activated IRF3 and NF-κB translocate to the nucleus to drive the transcription of a wide array of pro-inflammatory genes, most notably Type I interferons (IFN-α/β) and other cytokines and chemokines like CXCL10.[1][3][8]

STING_Pathway This compound-Mediated STING Pathway Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Effector Molecules This compound This compound (TAK-676) STING STING Dimer (on ER) This compound->STING Binds & Activates STING_Active Activated STING (translocates to Golgi) STING->STING_Active Conformational Change & Translocation TBK1 TBK1 STING_Active->TBK1 Recruits & Activates NFkB NF-κB Pathway STING_Active->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Transcription Gene Transcription pIRF3->Transcription Translocates to Nucleus NFkB->Transcription Translocates to Nucleus IFN Type I Interferons (IFN-α, IFN-β) Transcription->IFN Cytokines Pro-inflammatory Cytokines & Chemokines (CXCL9, CXCL10) Transcription->Cytokines

This compound directly activates the STING signaling cascade.

This compound's Impact on the Innate Immune System and Tumor Microenvironment

The Type I IFNs and inflammatory cytokines produced upon STING activation orchestrate a broad anti-tumor response by modulating the TME.[1][6] this compound has been shown to ignite both innate and adaptive immunity, remodeling the TME from an immune-suppressive to a pro-inflammatory state.[1]

Key Effects on the TME:

  • Dendritic Cell (DC) Activation: Type I IFNs are potent activators of DCs, which are essential for priming anti-tumor T cell responses.[4][5] Activated DCs increase antigen presentation, mature, and migrate to lymph nodes to activate naive T cells.[1][5]

  • Macrophage Repolarization: this compound promotes the polarization of tumor-associated macrophages (TAMs) from an immune-suppressive M2-like phenotype to a pro-inflammatory, anti-tumor M1-like phenotype.[1] This was observed in a clinical study where intratumoral injection of this compound led to an increase in CD86+ M1-like macrophages.[1]

  • Natural Killer (NK) Cell Activation: STING activation enhances the cytotoxic activity of NK cells, which are innate lymphocytes capable of directly killing tumor cells.[1][7]

  • Recruitment of Cytotoxic T Lymphocytes (CTLs): The chemokines CXCL9 and CXCL10, induced by STING activation, act as powerful chemoattractants for CD8+ T cells, recruiting them into the tumor.[1] Studies have shown an enrichment of cytotoxic T cells in regions of localized this compound exposure, coinciding with increased CXCL9 expression.[1]

This cascade of events effectively links the innate immune activation by this compound to a powerful, adaptive anti-tumor response.

TME_Impact This compound's Effect on the Tumor Microenvironment This compound This compound STING STING Activation in Immune Cells This compound->STING Type1_IFN Type I IFN Production STING->Type1_IFN Chemokines Chemokine Production (CXCL9, CXCL10) STING->Chemokines DC Dendritic Cell (DC) Activation & Maturation Type1_IFN->DC NK Natural Killer (NK) Cell Activation Type1_IFN->NK Macrophage Macrophage Polarization (M2 -> M1) Type1_IFN->Macrophage T_Cell_Recruit CD8+ T Cell Recruitment Chemokines->T_Cell_Recruit T_Cell_Priming T Cell Priming & Activation DC->T_Cell_Priming Apoptosis Tumor Cell Death NK->Apoptosis Macrophage->Apoptosis T_Cell_Recruit->Apoptosis T_Cell_Priming->Apoptosis Tumor_Cell Tumor Cell Tumor_Cell->Apoptosis Targeted by

This compound remodels the TME to promote anti-tumor immunity.

Quantitative Pharmacodynamic & Efficacy Data

Preclinical and clinical studies have demonstrated this compound's ability to induce dose-dependent pharmacodynamic effects consistent with STING activation.

Table 1: Peripheral Blood Biomarker Response to this compound Data from the Phase 1 iintune-1 study (NCT04420884) in patients with advanced/metastatic solid tumors.

Biomarker / Gene SignatureThis compound DoseMedian Fold Increase (vs. Baseline)Timepoint of Max ExpressionCitation(s)
IFN-γ 5 mg27x6-10 hours[10][11]
14 mg49x6 hours[10][11]
STING_19 Gene Signature *0.8 mgStarting Dose for Induction10-24 hours[12]
14 mg18x10 hours[12]
STING Signature 5 mg2.2x6 hours post-treatment[13]
IFN-γ (cytokine) 5 mg2.3x6 hours post-treatment[13]
IP-10 (CXCL10) 5 mg2.7x6 hours post-treatment[13]

*STING_19 is a 19-gene network identified through RNASeq, with 17 genes belonging to the IFN pathway, used to measure STING activation.[12]

Table 2: In Vitro STING Activation by this compound

Cell LineSpeciesThis compound ConcentrationDurationAssayCitation(s)
THP1-DualHuman1.1, 3.3, 10 µM2 hoursSTING Pathway Activation[9]
CT26Mouse1.1, 3.3, 10 µM2 hoursSTING Pathway Activation[9]

Key Experimental Methodologies

The following section outlines the key experimental approaches used to characterize the activity of this compound. These are summaries of methods cited in published studies and clinical trial designs.

1. In Vitro STING Activation Assays

  • Objective: To confirm direct activation of the STING pathway by this compound in immune cells.

  • Protocol Summary:

    • Cell Culture: Human (e.g., THP1-Dual) or murine (e.g., CT26) cell lines expressing the STING pathway components are cultured under standard conditions.[9]

    • Treatment: Cells are treated with a dose range of this compound (e.g., 1.1, 3.3, 10 µM) or vehicle control for a specified time (e.g., 2 hours).[9]

    • Readout: Pathway activation is measured. This can be done using reporter assays (e.g., luciferase or secreted embryonic alkaline phosphatase under the control of an IRF-inducible promoter in THP1-Dual cells) or by measuring the phosphorylation of downstream targets like TBK1 and IRF3 via Western Blot or ELISA.

2. Clinical Pharmacodynamic and Biomarker Analysis (NCT04420884)

  • Objective: To evaluate the in-vivo biological response to this compound in patients with solid tumors.

  • Protocol Summary:

    • Patient Cohorts: Patients with advanced or metastatic solid tumors are enrolled in dose-escalation cohorts receiving intravenous this compound, either as a single agent or in combination with pembrolizumab.[10][11][14]

    • Sample Collection: Peripheral blood samples are collected at baseline and at multiple time points post-infusion (e.g., 6, 10, 24 hours).[10][12] Paired tumor biopsies (pre- and on-treatment) are collected from a subset of patients.[1][10]

    • Blood Analysis:

      • Pharmacokinetics (PK): Plasma concentrations of this compound are measured to determine properties like half-life.[10][11]

      • Transcriptomics: RNA is extracted from whole blood or PBMCs for RNA sequencing to analyze gene expression changes, specifically quantifying STING activation signatures (e.g., STING_19).[12]

      • Cytokine Analysis: Plasma is analyzed for a panel of cytokines and chemokines (e.g., IFN-γ, CXCL10) using multiplex immunoassays.[13]

    • Tumor Biopsy Analysis:

      • Immunohistochemistry (IHC) & In Situ Hybridization (ISH): Formalin-fixed, paraffin-embedded tumor sections are stained to visualize changes in immune cell populations (e.g., CD68, CD86, CD163 for macrophages; CD8 for T cells) and expression of key signaling molecules (e.g., p-IRF3, PD-L1, IFN-β1, CXCL9).[1]

      • Spatial Molecular Imaging: Advanced techniques are used to assess the spatial relationships and activation states of different cell types within the preserved TME.[1]

Clinical_Workflow Clinical Trial Biomarker Analysis Workflow cluster_patient Patient & Dosing cluster_sampling Sample Collection cluster_analysis Downstream Analysis cluster_endpoints Endpoints Patient Enroll Patients (Advanced Solid Tumors) Dosing Administer IV this compound (Dose Escalation) Patient->Dosing Blood Peripheral Blood (Pre- & Post-Dose) Dosing->Blood Biopsy Tumor Biopsy (Pre- & On-Treatment) Dosing->Biopsy Safety Safety & Tolerability Dosing->Safety PK Pharmacokinetics (PK) Blood->PK RNASeq RNA Sequencing (STING Gene Signature) Blood->RNASeq Cytokine Cytokine Profiling (Multiplex Assay) Blood->Cytokine IHC IHC / ISH / Spatial Imaging (Immune Cell Infiltration) Biopsy->IHC PD Pharmacodynamic Response PK->PD RNASeq->PD Cytokine->PD IHC->PD Efficacy Anti-Tumor Activity (RECIST 1.1) PD->Efficacy

Workflow for assessing this compound's activity in clinical trials.

Conclusion

This compound is a potent, systemically delivered STING agonist that activates a critical pathway in the innate immune system. Through the robust induction of Type I interferons and other pro-inflammatory cytokines, it effectively remodels the tumor microenvironment.[1] Quantitative data from clinical trials confirms a dose-dependent activation of the STING pathway in humans, leading to the activation and recruitment of key effector cells of both the innate and adaptive immune systems, including macrophages, NK cells, and CD8+ T cells.[1][10][12] This mechanism provides a strong rationale for the continued investigation of this compound, both as a monotherapy and in combination with other immunotherapies like checkpoint inhibitors, to overcome immune resistance and improve outcomes for patients with advanced cancers.[10][15]

References

Dazostinag's Antineoplastic Activities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazostinag (TAK-676) is a novel, systemically administered synthetic agonist of the Stimulator of Interferon Genes (STING) pathway, demonstrating significant promise in the field of oncology.[1][2][3] By activating the innate immune system, this compound initiates a cascade of events that lead to a robust and durable anti-tumor response. This technical guide provides an in-depth overview of the antineoplastic activities of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies employed in its evaluation.

Mechanism of Action: STING Pathway Activation

This compound functions as a potent activator of the STING signaling pathway, a critical component of the innate immune system responsible for detecting cytosolic DNA.[1][3][4] Upon administration, this compound mimics the natural STING ligand, cyclic GMP-AMP (cGAMP), binding to and activating the STING protein located on the endoplasmic reticulum.[4] This activation triggers a conformational change in STING, leading to its translocation to the Golgi apparatus.

In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[4][5][6] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFNs), primarily IFN-α and IFN-β.[4][5][6] The secretion of type I IFNs initiates a powerful anti-tumor immune response characterized by:

  • Enhanced Antigen Presentation: Type I IFNs promote the maturation and activation of dendritic cells (DCs), leading to improved antigen presentation to T cells.[1][3]

  • Activation of Natural Killer (NK) Cells: These interferons directly activate NK cells, enhancing their cytotoxic activity against tumor cells.[1][3]

  • Priming and Recruitment of T Cells: The activation of DCs and the overall inflammatory tumor microenvironment leads to the priming and recruitment of tumor-specific CD8+ T cells.[1][3]

This multifaceted immune activation results in the effective killing of cancer cells and the development of a durable immunological memory against the tumor.[1][3]

Signaling Pathway Diagram

Dazostinag_STING_Pathway This compound-Mediated STING Pathway Activation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects This compound This compound (TAK-676) STING STING (on Endoplasmic Reticulum) This compound->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerizes IFN_Genes Type I IFN Genes (IFNA, IFNB) pIRF3->IFN_Genes Translocates to Nucleus & Induces Transcription Type_I_IFN Type I Interferons (IFN-α, IFN-β) IFN_Genes->Type_I_IFN Leads to Secretion DC_Activation Dendritic Cell Activation & Maturation Type_I_IFN->DC_Activation NK_Activation Natural Killer Cell Activation Type_I_IFN->NK_Activation T_Cell_Priming CD8+ T Cell Priming & Recruitment DC_Activation->T_Cell_Priming Tumor_Cell_Apoptosis Tumor Cell Apoptosis NK_Activation->Tumor_Cell_Apoptosis T_Cell_Priming->Tumor_Cell_Apoptosis

Caption: this compound activates the STING pathway, leading to immune-mediated tumor cell death.

Preclinical Antineoplastic Activities

The anti-tumor effects of this compound have been demonstrated in a range of preclinical models, both in vitro and in vivo.

In Vitro Activity

This compound has been shown to potently activate the STING pathway in various cell lines, leading to the induction of type I interferons. Notably, this compound's activity is not dependent on direct cytotoxicity to cancer cells but rather on the activation of immune cells.[7]

Cell LineAssay TypeEndpointEC50 (µmol/L)Reference
HEK293T (human STING)IFN Activation Reporter AssayNanoLuc Luciferase0.3 ± 0.11[1]
THP1-Dual (human)IFN Activation Reporter AssaySEAP Reporter1.53 ± 0.45[1]
RAW-Lucia ISG (murine)IFN Activation Reporter AssayLucia Luciferase1.78 ± 0.48[1]

Table 1: In Vitro STING Activation by this compound. This table summarizes the half-maximal effective concentration (EC50) of this compound for inducing an interferon response in different reporter cell lines.

This compound also induces a dose-dependent activation of dendritic cells, a crucial step in initiating an adaptive immune response.[1]

Cell TypeAssay TypeMarkerConcentration Range (µmol/L)ObservationReference
Mouse Bone Marrow-Derived DCsFlow CytometryCD860.1 - 10Dose-dependent induction of CD86 expression[1]
Human Monocyte-Derived DCsFlow CytometryCD860.03 - 30Dose-dependent induction of CD86 expression[1]

Table 2: this compound-Mediated Dendritic Cell Activation. This table shows the effect of this compound on the expression of the maturation marker CD86 on dendritic cells.

In Vivo Efficacy

In syngeneic mouse tumor models, intravenous administration of this compound has demonstrated significant, dose-dependent anti-tumor activity.[1][3] Treatment with this compound leads to complete tumor regressions and the establishment of a durable, T-cell-dependent immunological memory.[1][3]

Tumor ModelDosing (mg/kg, IV)OutcomeReference
A20 (lymphoma)1.0 and 2.0Significant anti-tumor activity, well-tolerated.[1]
CT26.WT (colon carcinoma)1.0 and 2.0Significant anti-tumor activity, including complete regressions and durable memory T-cell immunity.[1]

Table 3: In Vivo Antitumor Efficacy of this compound in Syngeneic Mouse Models. This table summarizes the outcomes of this compound treatment in different mouse tumor models.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to evaluate the antineoplastic activities of this compound.

In Vitro STING Activation Reporter Assay

Objective: To quantify the potency of this compound in activating the STING pathway.

General Protocol:

  • Cell Culture: Reporter cell lines (e.g., HEK293T transfected with STING and a luciferase reporter under an IFN-stimulated response element promoter, THP1-Dual, or RAW-Lucia ISG) are cultured under standard conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound.

  • Incubation: Cells are incubated for a defined period (e.g., 24 hours) to allow for STING activation and reporter gene expression.

  • Lysis and Luminescence Measurement: A luciferase substrate is added to the cells, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The EC50 value is calculated by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

Dendritic Cell Activation Assay

Objective: To assess the ability of this compound to induce the maturation of dendritic cells.

General Protocol:

  • DC Generation: Bone marrow cells from mice or monocytes from human peripheral blood are cultured with specific cytokines (e.g., GM-CSF and IL-4) to generate immature dendritic cells.

  • Treatment: Immature DCs are treated with varying concentrations of this compound for a specified time (e.g., 24-72 hours).

  • Staining: Cells are stained with fluorescently labeled antibodies against DC maturation markers, such as CD86, CD80, and MHC class II.

  • Flow Cytometry: The expression levels of the maturation markers are quantified using a flow cytometer.

  • Data Analysis: The percentage of marker-positive cells or the mean fluorescence intensity is determined for each treatment condition.

In Vivo Syngeneic Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in an immunocompetent host.

General Protocol:

  • Tumor Cell Implantation: Syngeneic tumor cells (e.g., A20 or CT26.WT) are subcutaneously implanted into immunocompetent mice (e.g., BALB/c).

  • Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size, and tumor volume is measured regularly.

  • Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups and administered this compound intravenously at specified doses and schedules.

  • Efficacy Assessment: Tumor growth is monitored throughout the study. Primary endpoints typically include tumor growth inhibition, complete regressions, and overall survival.

  • Immunophenotyping (Optional): At the end of the study, tumors and spleens can be harvested to analyze the immune cell infiltrate by flow cytometry or immunohistochemistry.

Experimental Workflow Diagram

Dazostinag_Experimental_Workflow Preclinical Evaluation Workflow for this compound cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Interpretation Reporter_Assay STING Activation Reporter Assays (HEK293T, THP1, RAW) EC50_Calculation EC50 Calculation Reporter_Assay->EC50_Calculation DC_Activation_Assay Dendritic Cell Activation Assays (Flow Cytometry for CD86) Flow_Data_Analysis Flow Cytometry Data Analysis DC_Activation_Assay->Flow_Data_Analysis Tumor_Implantation Syngeneic Tumor Implantation (A20, CT26.WT) Treatment_Phase This compound Treatment (IV Administration) Tumor_Implantation->Treatment_Phase Efficacy_Endpoint Efficacy Assessment (Tumor Growth Inhibition, Complete Regressions) Treatment_Phase->Efficacy_Endpoint Tumor_Growth_Curves Tumor Growth Curve Analysis Efficacy_Endpoint->Tumor_Growth_Curves Mechanism_Elucidation Mechanism of Action Elucidation EC50_Calculation->Mechanism_Elucidation Flow_Data_Analysis->Mechanism_Elucidation Tumor_Growth_Curves->Mechanism_Elucidation

Caption: A generalized workflow for the preclinical assessment of this compound's antineoplastic activity.

Conclusion

This compound is a promising STING agonist with potent antineoplastic activities driven by the robust activation of the innate and adaptive immune systems. Preclinical studies have consistently demonstrated its ability to induce type I interferon responses, activate dendritic cells, and promote T-cell-mediated tumor killing, resulting in significant anti-tumor efficacy in vivo. The data presented in this technical guide underscore the potential of this compound as a novel immunotherapeutic agent for the treatment of cancer. Ongoing clinical trials are further investigating its safety and efficacy in patients with advanced solid tumors.[1][8][9][10]

References

Dazostinag's Impact on Cytotoxic T-Lymphocyte Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazostinag (TAK-676) is a novel synthetic stimulator of interferon genes (STING) agonist designed for systemic delivery. Its mechanism of action is centered on the activation of the STING pathway, a critical component of the innate immune system. This activation leads to a cascade of downstream signaling that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This technical guide provides an in-depth analysis of the impact of this compound on the cytotoxic T-lymphocyte (CTL) response, with a focus on its role in remodeling the tumor microenvironment (TME). We will explore the quantitative data from recent studies, detail the experimental protocols used to generate this data, and visualize the key signaling pathways and workflows.

Mechanism of Action: this compound and the STING Pathway

This compound functions as a STING agonist, initiating an anti-tumor immune response through the activation of innate and adaptive immunity. The STING pathway is a key sensor of cytosolic DNA, which can be present in the cytoplasm of tumor cells due to genomic instability or cellular stress. Upon activation by this compound, STING triggers a signaling cascade that leads to the production of type I IFNs. These IFNs play a crucial role in the anti-tumor response by promoting the maturation and activation of dendritic cells (DCs), which are potent antigen-presenting cells. Activated DCs then prime and activate naive T cells, leading to the generation of tumor-antigen-specific cytotoxic T-lymphocytes.

Furthermore, the type I IFN response induced by this compound leads to the upregulation of various pro-inflammatory chemokines, such as CXCL9. This chemokine is a potent chemoattractant for CXCR3-expressing immune cells, most notably CD8+ cytotoxic T-lymphocytes. The increased production of CXCL9 within the TME facilitates the recruitment and infiltration of CTLs into the tumor, a critical step for effective anti-tumor immunity.

In a phase 0 study involving patients with head and neck squamous cell carcinoma (HNSCC), intratumoral microdosing of this compound led to the activation of the STING pathway and a concomitant increase in pro-inflammatory type I IFN genes.[1] This resulted in active remodeling of the TME, characterized by increased expression of pro-inflammatory cytokines and chemokines, and the recruitment of cytotoxic T cells.[1]

Dazostinag_STING_Pathway cluster_TME Tumor Microenvironment (TME) cluster_CTL Cytotoxic T-Lymphocyte (CTL) This compound This compound STING STING Activation This compound->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates Type1_IFN Type I IFN Production (IFN-α, IFN-β) IRF3->Type1_IFN induces CXCL9 CXCL9 Expression Type1_IFN->CXCL9 induces CTL_Recruitment CTL Recruitment & Infiltration (CD8+ T cells) CXCL9->CTL_Recruitment recruits CTL_Activation CTL Activation & Proliferation CTL_Recruitment->CTL_Activation Tumor_Cell_Death Tumor Cell Death CTL_Activation->Tumor_Cell_Death induces Experimental_Workflow cluster_patient Patient Interaction cluster_lab Laboratory Analysis cluster_data Data Analysis & Interpretation Patient_Selection Patient Selection (HNSCC, planned surgery) CIVO_Injection CIVO Microdosing (this compound) Patient_Selection->CIVO_Injection Tumor_Resection Surgical Tumor Resection CIVO_Injection->Tumor_Resection 24-96 hours Tissue_Processing Tissue Processing (FFPE) Tumor_Resection->Tissue_Processing GeoMx GeoMx Digital Spatial Profiling (RNA Expression) Tissue_Processing->GeoMx CosMx CosMx Spatial Molecular Imaging (Single-cell RNA/Protein) Tissue_Processing->CosMx IHC_ISH IHC / ISH (CD8, CXCL9) Tissue_Processing->IHC_ISH Data_Analysis Quantitative Data Analysis GeoMx->Data_Analysis CosMx->Data_Analysis IHC_ISH->Data_Analysis Conclusion Impact on CTL Response Data_Analysis->Conclusion

References

Dazostinag (TAK-676): A Technical Guide to its Mechanism of Action and Induction of Type I Interferon Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dazostinag (TAK-676) is a novel, synthetic, and systemically administered agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2][3] Its primary mechanism of action involves the activation of innate immunity through the induction of type I interferons (IFN-I) and other pro-inflammatory cytokines, leading to the mobilization of a robust adaptive anti-tumor immune response.[1][4] This document provides a detailed overview of the molecular pathways activated by this compound, a summary of its effects on type I interferon production, and methodologies from key preclinical and clinical studies.

Core Mechanism of Action: STING Pathway Activation

This compound functions as a direct activator of the STING protein, a critical component of the innate immune system responsible for detecting cytosolic DNA.[5] Activation of STING by this compound initiates a signaling cascade that results in the production of type I interferons, which are crucial for bridging the innate and adaptive immune responses.[5][6]

The signaling pathway is as follows:

  • STING Activation: this compound binds to and activates the STING protein, which is predominantly located in the endoplasmic reticulum.

  • Translocation and TBK1 Recruitment: Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus.[7] During this process, it recruits and activates TANK-binding kinase 1 (TBK1).[5]

  • IRF3 Phosphorylation: Activated TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[5]

  • Nuclear Translocation and Gene Transcription: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter regions of type I interferon genes (e.g., IFN-α and IFN-β).[7]

  • Type I Interferon Production: This leads to the transcription, translation, and secretion of type I interferons, which then act in an autocrine and paracrine manner to stimulate downstream anti-tumor immunity.[5]

STING_Pathway cluster_nucleus Nucleus This compound This compound (TAK-676) STING STING (Endoplasmic Reticulum) This compound->STING activates TBK1 TBK1 STING->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylation IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 ISRE ISRE (Promoter Region) pIRF3->ISRE binds to IFN_Genes Type I IFN Genes (IFN-β, etc.) ISRE->IFN_Genes drives transcription IFN_mRNA IFN mRNA IFN_Genes->IFN_mRNA IFN_I Type I Interferons IFN_mRNA->IFN_I translation & secretion

This compound-induced STING signaling pathway.

Quantitative Effects on Type I Interferon and Gene Signature Induction

Preclinical and clinical studies have demonstrated a dose-dependent induction of type I interferon-related pharmacodynamic biomarkers upon treatment with this compound.

Table 1: Peripheral Blood Biomarker Response to this compound
Biomarker / Gene SignatureTreatmentDoseMaximum Fold Increase (Median)Time to Max InductionReference
IFN-γ This compound + Pembrolizumab5 mg27X10 hours[8]
IFN-γ This compound + Pembrolizumab14 mg49X6 hours[8]
STING_19 Gene Signature This compound (ex vivo PBMC)10 µM70X6 hours[9]
STING_19 Gene Signature This compound (in vivo, single agent)≥ 0.8 mg/kg18X10-24 hours[9]

The STING_19 signature is a 19-gene network identified through RNA sequencing of this compound-treated PBMCs, with 17 of the genes belonging to the interferon pathway.[9]

Downstream Immunological Consequences

The production of type I interferons initiated by this compound leads to a broad remodeling of the tumor microenvironment (TME).[1]

  • Innate Immune Activation: this compound activates dendritic cells (DCs) and Natural Killer (NK) cells.[1][3] Activated DCs are critical for processing tumor antigens and presenting them to T cells.

  • Adaptive Immunity Mobilization: The IFN-I signaling promotes the recruitment and proliferation of cytotoxic CD8+ T cells into the tumor.[1][6]

  • Chemokine Production: Increased expression of inflammatory chemokines, such as CXCL9 and CXCL10, is observed, which further facilitates the trafficking of T cells into the TME.[1][2]

  • Macrophage Polarization: this compound can shift the polarization of tumor-associated macrophages (TAMs) from an immune-suppressive M2 phenotype to a pro-inflammatory M1 phenotype.[1][6]

Experimental_Workflow cluster_treatment Treatment Phase cluster_sampling Sample Collection cluster_analysis Pharmacodynamic Analysis start Patient with Advanced Solid Tumor treatment Administer this compound (IV, weekly) start->treatment blood Peripheral Blood (Pre-dose, 6, 10, 24h post) treatment->blood biopsy Tumor Biopsy (Baseline and On-treatment) treatment->biopsy rnaseq PBMC RNA-Sequencing (STING_19 Signature) blood->rnaseq cytokines Circulating Cytokines (IFN-γ, CXCL10) blood->cytokines flow Flow Cytometry (Immune Phenotyping) blood->flow ihc Tumor IHC (CD8+ T-cell infiltration) biopsy->ihc

General experimental workflow for clinical evaluation.

Key Experimental Protocols

The following methodologies are synthesized from published preclinical and clinical studies of this compound.

In Vitro STING Pathway Activation Assay
  • Objective: To confirm direct activation of the STING signaling cascade by this compound.

  • Cell Lines: Human monocytic cell line THP1-Dual™ (InvivoGen), which expresses a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an ISG54 promoter (an IRF3-inducible promoter). Murine colorectal carcinoma CT26 cells are also used.[10]

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • This compound is added at varying concentrations (e.g., 1.1, 3.3, 10 µM) for a specified duration (e.g., 2 hours).[10]

    • For Reporter Assay: The supernatant is collected, and SEAP activity is measured using a colorimetric substrate like QUANTI-Blue™ (InvivoGen). An increase in SEAP activity indicates IRF3 activation.

    • For Western Blotting: Cells are lysed, and protein concentration is determined. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated forms of key signaling proteins: p-TBK1 (S172), p-STING (S365/S366 for mouse/human), and p-IRF3 (S396).[5] HRP-conjugated secondary antibodies and an ECL substrate are used for detection.

In Vivo Syngeneic Mouse Model for Efficacy and Pharmacodynamics
  • Objective: To evaluate the anti-tumor efficacy and in vivo immune activation by this compound.

  • Animal Model: BALB/c mice bearing CT26 colorectal tumors.[11]

  • Methodology:

    • CT26 tumor cells are implanted subcutaneously into the flank of the mice.

    • Once tumors reach a palpable size, mice are randomized into vehicle control and this compound treatment groups.

    • This compound is administered intravenously (IV) at specified doses (e.g., 1 mg/kg).[9]

    • Efficacy Assessment: Tumor volume is measured bi-weekly with calipers. Animal survival is monitored.

    • Pharmacodynamic Assessment: At various time points post-treatment (e.g., 6 hours), blood, spleen, and tumor tissues are harvested.

    • Cytokine Analysis: Plasma is analyzed for IFN-α, IFN-γ, and IP-10 (CXCL10) levels using multiplex immunoassays (e.g., Meso Scale Discovery).[5]

    • Immune Cell Analysis: Tumors and spleens are dissociated into single-cell suspensions. Immune cell populations (CD8+ T cells, NK cells, DCs) are quantified and assessed for activation markers (e.g., CD69, Granzyme B) by flow cytometry.

Human Clinical Trial Biomarker Analysis (NCT04420884)
  • Objective: To measure the biological response to this compound in patients with advanced solid tumors.

  • Study Design: Phase 1/2 dose-escalation and expansion study of this compound as a single agent or in combination with pembrolizumab.[8]

  • Methodology:

    • Sample Collection: Peripheral blood is collected at baseline and at multiple time points post-dose (e.g., 6, 10, 24 hours). Paired tumor biopsies are collected at baseline and on-treatment where feasible.[8]

    • PBMC RNA Sequencing: Peripheral blood mononuclear cells (PBMCs) are isolated. RNA is extracted and subjected to RNA sequencing to analyze transcriptomic changes, specifically quantifying the induction of the STING_19 gene signature.[9]

    • Immunohistochemistry (IHC): Tumor biopsy sections are stained with antibodies against CD8 to assess T-cell infiltration and PD-L1 to evaluate checkpoint marker expression.[1]

    • In Situ Hybridization (ISH): Tumor biopsies are analyzed using ISH with probes targeting IFN-β1 and the inflammatory chemokine CXCL10 to confirm local IFN signaling and T-cell trafficking signals.[1]

Conclusion

This compound is a potent STING agonist that robustly induces type I interferon production, a key event in initiating anti-tumor immunity. By activating both innate and adaptive immune cells and remodeling the tumor microenvironment, it holds significant promise as an immunotherapeutic agent, both as a monotherapy and in combination with other cancer treatments like checkpoint inhibitors. The dose-dependent induction of IFN-γ and the STING_19 gene signature serve as valuable pharmacodynamic biomarkers for assessing its biological activity in clinical settings.

References

Dazostinag (TAK-676): A Technical Guide for Solid Tumor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dazostinag (TAK-676) is a novel, systemically administered small molecule agonist of the Stimulator of Interferon Genes (STING) pathway, currently under investigation for the treatment of advanced solid tumors. By activating the STING pathway, this compound stimulates the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the activation of a robust innate and adaptive anti-tumor immune response. This technical guide provides a comprehensive overview of the preclinical and clinical research on this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Mechanism of Action: Activating the cGAS-STING Pathway

This compound functions by directly binding to and activating the STING protein, a key signaling molecule in the cyclic GMP-AMP synthase (cGAS)-STING pathway. This pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal often associated with viral infections and cellular damage, including that which occurs within the tumor microenvironment.

The activation of the cGAS-STING pathway by this compound initiates a downstream signaling cascade:

  • Conformational Change and Translocation: Upon binding of this compound, the STING protein undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus.[1][2]

  • TBK1 Recruitment and Phosphorylation: In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).

  • IRF3 and NF-κB Activation: Activated TBK1 then phosphorylates interferon regulatory factor 3 (IRF3) and the inhibitor of nuclear factor kappa B (IκB), leading to the activation of both IRF3 and NF-κB transcription factors.[1][2]

  • Type I Interferon and Cytokine Production: Phosphorylated IRF3 and NF-κB translocate to the nucleus, where they drive the transcription of genes encoding for type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines.[1][2][3]

  • Immune Cell Activation: The secreted type I interferons and cytokines lead to the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), fostering a pro-inflammatory tumor microenvironment and a potent anti-tumor immune response.[4][5]

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_extracellular Tumor Microenvironment This compound This compound (TAK-676) STING STING (on ER) This compound->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Activates IRF3_p p-IRF3 IRF3->IRF3_p NFkB_nuc NF-κB NFkB->NFkB_nuc Type1_IFN Type I IFN Genes IRF3_p->Type1_IFN Induces Transcription Cytokines Pro-inflammatory Cytokine Genes NFkB_nuc->Cytokines Induces Transcription Type1_IFN_out Secreted Type I IFNs Type1_IFN->Type1_IFN_out Secretion Cytokines_out Secreted Cytokines Cytokines->Cytokines_out Secretion Immune_Cells Dendritic Cells NK Cells CD8+ T Cells Type1_IFN_out->Immune_Cells Activate Cytokines_out->Immune_Cells Recruit and Activate

Figure 1: this compound-mediated activation of the STING signaling pathway.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent activation of the STING pathway in various human and murine cell lines.[4][5]

AssayCell LineParameterValueReference
IFN ActivationISRE_NanoLuc HEK293T (human WT STING)EC500.3 ± 0.11 µmol/L[5]
IFN Activation (permeabilized)ISRE_NanoLuc HEK293T (human WT STING)EC500.09 ± 0.07 µmol/L[5]
IFN ActivationTHP1-Dual (human AML)EC501.53 ± 0.45 µmol/L[5]
IFN ActivationRAW-Lucia ISG (murine macrophage)EC501.78 ± 0.48 µmol/L[5]
STING Pathway ActivationTHP1-Dual (human AML)p-TBK1, p-IRF3Dose-dependent increase[5]
STING Pathway ActivationCT26.WT (murine colon carcinoma)p-TBK1, p-IRF3Dose-dependent increase[5]
Dendritic Cell ActivationMouse BMDCsCD86 InductionDose-dependent increase[5]
Dendritic Cell ActivationHuman MoDCsCD86 InductionDose-dependent increase[5]
In Vivo Anti-Tumor Efficacy

Intravenous administration of this compound has been shown to induce significant, dose-dependent anti-tumor activity in multiple syngeneic mouse tumor models. This anti-tumor effect is dependent on a functional STING pathway and is associated with the induction of a robust anti-tumor immune response. While specific tumor growth inhibition (TGI) percentages are not consistently reported in publicly available literature, studies have noted complete tumor regressions and the establishment of durable memory T-cell immunity.[5][6]

Tumor ModelMouse StrainTreatmentKey FindingsReference
A20 lymphomaBALB/cThis compound (i.v.)Dose-dependent tumor growth inhibition, complete regressions[7]
CT26.WT colon carcinomaBALB/cThis compound (i.v.)Dose-dependent tumor growth inhibition, complete regressions, durable memory response[5][7]
CT26.WT colon carcinomaBALB/cThis compound + RadiationEnhanced local IFN-γ production and increased efficacy compared to either agent alone[8]
Murine RPP SCLC model-This compound + anti-PD-1Enhanced antitumor efficacy and increased T/NK cell infiltration compared to single agents[9]

Clinical Research

This compound is being evaluated in several clinical trials, both as a single agent and in combination with other anti-cancer therapies, primarily the immune checkpoint inhibitor pembrolizumab (B1139204).

Phase 1/2 Study in Advanced Solid Tumors (iintune-1, NCT04420884)

This is a multi-part, open-label, dose-escalation and dose-expansion study evaluating the safety, tolerability, pharmacokinetics, pharmacodynamics, and anti-tumor activity of this compound alone and in combination with pembrolizumab in patients with advanced or metastatic solid tumors.[10][11]

Key Cohorts and Findings:

CohortTreatmentTumor TypeKey Efficacy DataReference
Dose Expansion Cohort 2AThis compound 5 mg IV (Days 1, 8, 15) + Pembrolizumab 200 mg IV (Day 1) of a 21-day cycleFirst-line Recurrent/Metastatic Squamous Cell Carcinoma of the Head and Neck (RM-SCCHN) with PD-L1 CPS ≥1ORR: 34% (1 confirmed complete response, 7 confirmed partial responses) in 29 evaluable patients. Median DOR not reached.ASCO 2025 Abstract
Dose EscalationThis compound monotherapy and in combination with pembrolizumabVarious advanced solid tumorsEarly clinical responses and durable stable disease observed in a heavily pretreated population.[8]

Safety Profile: this compound, both as a single agent and in combination with pembrolizumab, has shown a manageable safety profile. The most common treatment-related adverse events include fatigue, nausea, and cytokine release syndrome (CRS), which has been predominantly grade 1-2 and manageable.[7][8]

Phase 1b Study in Combination with Pembrolizumab and Radiotherapy (NCT04879849)

This study is evaluating the safety and preliminary anti-tumor activity of this compound in combination with pembrolizumab following hypofractionated radiotherapy in patients with advanced non-small-cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), or squamous-cell carcinoma of the head and neck (SCCHN) that has progressed on prior checkpoint inhibitors.[12]

Study Design: Patients receive radiotherapy followed by pembrolizumab and escalating doses of this compound. The primary objectives are to assess safety and tolerability and to determine the recommended Phase 2 dose.[12] Early results are anticipated.

Experimental Protocols

In Vitro STING Activation Assay

This protocol outlines a general method for assessing the activation of the STING pathway in cultured cells.

In_Vitro_Workflow cluster_protocol In Vitro STING Activation Protocol cluster_analysis_methods Analysis Methods node_cell_culture 1. Cell Culture (e.g., THP1-Dual, MEFs) node_treatment 2. Treatment - this compound (various concentrations) - Positive/Negative Controls node_cell_culture->node_treatment node_incubation 3. Incubation (Time-course) node_treatment->node_incubation node_lysis 4. Cell Lysis node_incubation->node_lysis node_analysis 5. Analysis node_lysis->node_analysis node_western Western Blot (p-STING, p-TBK1, p-IRF3) node_analysis->node_western node_qpcr RT-qPCR (IFNB1, CXCL10) node_analysis->node_qpcr node_reporter Reporter Assay (ISRE-Luciferase) node_analysis->node_reporter

Figure 2: General workflow for in vitro STING activation assays.

Detailed Methodology:

  • Cell Culture: Culture cells (e.g., THP1-Dual human monocytic cells or mouse embryonic fibroblasts) in appropriate media and conditions until they reach the desired confluency.

  • Treatment: Treat cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cGAMP).

  • Incubation: Incubate the cells for a specified period (e.g., 2-24 hours) to allow for STING pathway activation.

  • Cell Lysis and Protein/RNA Extraction:

    • For Western blot analysis, lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

    • For RT-qPCR analysis, extract total RNA using a suitable kit.

  • Analysis:

    • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated and total STING, TBK1, and IRF3.

    • RT-qPCR: Synthesize cDNA from extracted RNA and perform quantitative PCR using primers for target genes such as IFNB1 and CXCL10.

    • Reporter Assay: For cells containing an interferon-stimulated response element (ISRE)-driven reporter (e.g., luciferase), measure reporter activity according to the manufacturer's instructions.

Syngeneic Mouse Tumor Model

This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of this compound.

In_Vivo_Workflow cluster_protocol Syngeneic Mouse Model Protocol cluster_endpoint_analysis Endpoint Analysis node_implantation 1. Tumor Cell Implantation (e.g., CT26.WT into BALB/c mice) node_growth 2. Tumor Growth (to palpable size) node_implantation->node_growth node_randomization 3. Randomization (into treatment groups) node_growth->node_randomization node_treatment 4. Treatment Administration - this compound (i.v.) - Vehicle Control - Combination therapy node_randomization->node_treatment node_monitoring 5. Monitoring - Tumor volume - Body weight - Clinical signs node_treatment->node_monitoring node_endpoint 6. Endpoint Analysis node_monitoring->node_endpoint node_tgi Tumor Growth Inhibition (TGI) node_endpoint->node_tgi node_survival Survival Analysis node_endpoint->node_survival node_immuno Immunophenotyping (Flow Cytometry) node_endpoint->node_immuno node_cyto Cytokine Analysis (ELISA) node_endpoint->node_cyto

Figure 3: General workflow for syngeneic mouse tumor model studies.

Detailed Methodology:

  • Animal Models: Use immunocompetent mice (e.g., BALB/c) that are syngeneic to the chosen tumor cell line (e.g., CT26 colon carcinoma).

  • Tumor Cell Implantation: Subcutaneously implant a known number of tumor cells (e.g., 1 x 106 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 50-100 mm3). Randomize mice into treatment and control groups.

  • Treatment Administration: Administer this compound intravenously at various dose levels and schedules. Include a vehicle control group. For combination studies, co-administer with other agents as per the study design.

  • Monitoring: Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., 2-3 times per week). Monitor for any signs of toxicity.

  • Endpoint Analysis:

    • Tumor Growth Inhibition: Calculate TGI based on the differences in tumor volume between treated and control groups.

    • Survival: Monitor survival and perform Kaplan-Meier analysis.

    • Immunophenotyping: At the end of the study, or at specified time points, harvest tumors and spleens for immunophenotyping of immune cell populations (e.g., CD8+ T cells, NK cells, dendritic cells) by flow cytometry.

    • Cytokine Analysis: Collect blood samples at various time points to measure systemic cytokine levels (e.g., IFN-γ, TNF-α) by ELISA or multiplex assays.

Future Directions and Considerations

This compound represents a promising approach to cancer immunotherapy by activating the innate immune system to drive a potent anti-tumor response. Key areas for future research include:

  • Combination Therapies: Further exploration of this compound in combination with other immunotherapies (e.g., other checkpoint inhibitors, adoptive cell therapies) and targeted therapies is warranted.

  • Biomarker Development: Identification of predictive biomarkers to select patients most likely to respond to this compound therapy is crucial for its clinical development.

  • Resistance Mechanisms: Understanding potential mechanisms of resistance to this compound will be important for developing strategies to overcome them.

  • Expansion to Other Tumor Types: Investigating the efficacy of this compound in a broader range of solid tumors, including immunologically "cold" tumors, is a logical next step.

This technical guide provides a summary of the currently available data on this compound. As more data from ongoing and future studies become available, our understanding of the full potential of this novel STING agonist in the treatment of solid tumors will continue to evolve.

References

Methodological & Application

Dazostinag (TAK-676): Application Notes and Protocols for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazostinag (also known as TAK-676) is a potent and selective synthetic agonist of the Stimulator of Interferon Genes (STING) protein.[1][2][3] As a key mediator of innate immunity, STING activation by this compound triggers a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2][4] This response can lead to the activation of dendritic cells, natural killer (NK) cells, and T cells, ultimately promoting an anti-tumor immune response.[4][5][6] These application notes provide detailed protocols for utilizing this compound in cell culture studies to investigate its biological effects.

Mechanism of Action: The STING Signaling Pathway

This compound activates the STING pathway, initiating a downstream signaling cascade. Upon binding of this compound, STING translocates from the endoplasmic reticulum to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of genes encoding type I interferons and other inflammatory cytokines.

STING_Pathway This compound This compound (TAK-676) STING STING (ER) This compound->STING Binds & Activates STING_active STING (Golgi) STING->STING_active Translocation TBK1 TBK1 STING_active->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 Dimerizes Nucleus Nucleus pIRF3->Nucleus Translocates IFN_genes Type I IFN Genes Nucleus->IFN_genes Induces Transcription Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Seeding Dazostinag_Prep 2. Prepare this compound Working Solutions Cell_Treatment 3. Treat Cells with this compound Dazostinag_Prep->Cell_Treatment Incubation 4. Incubate (Time-course) Cell_Treatment->Incubation Harvest 5. Harvest Cells/Supernatant Incubation->Harvest Western Western Blot (p-STING, p-TBK1, p-IRF3) Harvest->Western ELISA ELISA (Cytokines: IFN-β, CXCL10) Harvest->ELISA RNAseq RNA Sequencing (Gene Expression) Harvest->RNAseq

References

Dazostinag: Application Notes and Protocols for Preclinical Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazostinag (TAK-676) is a novel synthetic agonist of the stimulator of interferon genes (STING) pathway, designed for systemic administration.[1][2][3][4] Activation of the STING pathway is a key mechanism in innate immunity, leading to the production of type I interferons and other pro-inflammatory cytokines. This response can modulate the tumor microenvironment (TME), enhancing innate and adaptive anti-tumor immunity. Preclinical research on this compound has primarily focused on its application in oncology, where it has been shown to induce significant anti-tumor activity in various syngeneic mouse models.[2][3][4] In these models, this compound treatment promotes the activation of dendritic cells, natural killer (NK) cells, and CD8+ T cells within the TME, leading to tumor regression and the development of durable memory T-cell immunity.[1][2][3][4][5]

These application notes provide an overview of the study designs and detailed protocols for the preclinical evaluation of this compound in animal models, based on available research. The primary focus is on oncology, as, to date, published preclinical studies have been in this therapeutic area.

Signaling Pathway

This compound functions by binding to and activating the STING protein, which is located on the endoplasmic reticulum. This initiates a signaling cascade that results in the production of type I interferons and other inflammatory cytokines, ultimately leading to an anti-tumor immune response.

Dazostinag_Signaling_Pathway cluster_cell Antigen-Presenting Cell (e.g., Dendritic Cell) cluster_tme Tumor Microenvironment This compound This compound (TAK-676) STING STING Activation This compound->STING TBK1 TBK1 Phosphorylation STING->TBK1 IRF3 IRF3 Phosphorylation & Dimerization TBK1->IRF3 Nucleus Nucleus IRF3->Nucleus Translocation IFN Type I Interferon (IFN-α/β) Production & Secretion Nucleus->IFN Gene Transcription DC_Activation Dendritic Cell Maturation & Activation IFN->DC_Activation NK_Activation NK Cell Activation IFN->NK_Activation T_Cell_Priming CD8+ T-Cell Priming & Activation DC_Activation->T_Cell_Priming Apoptosis Tumor Cell Apoptosis T_Cell_Priming->Apoptosis NK_Activation->Apoptosis Tumor_Cell Tumor Cell Apoptosis->Tumor_Cell

Caption: this compound-mediated STING signaling pathway activation.

Data Presentation

Table 1: Summary of this compound Efficacy in Syngeneic Mouse Models
Animal ModelTumor Cell LineThis compound Dose (mg/kg)Route of AdministrationDosing ScheduleCombination AgentKey FindingsReference
BALB/c MiceCT26.WT (Colon Carcinoma)1.0, 2.0Intravenous (IV)Q3D x 3NoneDose-dependent tumor growth inhibition, complete regressions, and durable memory T-cell immunity.[2]
BALB/c MiceA20 (B-cell Lymphoma)1.0, 2.0Intravenous (IV)Not SpecifiedNoneDose-dependent tumor growth inhibition.[2]
BALB/c MiceEMT6 (Breast Cancer)1.0Intravenous (IV)Q3D x 3Fractionated Radiation (8Gy x 3)Enhanced tumor growth control and complete regressions compared to either agent alone.[6]
C57BL/6 MiceB16F10 (Melanoma)Not SpecifiedNot SpecifiedNot SpecifiedNoneTolerated in this model.[1]
Table 2: Pharmacodynamic Effects of this compound in Tumor-Bearing Mice
Animal ModelTumor Cell LineThis compound Dose (mg/kg)TimepointBiomarkerKey ObservationsReference
BALB/c MiceA20Not SpecifiedPost-administrationCytokines (e.g., IFN-γ)Dose-dependent induction of cytokines.[2]
BALB/c MiceEMT61.0Not SpecifiedIFN-γEnhanced local IFN-γ production within the tumor when combined with radiation.[6]
Syngeneic MiceNot SpecifiedNot Specified24 hoursMacrophage PolarizationShift from an immune-suppressive (M2-like) to a pro-inflammatory (M1-like) phenotype.[5]
Syngeneic MiceNot SpecifiedNot Specified24 hoursT-Cell InfiltrationIncreased recruitment of cytotoxic T-cells, coinciding with increased CXCL9 expression.[5]

Experimental Protocols

Protocol 1: Evaluation of this compound Anti-Tumor Efficacy in a Syngeneic Mouse Model

This protocol describes a general procedure for assessing the in vivo anti-tumor activity of this compound in a syngeneic mouse model, such as BALB/c mice bearing CT26 tumors.

1. Materials and Reagents:

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Tumor Cells: CT26.WT mouse colon carcinoma cells.

  • Cell Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Vehicle: Sterile Phosphate-Buffered Saline (PBS) or other appropriate vehicle for this compound.

  • This compound (TAK-676): Formulated for intravenous injection at the desired concentrations.

  • Anesthesia: Isoflurane or other appropriate anesthetic.

  • Calipers: For tumor measurement.

2. Experimental Workflow:

Experimental_Workflow_Efficacy start Start cell_culture 1. CT26 Cell Culture & Preparation start->cell_culture inoculation 2. Subcutaneous Tumor Cell Inoculation cell_culture->inoculation tumor_growth 3. Tumor Growth Monitoring inoculation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. This compound/Vehicle Administration (IV) randomization->treatment monitoring 6. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 7. Endpoint Analysis (e.g., Tumor Growth Inhibition) monitoring->endpoint end End endpoint->end

Caption: Workflow for this compound in vivo efficacy study.

3. Procedure:

  • Cell Preparation: Culture CT26.WT cells in standard conditions. On the day of inoculation, harvest cells using trypsin, wash with sterile PBS, and resuspend in PBS at a concentration of 1 x 10^7 cells/mL.

  • Tumor Inoculation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow. Measure tumor dimensions twice weekly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: Once tumors reach a predetermined average size (e.g., 80-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • This compound Group(s): Administer this compound intravenously at the desired dose levels (e.g., 1.0 mg/kg and 2.0 mg/kg).[2]

    • Control Group: Administer an equivalent volume of the vehicle.

    • Follow the specified dosing schedule (e.g., every three days for three doses).[6]

  • Monitoring: Continue to monitor tumor volume and body weight twice weekly as a measure of efficacy and toxicity, respectively.[2]

  • Endpoint: The study can be terminated when tumors in the control group reach a specific size, or at a predetermined time point. Efficacy is evaluated by comparing tumor growth rates and final tumor volumes between the this compound-treated and control groups.

Protocol 2: Pharmacodynamic Analysis of Immune Cell Activation

This protocol outlines the procedure for analyzing changes in the tumor immune microenvironment following this compound treatment.

1. Materials and Reagents:

  • Tumor-bearing mice treated as described in Protocol 1.

  • Tissue Dissociation Kit: For generating single-cell suspensions from tumors.

  • Flow Cytometry Antibodies: Fluorochrome-conjugated antibodies against mouse immune cell markers (e.g., CD45, CD3, CD8, CD4, NK1.1, CD11c, F4/80, CD86, CD206).

  • Flow Cytometer: With appropriate laser and filter configurations.

  • RNA Extraction Kit and qPCR reagents: For gene expression analysis (e.g., CXCL9, IFN-β).

2. Procedure:

  • Sample Collection: At a specified time point after the final dose of this compound (e.g., 24 hours), euthanize the mice.[5]

  • Tumor and Spleen Harvesting: Carefully excise tumors and spleens.

  • Single-Cell Suspension Preparation:

    • Mechanically and enzymatically digest the tumor tissue to obtain a single-cell suspension, following the manufacturer's protocol for the tissue dissociation kit.

    • Prepare a single-cell suspension from the spleen by mechanical dissociation.

    • Lyse red blood cells using an appropriate buffer.

  • Flow Cytometry Staining:

    • Count the cells and aliquot approximately 1-2 x 10^6 cells per sample.

    • Stain the cells with a cocktail of fluorescently-labeled antibodies against the immune cell markers of interest.

    • Include appropriate controls (e.g., fluorescence minus one, isotype controls).

  • Flow Cytometry Acquisition and Analysis:

    • Acquire the stained samples on a flow cytometer.

    • Analyze the data to quantify the proportions and activation status of different immune cell populations (e.g., CD8+ T cells, NK cells, M1/M2 macrophages) within the tumor and spleen.

  • Gene Expression Analysis (Optional):

    • A portion of the tumor can be snap-frozen for RNA extraction.

    • Perform quantitative real-time PCR (qPCR) to measure the expression levels of genes of interest, such as those encoding for cytokines and chemokines (e.g., CXCL9).[5]

Conclusion

The provided application notes and protocols offer a framework for the preclinical investigation of this compound in animal models, primarily focusing on its well-documented anti-tumor effects. The experimental designs described herein can be adapted to various syngeneic tumor models to evaluate the efficacy, mechanism of action, and pharmacodynamic effects of this compound, both as a monotherapy and in combination with other anti-cancer agents. These studies are crucial for elucidating the therapeutic potential of STING agonists like this compound and for guiding their clinical development. As research progresses, the application of this compound may expand to other therapeutic areas where modulation of the innate immune system is beneficial.

References

Application Notes and Protocols for Intravenous Delivery Optimization of Dazostinag in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazostinag (TAK-676) is a potent small molecule agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Activation of STING has demonstrated significant anti-tumor efficacy in preclinical models, making this compound a promising candidate for cancer immunotherapy. Optimizing the intravenous (IV) delivery of this compound in mouse models is crucial for determining its therapeutic window, understanding its pharmacokinetic and pharmacodynamic (PK/PD) relationship, and establishing optimal dosing regimens for future clinical translation.

These application notes provide a comprehensive overview and detailed protocols for the intravenous delivery optimization of this compound in mice. The protocols outlined below are based on established methodologies for STING agonists and small molecule drug delivery in preclinical research.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice
ParameterValueMouse StrainDosingReference
Half-life (t½)33 hoursBalb/C with CT26-GCC tumors0.1 mg/kg (as ADC payload)[1]
AUC (last)51432 h·nMBalb/C with CT26-GCC tumors0.1 mg/kg (as ADC payload)[1]

Note: The provided pharmacokinetic data is for this compound as an antibody-drug conjugate (ADC) payload. Pharmacokinetics of the free drug may vary.

Table 2: Recommended Dose Ranges for In Vivo STING Activation in Mice
CompoundDose RangeRoute of AdministrationMouse ModelReference
This compound50 µg/kg - 100 µg/kgIntravenous (IV)CT26 colon cancer model[1]
This compound0.05 mg/mL (0.5 µg)IntratumoralSyngeneic mouse models[2]
STING Agonist (diABZI)0.5 mg/kgIntraperitonealWild-type mice[3]
STING Agonist (SNX281)10 - 45 mg/kgIntravenous (IV) bolusC57BL/6 mice[4]

Experimental Protocols

Intravenous Formulation of this compound

Objective: To prepare a sterile, injectable formulation of this compound suitable for intravenous administration in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free vials

  • 0.22 µm sterile syringe filters

Protocol:

  • Solubilization:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve this compound in a minimal amount of DMSO to create a stock solution. For example, prepare a 10 mg/mL stock solution.

  • Vehicle Preparation:

    • Prepare the vehicle solution. A commonly used vehicle for intravenous injection of poorly soluble compounds in mice is a mixture of PEG400, Tween 80, and saline. A suggested ratio is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% sterile saline.

  • Final Formulation:

    • Slowly add the this compound stock solution to the vehicle while vortexing to ensure complete mixing and prevent precipitation.

    • Adjust the final concentration with sterile saline to achieve the desired dosing concentration.

  • Sterilization:

    • Sterilize the final formulation by filtering it through a 0.22 µm sterile syringe filter into a sterile, pyrogen-free vial.

  • Quality Control:

    • Visually inspect the final formulation for any precipitation or particulate matter.

    • It is recommended to confirm the concentration of this compound in the final formulation using a validated analytical method (e.g., HPLC).

Dose-Response and Optimization Study

Objective: To determine the optimal intravenous dose of this compound that maximizes STING pathway activation while minimizing toxicity.

Materials:

  • 6-8 week old female BALB/c or C57BL/6 mice

  • This compound intravenous formulation

  • Sterile syringes and needles (27-30 gauge)

  • Animal restrainer for tail vein injection

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Tissue collection tools

Protocol:

  • Animal Acclimation:

    • Acclimate mice to the animal facility for at least one week before the experiment.

  • Dose Group Allocation:

    • Randomly assign mice to different dose groups. A typical study might include a vehicle control group and 3-4 dose levels of this compound (e.g., 0.1, 0.5, 2.5, and 10 mg/kg).

  • Intravenous Administration:

    • Warm the mice under a heat lamp to dilate the tail veins.

    • Place the mouse in a restrainer.

    • Administer the this compound formulation or vehicle via the lateral tail vein as a slow bolus injection. The injection volume should be approximately 5-10 mL/kg.

  • Monitoring:

    • Monitor the animals for any signs of acute toxicity immediately after injection and at regular intervals for the duration of the study.

  • Sample Collection:

    • At predetermined time points (e.g., 2, 6, 24, and 48 hours post-injection), collect blood samples via submandibular or retro-orbital bleeding for pharmacokinetic and cytokine analysis.

    • At the end of the study, euthanize the mice and collect tumors (if applicable) and relevant tissues (e.g., spleen, liver) for pharmacodynamic analysis.

Bioanalytical Method for this compound in Mouse Plasma (LC-MS/MS)

Objective: To quantify the concentration of this compound in mouse plasma to determine its pharmacokinetic profile.

Materials:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • C18 reverse-phase HPLC column

  • Mouse plasma samples

  • This compound analytical standard

  • Internal standard (IS) (e.g., a structurally similar compound)

  • Acetonitrile (ACN)

  • Formic acid

  • Protein precipitation plates or tubes

Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of mouse plasma, add 150 µL of ACN containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the C18 column.

      • Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in ACN).

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

      • Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of this compound spiked into blank mouse plasma.

    • Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

In Vivo STING Activation Assay

Objective: To assess the activation of the STING pathway in vivo following intravenous administration of this compound.

Methods:

  • Cytokine Analysis (ELISA):

    • Collect blood at various time points post-injection.

    • Isolate plasma by centrifugation.

    • Measure the levels of STING-dependent cytokines, such as Interferon-beta (IFN-β) and CXCL10, using commercially available ELISA kits.

  • Gene Expression Analysis (RT-qPCR):

    • Harvest tissues of interest (e.g., spleen, tumor).

    • Isolate total RNA using a suitable extraction kit.

    • Synthesize cDNA from the RNA.

    • Perform quantitative PCR using primers specific for STING target genes (e.g., Ifnb1, Cxcl10, Isg15).

  • Immunophenotyping (Flow Cytometry):

    • Prepare single-cell suspensions from spleens or tumors.

    • Stain the cells with fluorescently labeled antibodies against immune cell markers (e.g., CD8, CD4, NK1.1) and activation markers (e.g., CD69, CD25).

    • Analyze the cell populations using a flow cytometer to assess changes in immune cell activation and infiltration.

Visualizations

This compound Signaling Pathway

Dazostinag_Signaling_Pathway This compound This compound STING STING (on ER membrane) This compound->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 (Dimerization & Nuclear Translocation) IRF3->p_IRF3 Nucleus Nucleus p_IRF3->Nucleus IFN_genes Type I Interferon Genes (e.g., Ifnb1, Cxcl10) Nucleus->IFN_genes Transcription Cytokines Type I Interferons & Pro-inflammatory Cytokines IFN_genes->Cytokines Translation Immune_Response Anti-tumor Immune Response Cytokines->Immune_Response Induces

Caption: this compound activates the STING pathway, leading to an anti-tumor immune response.

Experimental Workflow for IV Delivery Optimization

IV_Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Formulation 1. Formulate this compound for IV Injection Dose_Escalation 3. Dose-Escalation Study (Multiple Dose Groups) Formulation->Dose_Escalation Animal_Model 2. Select Animal Model (e.g., Tumor-bearing mice) Animal_Model->Dose_Escalation IV_Admin 4. Intravenous Administration Dose_Escalation->IV_Admin Sample_Collection 5. Collect Blood & Tissues (Time-course) IV_Admin->Sample_Collection PK_Analysis 6. Pharmacokinetic Analysis (LC-MS/MS) Sample_Collection->PK_Analysis PD_Analysis 7. Pharmacodynamic Analysis (ELISA, qPCR, Flow Cytometry) Sample_Collection->PD_Analysis Optimization 8. Determine Optimal Dose (Efficacy vs. Toxicity) PK_Analysis->Optimization PD_Analysis->Optimization

Caption: Workflow for optimizing the intravenous delivery of this compound in mice.

Logical Relationship of Experimental Parameters

Logical_Relationships Dose This compound Dose PK_Profile Pharmacokinetic Profile (AUC, Cmax, t½) Dose->PK_Profile Influences Infusion_Rate Infusion Rate Infusion_Rate->PK_Profile Influences Formulation_Vehicle Formulation Vehicle Formulation_Vehicle->PK_Profile Influences STING_Activation STING Pathway Activation (IFN-β, CXCL10) PK_Profile->STING_Activation Determines Toxicity Toxicity (Adverse Effects) PK_Profile->Toxicity Can cause Anti_Tumor_Efficacy Anti-Tumor Efficacy (Tumor Growth Inhibition) STING_Activation->Anti_Tumor_Efficacy Leads to Optimal_Dose Optimal Therapeutic Dose Anti_Tumor_Efficacy->Optimal_Dose Maximizes Toxicity->Optimal_Dose Minimizes

Caption: Interplay of parameters in this compound intravenous delivery optimization.

References

Dazostinag Antibody-Drug Conjugate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazostinag (TAK-676) is a potent small molecule agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system.[][2] By activating STING, this compound can induce the production of type I interferons and other pro-inflammatory cytokines, leading to the activation of an anti-tumor immune response.[3][4] To enhance its therapeutic index and deliver it specifically to the tumor microenvironment, this compound has been developed as a payload for antibody-drug conjugates (ADCs).

This document provides detailed application notes and protocols for the conjugation of this compound to a monoclonal antibody (mAb) via stochastic cysteine conjugation. The information is intended to guide researchers in the development and characterization of this compound-based ADCs for preclinical research.

This compound ADC Conjugation Chemistry

The conjugation of this compound to an antibody is achieved through a carefully designed linker system that ensures stability in circulation and efficient payload release within the target cell. The key components of the this compound ADC chemistry are:

  • Payload: this compound, a potent STING agonist.

  • Linker: A cleavable linker system designed for controlled release. This system consists of:

    • A Cathepsin B-cleavable Valine-Alanine (Val-Ala) dipeptide , which is susceptible to cleavage by lysosomal proteases within the target cell.

    • A self-immolative spacer (such as p-aminobenzyl carbamate (B1207046) - PABC), which decomposes after dipeptide cleavage to release the active this compound payload.[5]

  • Conjugation Site: The linker-payload is conjugated to the antibody via stochastic cysteine conjugation . This method involves the partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups, which then react with a maleimide (B117702) group on the linker. This typically results in a heterogeneous mixture of ADCs with a drug-to-antibody ratio (DAR) centered around 4.[5]

The following diagram illustrates the conceptual workflow of this compound ADC conjugation:

G cluster_0 Antibody Preparation cluster_1 Drug-Linker Preparation cluster_2 Conjugation & Purification mAb Monoclonal Antibody (Intact Disulfides) reduced_mAb Partially Reduced mAb (Free Thiols) mAb->reduced_mAb Reduction (e.g., TCEP) conjugation Conjugation Reaction reduced_mAb->conjugation This compound This compound (STING Agonist) drug_linker This compound-Linker (Maleimide Activated) This compound->drug_linker linker Maleimide-Val-Ala-PABC Linker linker->drug_linker drug_linker->conjugation purified_adc Purified this compound ADC conjugation->purified_adc Purification (e.g., SEC) G cluster_0 Cytosol cluster_1 ER to Golgi Translocation cluster_2 Downstream Signaling cluster_3 Nuclear Translocation & Gene Expression This compound This compound (from ADC) sting STING (on ER membrane) This compound->sting Binds and Activates sting_translocation STING Translocation & Dimerization sting->sting_translocation tbk1 TBK1 Recruitment & Activation sting_translocation->tbk1 irf3 IRF3 Phosphorylation & Dimerization tbk1->irf3 irf3_nucleus IRF3 Dimer Translocates to Nucleus irf3->irf3_nucleus gene_expression Type I Interferon & Cytokine Gene Transcription irf3_nucleus->gene_expression immune_response Anti-Tumor Immune Response gene_expression->immune_response Leads to

References

Application Notes and Protocols for D-676: A Flow Cytometry Panel for Immune Monitoring of Dazostinag (TAK-676)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazostinag (TAK-676) is a novel synthetic Stimulator of Interferon Genes (STING) agonist designed for systemic delivery.[1][2] As a potent activator of the innate immune system, this compound triggers the STING signaling pathway, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][4] This cascade initiates a broad anti-tumor response by mobilizing and activating key components of both the innate and adaptive immune systems, including dendritic cells (DCs), natural killer (NK) cells, T cells, and macrophages.[5] Specifically, this compound has been shown to promote the recruitment of cytotoxic CD8+ T cells into the tumor microenvironment and shift macrophages from an immune-suppressive M2 phenotype to a pro-inflammatory M1 phenotype.[2][5]

Given its mechanism of action, comprehensive immune monitoring is critical to understanding the pharmacodynamic effects of this compound in preclinical and clinical studies. Flow cytometry is an indispensable tool for this purpose, enabling detailed characterization and quantification of immune cell subsets, their activation status, and functional potential.

These application notes provide a detailed protocol for a comprehensive multi-color flow cytometry panel designed to monitor the immunological effects of this compound treatment on human peripheral blood mononuclear cells (PBMCs) or whole blood. The panel is designed to identify and characterize major lymphocyte and myeloid populations, with a focus on cell types known to be modulated by STING agonists.

Signaling Pathway and Experimental Overview

To understand the biological context of the immune monitoring panel, it is essential to visualize the this compound signaling pathway and the overall experimental workflow.

Dazostinag_Signaling_Pathway This compound (STING Agonist) Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound STING STING (on ER membrane) This compound->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Activates pIRF3 pIRF3 IRF3->pIRF3 Gene_Expression Type I IFN & Pro-inflammatory Cytokine Genes pIRF3->Gene_Expression Translocates to Nucleus pNFkB pNF-κB NFkB->pNFkB pNFkB->Gene_Expression Translocates to Nucleus

Caption: this compound STING signaling pathway.

The following diagram outlines the experimental workflow for immune monitoring using the proposed flow cytometry panel.

Experimental_Workflow Experimental Workflow for this compound Immune Monitoring cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Patient_Sample Patient Whole Blood (Sodium Heparin) Staining Surface & Intracellular Staining Patient_Sample->Staining RBC_Lysis Red Blood Cell Lysis Staining->RBC_Lysis Flow_Cytometry Flow Cytometry Acquisition RBC_Lysis->Flow_Cytometry Gating Gating & Population Identification Flow_Cytometry->Gating Statistical_Analysis Statistical Analysis Gating->Statistical_Analysis

Caption: Experimental workflow overview.

Materials and Reagents

Recommended Flow Cytometry Panel

The following 15-color panel is designed for a standard 5-laser flow cytometer and provides a comprehensive overview of key immune cell populations affected by this compound.

Marker Fluorochrome Clone Cell Population(s) Identified Purpose
Viability DyeBV510-Live/Dead CellsExclude dead cells from analysis
CD45BUV395HI30All LeukocytesPan-leukocyte marker for initial gating
CD3BUV496UCHT1T CellsPan T cell marker
CD4BUV563SK3Helper T CellsT helper cell lineage
CD8BUV661RPA-T8Cytotoxic T CellsCytotoxic T cell lineage
CD56BUV737B159NK Cells, NKT CellsNK and NKT cell marker
CD19BUV805HIB19B CellsB cell lineage
HLA-DRAPCL243Activated T/B/NK cells, Monocytes, DCsActivation marker, Myeloid marker
CD14APC-R700M5E2MonocytesMonocyte lineage
CD16PE3G8NK Cells, Non-classical MonocytesNK cell subsetting, Monocyte subsetting
CD69PE-Cy7FN50Activated T/B/NK CellsEarly activation marker
CD86FITC2331 (FUN-1)M1 Macrophages, Activated DCs/B cellsM1 macrophage marker, Co-stimulatory molecule
CD163PerCP-eFluor 710GHI/61M2 MacrophagesM2 macrophage marker
pSTING (S366)Alexa Fluor 647D2P2FSTING-activated cellsDirect target engagement/activation
Granzyme BAlexa Fluor 700GB11Cytotoxic T Cells, NK CellsCytotoxicity marker
Reagents and Buffers
  • BD Pharmingen™ Stain Buffer (FBS) (Cat. No. 554656)

  • BD FACSLyse™ Lysing Solution (Cat. No. 349202)

  • BD Phosflow™ Perm Buffer III (Cat. No. 558050)

  • BD Cytofix/Cytoperm™ Fixation/Permeabilization Kit (Cat. No. 554714)

  • UltraComp eBeads™ Compensation Beads (Thermo Fisher, Cat. No. 01-2222-42)

  • Appropriate polypropylene (B1209903) tubes for flow cytometry

Experimental Protocol

This protocol is optimized for staining 100 µL of human whole blood collected in sodium heparin tubes.

Antibody Cocktail Preparation
  • Prepare a master mix of the surface-staining antibodies listed in the table above (excluding pSTING and Granzyme B) in BD Pharmingen™ Stain Buffer.

  • Vortex briefly and protect from light.

Cell Staining (Surface Markers)
  • Aliquot 100 µL of whole blood into each flow cytometry tube.

  • Add the prepared surface antibody cocktail to each tube.

  • Vortex gently and incubate for 30 minutes at room temperature in the dark.

Red Blood Cell Lysis and Fixation
  • Add 2 mL of 1X BD FACSLyse™ solution to each tube.

  • Vortex immediately and incubate for 10 minutes at room temperature in the dark.

  • Centrifuge at 500 x g for 5 minutes.

  • Aspirate the supernatant.

Permeabilization and Intracellular Staining
  • For pSTING staining: Resuspend the cell pellet in 1 mL of ice-cold BD Phosflow™ Perm Buffer III. Incubate on ice for 30 minutes.

  • For Granzyme B staining: Use the BD Cytofix/Cytoperm™ kit according to the manufacturer's instructions.

  • Wash the cells twice with 2 mL of BD Pharmingen™ Stain Buffer.

  • Prepare and add the intracellular antibody cocktail (pSTING and Granzyme B).

  • Incubate for 30-45 minutes at 4°C in the dark.

  • Wash the cells once with 2 mL of BD Pharmingen™ Stain Buffer.

  • Resuspend the final cell pellet in 300 µL of stain buffer for acquisition.

Flow Cytometer Setup and Data Acquisition
  • Perform daily quality control on the flow cytometer using manufacturer-recommended beads.

  • Use UltraComp eBeads™ to prepare single-stain compensation controls for each fluorochrome in the panel.

  • Run the compensation controls and calculate the compensation matrix.

  • Acquire data for each sample, collecting a minimum of 500,000 total events to ensure adequate numbers of rare populations.

Data Analysis and Gating Strategy

Data analysis can be performed using software such as FlowJo™. The following gating strategy is recommended for identifying the key immune cell populations.

Gating_Strategy Representative Gating Strategy P1 All Events (FSC-A vs SSC-A) P2 Singlets (FSC-A vs FSC-H) P1->P2 Gate 1 P3 Live Cells (Viability Dye vs FSC-A) P2->P3 Gate 2 P4 Leukocytes (CD45+) P3->P4 Gate 3 P5 Lymphocytes (FSC-A vs SSC-A) P4->P5 Gate 4 P6 Myeloid Cells (FSC-A vs SSC-A) P4->P6 Gate 4 P7 T Cells (CD3+) P5->P7 Gate 5 P8 B Cells (CD19+) P5->P8 Gate 5 P9 NK/NKT Cells (CD3-/+ CD56+) P5->P9 Gate 5 P12 Monocytes (CD14+) P6->P12 Gate 7 P10 CD4+ T Cells P7->P10 Gate 6 P11 CD8+ T Cells P7->P11 Gate 6 P13 M1 Mono/Mac (CD14+ CD86+) P12->P13 Gate 8 P14 M2 Mono/Mac (CD14+ CD163+) P12->P14 Gate 8

References

Application Note: Profiling Cytokine Signatures Following Dazostinag Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazostinag (TAK-676) is a novel, synthetic Stimulator of Interferon Genes (STING) agonist designed for systemic delivery.[1][2] As an activator of the STING pathway, this compound ignites the innate immune system, leading to the induction of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn mobilizes a robust adaptive immune response.[3] This mechanism of action makes this compound a promising agent in immuno-oncology.[4][5]

Monitoring the cytokine profile in response to this compound treatment is critical for understanding its pharmacodynamic effects, confirming on-target activity, and identifying biomarkers of response. This document provides detailed protocols for quantifying cytokine levels in biological samples using multiplex immunoassays and intracellular flow cytometry.

This compound Mechanism of Action: The STING Pathway

This compound activates the STING pathway, a key mediator of innate immunity. Upon binding, this compound induces a conformational change in the STING protein, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus. In the nucleus, p-IRF3 acts as a transcription factor, driving the expression of type I interferons (IFN-α, IFN-β) and a suite of other pro-inflammatory cytokines and chemokines.[1][2]

STING_Pathway This compound STING Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound STING STING (on ER membrane) This compound->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFN_Genes IFN & Cytokine Genes (ISGs, NF-kB targets) pIRF3->IFN_Genes Translocates & Initiates Transcription Cytokines Type I IFNs Pro-inflammatory Cytokines & Chemokines IFN_Genes->Cytokines Expression & Secretion

Caption: this compound activates the STING pathway, leading to the transcription of Type I IFNs and other cytokines.

Data Presentation: Expected Cytokine Modulation

Clinical and preclinical studies have shown that this compound induces a dose-dependent increase in specific cytokines and chemokines consistent with STING activation.[1][6] Researchers can expect to see significant changes in the analytes listed below. Quantitative data should be summarized in tables for clear comparison between treatment and control groups and across different time points.

Analyte ClassKey Cytokines/ChemokinesExpected ChangeRationale / Function
Type I Interferons IFN-α, IFN-βHallmark of STING pathway activation; potent antiviral and immune-activating effects.[1]
Type II Interferon IFN-γKey activator of macrophages and driver of Th1 immune responses; produced by NK and T cells.[6][7]
Pro-inflammatory Cytokines TNF-α, IL-6, IL-1βMediate acute inflammatory responses and contribute to immune cell activation.[7][8]
Chemokines CXCL9, CXCL10 (IP-10)Crucial for the recruitment of cytotoxic T cells and NK cells to the tumor microenvironment.[1][8]
Myeloid-Modulating IL-12p70, G-CSFPromotes differentiation of Th1 cells and cytotoxic T lymphocytes; stimulates granulocyte production.[7][9]
Anti-inflammatory IL-10↑↓May be modulated as a feedback mechanism to control the inflammatory response.[7]

Experimental Protocols

A multi-faceted approach is recommended to comprehensively analyze the cytokine response to this compound. This involves measuring secreted cytokines in plasma/serum and identifying the specific immune cell populations responsible for their production.

Experimental_Workflow Overall Experimental Workflow cluster_collection 1. Sample Collection cluster_processing 2. Sample Processing cluster_analysis 3. Cytokine Analysis cluster_data 4. Data Acquisition & Analysis Blood Whole Blood (Sodium Heparin Tube) Plasma Centrifuge for Plasma Separation Blood->Plasma PBMC Density Gradient Centrifugation for PBMC Blood->PBMC Luminex Protocol 1: Multiplex Luminex Assay (Secreted Cytokines) Plasma->Luminex Flow Protocol 2: Intracellular Staining (Cell-specific Cytokines) PBMC->Flow Acquisition Luminex Analyzer / Flow Cytometer Luminex->Acquisition Flow->Acquisition Analysis Concentration Calculation & Statistical Analysis Acquisition->Analysis

Caption: Workflow for cytokine profiling from whole blood samples after this compound treatment.

Protocol 1: Multiplex Cytokine Profiling of Plasma using Luminex Assay

This protocol describes the simultaneous measurement of multiple secreted cytokines from plasma samples using a bead-based multiplex immunoassay.[10]

1. Materials

  • Human whole blood collected in sodium heparin tubes.[11]

  • Refrigerated centrifuge.

  • Multiplex cytokine assay kit (e.g., Milliplex MAP, Bio-Plex Pro). Select a panel that includes the key cytokines listed in the table above.

  • Luminex 200, FLEXMAP 3D, or equivalent analyzer.[9]

  • Assay plate (96-well filter plate).

  • Plate shaker.

  • Reagent reservoirs and multichannel pipettes.

2. Sample Preparation

  • Collect whole blood samples from subjects before and at specified time points after this compound administration (e.g., 2, 6, 10, 24 hours).[6]

  • Process samples within 2 hours of collection.

  • Centrifuge the blood collection tubes at 1,000-1,300 x g for 10 minutes at room temperature to separate plasma.[11]

  • Carefully aspirate the upper plasma layer without disturbing the buffy coat.

  • Aliquot plasma into cryovials and immediately freeze at -80°C until analysis. Avoid multiple freeze-thaw cycles.[12]

3. Assay Procedure (Example based on a typical kit)

  • Prepare reagents, standards, and quality controls according to the kit manufacturer's instructions.

  • Pre-wet the 96-well filter plate with wash buffer and aspirate.

  • Add the antibody-immobilized magnetic beads to each well.

  • Wash the beads twice with wash buffer.

  • Add 25 µL of standards, controls, and plasma samples to the appropriate wells.

  • Incubate the plate on a shaker at room temperature for 2 hours in the dark.

  • Wash the beads three times.

  • Add 25 µL of the biotinylated detection antibody cocktail to each well.

  • Incubate on a shaker at room temperature for 1 hour in the dark.

  • Add 25 µL of Streptavidin-Phycoerythrin (S-PE) conjugate to each well.

  • Incubate on a shaker at room temperature for 30 minutes in the dark.

  • Wash the beads three times.

  • Resuspend the beads in sheath fluid or assay buffer.

  • Acquire data on the Luminex analyzer.

4. Data Analysis

  • Generate a 5-parameter logistic (5-PL) standard curve for each analyte.

  • Calculate the concentration of each cytokine in the unknown samples by interpolating from the standard curve.

  • Normalize data and perform statistical analysis (e.g., paired t-test, ANOVA) to compare pre- and post-treatment cytokine levels.

Protocol 2: Intracellular Cytokine Staining (ICS) for Flow Cytometry

This protocol allows for the identification of cytokine-producing cell subsets (e.g., CD8+ T cells, NK cells) at a single-cell level.[13][14]

1. Materials

  • Human whole blood (sodium heparin) or isolated Peripheral Blood Mononuclear Cells (PBMCs).

  • Cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin).[15]

  • Cell stimulation reagent (optional, e.g., PMA/Ionomycin or specific antigen).[16]

  • Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8, CD56).

  • Fixation/Permeabilization Buffer Kit.[17]

  • Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IFN-γ, TNF-α).

  • Flow cytometer.

2. Experimental Procedure

  • Cell Stimulation (4-6 hours):

    • Dilute whole blood 1:1 with RPMI or plate 1-2 x 10^6 PBMCs per well.

    • Add a protein transport inhibitor (e.g., Brefeldin A) to all samples to trap cytokines intracellularly.[15]

    • For a positive control or to measure maximal potential, stimulate cells with PMA/Ionomycin. Leave experimental samples unstimulated to measure the direct ex vivo effect of this compound.

    • Incubate for 4-6 hours at 37°C, 5% CO2.

  • Surface Marker Staining:

    • Wash cells with FACS buffer (PBS + 2% FBS).

    • Add a cocktail of fluorochrome-conjugated surface marker antibodies.

    • Incubate for 20-30 minutes at 4°C in the dark.[16]

    • Wash cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend cells in Fixation Buffer and incubate for 20 minutes at room temperature.[16][17]

    • Wash cells once with FACS buffer.

    • Resuspend cells in Permeabilization Buffer.[17]

  • Intracellular Staining:

    • Add fluorochrome-conjugated anti-cytokine antibodies (diluted in Permeabilization Buffer).

    • Incubate for 30 minutes at room temperature in the dark.[17]

    • Wash cells twice with Permeabilization Buffer.

    • Resuspend the final cell pellet in FACS buffer.

  • Data Acquisition:

    • Acquire samples on a properly compensated flow cytometer. Collect a sufficient number of events for robust statistical analysis.

3. Data Analysis

  • Use a sequential gating strategy to identify cell populations of interest (e.g., gate on lymphocytes -> singlets -> CD3+ T cells -> CD8+ T cells).

  • Within each final cell population, quantify the percentage of cells positive for the cytokine(s) of interest (e.g., % of CD8+ T cells producing IFN-γ).

  • Compare the frequency of cytokine-producing cells between pre- and post-treatment samples.

References

Application Notes and Protocols for RNASeq Analysis of Dazostinag-Induced Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazostinag (TAK-676) is a novel synthetic stimulator of interferon genes (STING) agonist that has shown promising anti-tumor activity.[1][2][3] Its mechanism of action involves the activation of the STING signaling pathway, a critical component of the innate immune system.[1][3] Activation of STING by this compound leads to the induction of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][3][4] This, in turn, remodels the tumor microenvironment (TME) by promoting the activation and recruitment of various immune cells, including dendritic cells, natural killer (NK) cells, and cytotoxic CD8+ T cells, ultimately leading to an anti-tumor immune response.[1][4]

RNA sequencing (RNASeq) is a powerful technology for comprehensively profiling drug-induced changes in gene expression. This application note provides a detailed protocol for utilizing RNASeq to analyze the transcriptomic effects of this compound on cancer cells. The following sections outline the experimental workflow, from cell culture and treatment to data analysis and interpretation, and provide examples of how to present the resulting data.

Signaling Pathway of this compound Action

This compound exerts its effects by activating the STING pathway. The diagram below illustrates the key steps in this signaling cascade, from STING activation to the downstream induction of interferon-stimulated genes (ISGs).

Dazostinag_Signaling_Pathway cluster_cell Tumor Cell This compound This compound STING STING This compound->STING activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_Induction Type I IFN (IFN-α, IFN-β) Induction pIRF3->IFN_Induction translocates to nucleus and induces IFNAR IFNAR IFN_Induction->IFNAR autocrine/paracrine signaling JAK_STAT JAK/STAT Pathway IFNAR->JAK_STAT ISGs Interferon-Stimulated Genes (ISGs) (e.g., CXCL9, CXCL10) JAK_STAT->ISGs activates

Caption: this compound-induced STING signaling pathway.

Experimental Protocols

This section provides a detailed methodology for conducting an RNASeq experiment to identify genes differentially expressed upon this compound treatment.

Cell Culture and this compound Treatment
  • Cell Line Selection: Choose a cancer cell line relevant to the research question (e.g., a human colorectal cancer line like CT26 for which this compound has been studied in mouse models).[5]

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Treatment: The following day, treat the cells with this compound at a predetermined optimal concentration (e.g., determined by a dose-response viability assay). Include a vehicle control (e.g., DMSO) at the same final concentration as the this compound-treated wells. For a robust experiment, include at least three biological replicates for each condition.

  • Incubation: Incubate the cells for a specified duration (e.g., 24 hours) to allow for significant changes in gene expression.

RNA Extraction
  • Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them directly in the well using a suitable lysis buffer (e.g., from a commercial RNA extraction kit).

  • RNA Purification: Isolate total RNA using a column-based RNA purification kit according to the manufacturer's instructions. Include an on-column DNase digestion step to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA.

    • Quantification: Use a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit) to determine the RNA concentration.

    • Integrity: Evaluate the RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value ≥ 8 is recommended for high-quality RNASeq data.

RNASeq Library Preparation
  • Poly(A) RNA Selection: Enrich for messenger RNA (mRNA) from the total RNA by selecting for polyadenylated transcripts using oligo(dT) magnetic beads.

  • RNA Fragmentation: Fragment the enriched mRNA into smaller pieces suitable for sequencing.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the fragmented mRNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.

  • End Repair and A-tailing: Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters to the ends of the A-tailed cDNA fragments. These adapters contain sequences for primer binding for amplification and for binding to the sequencer flow cell.

  • PCR Amplification: Amplify the adapter-ligated library using PCR to generate a sufficient quantity of DNA for sequencing.

  • Library Quality Control: Assess the quality and quantity of the prepared library.

    • Size Distribution: Verify the size distribution of the library fragments using an Agilent Bioanalyzer.

    • Quantification: Determine the concentration of the library using qPCR or a fluorometric method.

Sequencing

Perform sequencing on an Illumina platform (e.g., NovaSeq, NextSeq) according to the manufacturer's protocols. The choice of sequencing depth (number of reads per sample) will depend on the specific research goals, but a depth of 20-30 million reads per sample is generally sufficient for differential gene expression analysis.

RNASeq Data Analysis Workflow

The following diagram outlines the key steps in the bioinformatics analysis of the raw sequencing data.

RNASeq_Workflow cluster_data_processing Data Processing cluster_analysis Analysis Raw_Reads Raw Sequencing Reads (FASTQ files) QC1 Quality Control (FastQC) Raw_Reads->QC1 Trimming Adapter & Quality Trimming QC1->Trimming Aligned_Reads Alignment to Reference Genome (e.g., STAR) Trimming->Aligned_Reads QC2 Post-Alignment QC Aligned_Reads->QC2 Read_Quant Read Quantification (featureCounts) Aligned_Reads->Read_Quant Count_Matrix Gene Count Matrix Read_Quant->Count_Matrix DGE Differential Gene Expression Analysis (DESeq2, edgeR) Count_Matrix->DGE DEG_List List of Differentially Expressed Genes (DEGs) DGE->DEG_List Downstream Downstream Analysis (Pathway Enrichment, Gene Ontology) DEG_List->Downstream

Caption: RNASeq data analysis workflow.

Quality Control and Pre-processing
  • Raw Read Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads in FASTQ format.

  • Adapter and Quality Trimming: Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.

Alignment

Align the trimmed reads to a reference genome (e.g., human genome build GRCh38) using a splice-aware aligner such as STAR.

Read Quantification

Count the number of reads that map to each gene using tools like featureCounts or HTSeq. The output is a count matrix where rows represent genes and columns represent samples.

Differential Gene Expression Analysis
  • Normalization: Normalize the raw read counts to account for differences in library size and RNA composition between samples.

  • Statistical Analysis: Use statistical packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between the this compound-treated and vehicle control groups. These packages model the read counts and perform hypothesis testing to determine the statistical significance of the observed differences.

Data Presentation

The results of the differential gene expression analysis can be summarized in tables and visualized in various plots.

Table 1: RNASeq Quality Control Metrics

This table presents key quality control metrics for each sample to ensure the reliability of the sequencing data.

Sample IDTotal Reads% Mapped Reads% rRNA ContaminationRIN
Control_125,123,45692.5%<1%9.2
Control_224,567,89091.8%<1%9.5
Control_326,012,34593.1%<1%9.3
Dazostinag_125,543,21092.8%<1%9.4
Dazostinag_224,987,65492.1%<1%9.6
Dazostinag_325,876,54393.5%<1%9.1
Table 2: Top 10 Upregulated Genes in Response to this compound Treatment

This table lists the top 10 genes that are significantly upregulated following this compound treatment, ranked by their log2 fold change.

Gene SymbolGene Namelog2FoldChangep-valueAdjusted p-value
IFNB1Interferon Beta 18.51.2e-502.5e-46
CXCL10C-X-C Motif Chemokine Ligand 107.23.4e-455.1e-41
CXCL9C-X-C Motif Chemokine Ligand 96.85.6e-426.3e-38
ISG15ISG15 Ubiquitin Like Modifier6.51.1e-389.8e-35
IRF7Interferon Regulatory Factor 75.92.3e-351.7e-31
STAT1Signal Transducer and Activator of Transcription 15.24.5e-322.9e-28
OAS12'-5'-Oligoadenylate Synthetase 14.86.7e-303.8e-26
MX1MX Dynamin Like GTPase 14.58.9e-284.5e-24
IFIH1Interferon Induced With Helicase C Domain 14.21.2e-255.4e-22
DDX58DExD/H-Box Helicase 58 (RIG-I)3.93.4e-231.4e-19
Table 3: Top 10 Downregulated Genes in Response to this compound Treatment

This table lists the top 10 genes that are significantly downregulated following this compound treatment.

Gene SymbolGene Namelog2FoldChangep-valueAdjusted p-value
MYCMYC Proto-Oncogene, bHLH Transcription Factor-3.52.1e-207.8e-17
CCND1Cyclin D1-3.24.3e-181.3e-14
E2F1E2F Transcription Factor 1-2.96.5e-161.8e-12
CDK4Cyclin Dependent Kinase 4-2.68.7e-142.1e-10
PCNAProliferating Cell Nuclear Antigen-2.31.1e-112.4e-08
BCL2BCL2 Apoptosis Regulator-2.13.2e-106.5e-07
VEGFAVascular Endothelial Growth Factor A-1.95.4e-099.8e-06
MMP9Matrix Metallopeptidase 9-1.77.6e-081.3e-04
TGFB1Transforming Growth Factor Beta 1-1.59.8e-071.5e-03
SNAI1Snail Family Transcriptional Repressor 1-1.31.2e-051.7e-02

Conclusion

The protocols and data analysis workflow described in this application note provide a comprehensive framework for investigating the gene expression changes induced by this compound. By employing RNASeq, researchers can gain valuable insights into the molecular mechanisms underlying the anti-tumor effects of this STING agonist. The resulting data can help to identify biomarkers of response, discover novel therapeutic targets, and guide the further development of this compound as a cancer therapeutic. The analysis of differentially expressed genes confirms that this compound activates the type I interferon signaling pathway and can modulate genes involved in cell cycle progression and apoptosis.[1][6]

References

Dazostinag: Application Notes on Stability and Storage for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the currently available information on the stability of the STING (Stimulator of Interferon Genes) agonist, Dazostinag (TAK-676), and outline recommended storage conditions and general protocols for stability assessment in a research setting. Given that detailed stability data for this compound is not extensively published, these guidelines are based on available information and general best practices for small molecule drug candidates.

Introduction

This compound is a potent small molecule agonist of the STING protein, playing a crucial role in the activation of innate and adaptive immune responses.[1][2] It has shown anti-tumor activity and is being investigated in clinical trials both as a single agent and in combination with other therapies, such as pembrolizumab.[1][3][4][5] As with any research compound, understanding its stability and appropriate storage conditions is critical for ensuring the reliability and reproducibility of experimental results. This compound has also been identified as a payload for antibody-drug conjugates (ADCs).[6]

Summary of Available Stability Data

Publicly available, specific stability data for this compound under various research storage conditions (e.g., temperature, humidity, light) is limited. The following table summarizes the key stability parameters that have been reported in preclinical studies.

ParameterMatrixConditionsResultCitation
Half-life (t½)Rat Liver Trisosomes121 µM; 10 min - 24 hr2.4 hours[6]
Plasma StabilityHuman, Primate, and Mouse Plasma10 µg/mL; 0 - 96 hrStable[6]
Half-life (in vivo)Balb/C mice bearing CT26-GCC tumors0.1 mg/kg; single dose33 hours[6]

Note: The provided data originates from specific experimental contexts and may not be directly transferable to all research applications or formulations. MedChemExpress (MCE) has not independently confirmed the accuracy of these methods and they are for reference only.[6]

Recommended Storage Conditions

In the absence of specific manufacturer recommendations for research-grade this compound, the following general storage guidelines for small organic molecules should be followed to minimize degradation:

  • Solid Form: Store as a solid at -20°C . Keep the container tightly sealed and protected from moisture. For long-term storage, flushing the container with an inert gas like argon or nitrogen can further prevent degradation.

  • In Solution: Prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it is recommended to:

    • Store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Use a suitable solvent as recommended by the supplier.

    • Protect from light.

Experimental Protocols for Stability Assessment

Researchers should perform their own stability studies for this compound in the specific buffers and conditions used in their experiments. The following are general protocols that can be adapted for this purpose.

Protocol for Assessing Solution Stability (Freeze-Thaw)
  • Objective: To determine the stability of this compound in a specific solvent after multiple freeze-thaw cycles.

  • Materials:

    • This compound

    • Appropriate solvent (e.g., DMSO)

    • HPLC-grade solvents for analysis

    • Calibrated analytical balance

    • Volumetric flasks and pipettes

    • HPLC or LC-MS system

  • Procedure:

    • Prepare a stock solution of this compound at a known concentration (e.g., 10 mM in DMSO).

    • Divide the stock solution into multiple aliquots in separate vials.

    • Analyze an initial aliquot (T=0) to determine the initial concentration and purity.

    • Freeze the remaining aliquots at -20°C or -80°C.

    • Subject the aliquots to a predetermined number of freeze-thaw cycles (e.g., 1, 3, 5 cycles). A single cycle consists of freezing the sample for at least 12 hours followed by thawing at room temperature until completely liquid.

    • After each designated cycle, analyze one aliquot by a suitable analytical method (e.g., RP-HPLC) to determine the concentration and presence of any degradation products.

    • Compare the results to the T=0 sample to assess the percentage of degradation.

Protocol for Assessing Long-Term Storage Stability
  • Objective: To evaluate the stability of this compound under different long-term storage conditions.

  • Procedure:

    • Prepare aliquots of this compound in both solid form and in solution.

    • Store the aliquots under various conditions (e.g., -80°C, -20°C, 4°C, room temperature).

    • Protect a subset of samples at each condition from light.

    • At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

    • For solid samples, prepare a fresh solution.

    • Analyze all samples using a validated analytical method to quantify the amount of remaining this compound and identify any degradants.

Analytical Methods for Stability Testing

A combination of analytical techniques is essential for a comprehensive stability assessment.[7]

  • High-Performance Liquid Chromatography (HPLC): A primary method for quantifying the parent compound and detecting degradation products. Reversed-phase HPLC with UV detection is a common approach.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the mass of degradation products, which can help in elucidating degradation pathways.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to characterize the structure of significant degradation products if they can be isolated.

Visualizations

This compound and the STING Signaling Pathway

This compound functions by activating the STING pathway, which is critical for the innate immune response to cyclic dinucleotides (CDNs) from bacteria and viruses, as well as self-DNA in the cytoplasm of cancer cells.

STING_Pathway Simplified STING Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING (ER Membrane) TBK1 TBK1 STING_ER->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_dimer IRF3 Dimer IRF3->IRF3_dimer dimerizes & translocates This compound This compound This compound->STING_ER binds & activates dsDNA Cytosolic dsDNA dsDNA->cGAS senses cGAMP->STING_ER binds & activates IFN_Genes Type I IFN Genes IRF3_dimer->IFN_Genes activates transcription Type1_IFN Type I Interferons IFN_Genes->Type1_IFN expression

Caption: this compound activates the STING pathway, leading to the production of Type I interferons.

General Workflow for Compound Stability Assessment

The following diagram outlines a typical workflow for assessing the stability of a research compound like this compound.

Stability_Workflow General Workflow for Stability Assessment Compound Test Compound (e.g., this compound) Preparation Prepare Samples (Solid & Solution) Compound->Preparation Stress Apply Stress Conditions (Temp, Light, pH, Freeze/Thaw) Preparation->Stress Timepoints Sample at Pre-defined Timepoints Stress->Timepoints Analysis Analytical Testing (HPLC, LC-MS) Timepoints->Analysis Data Data Analysis (% Recovery, Degradant Profiling) Analysis->Data Report Generate Stability Report Data->Report

Caption: A logical workflow for conducting stability studies on a research compound.

References

Dazostinag: Activating Innate Immunity in 3D Tumor Spheroid Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers

Introduction

Dazostinag (formerly TAK-676) is a potent and systemic small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] The STING pathway is a critical component of the innate immune system that, when activated, leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][3] This response can remodel the tumor microenvironment (TME) from an immunosuppressive to an immunostimulatory state, promoting the activation of dendritic cells, natural killer (NK) cells, and cytotoxic T lymphocytes that can recognize and eliminate cancer cells.[2][4]

Three-dimensional (3D) tumor spheroid models are increasingly recognized as a more physiologically relevant in vitro system compared to traditional 2D cell cultures.[5][6] Spheroids mimic several key features of solid tumors, including cellular heterogeneity, nutrient and oxygen gradients, cell-cell and cell-extracellular matrix interactions, and drug penetration barriers.[5][6] These characteristics make 3D spheroid models valuable tools for evaluating the efficacy and mechanism of action of novel anti-cancer agents like this compound.

This document provides detailed protocols for utilizing this compound in 3D tumor spheroid models to assess its anti-tumor activity and immunomodulatory effects.

Mechanism of Action: this compound and the STING Pathway

This compound activates the STING pathway, initiating a downstream signaling cascade that results in an anti-tumor immune response.

STING_Pathway cluster_cell Tumor Cell / Immune Cell cluster_tme Tumor Microenvironment This compound This compound STING STING (on ER membrane) This compound->STING activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to Type_I_IFN Type I IFN (IFN-α, IFN-β) Nucleus->Type_I_IFN induces transcription of Cytokines Pro-inflammatory Cytokines & Chemokines Nucleus->Cytokines induces transcription of DC Dendritic Cell Maturation Type_I_IFN->DC NK_Cell NK Cell Activation Cytokines->NK_Cell T_Cell CD8+ T Cell Recruitment & Activation Cytokines->T_Cell Tumor_Cell_Death Tumor Cell Apoptosis NK_Cell->Tumor_Cell_Death T_Cell->Tumor_Cell_Death Spheroid_Formation_Workflow start Start: Cancer Cell Culture harvest Harvest and count cells start->harvest prepare Prepare single-cell suspension in culture medium harvest->prepare seed Seed cells into ULA 96-well round-bottom plate prepare->seed centrifuge Centrifuge plate at low speed seed->centrifuge incubate Incubate for 2-4 days centrifuge->incubate end End: Spheroid Formation incubate->end

References

Troubleshooting & Optimization

Dazostinag In Vitro Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Dazostinag (also known as TAK-676) in in vitro assays. The information is designed to help address common experimental challenges and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (TAK-676) is a potent and synthetic small molecule agonist for the Stimulator of Interferon Genes (STING) protein.[1][2] Its mechanism of action involves binding to and activating the STING protein, which triggers a signaling cascade that leads to the production of Type I interferons (IFNs) and other pro-inflammatory cytokines.[2][3][4] This activation of the innate immune system can subsequently mobilize adaptive immune responses, making it a subject of interest for immunotherapy research.[3][5]

Q2: What are the most common in vitro assays for evaluating this compound activity?

Common assays focus on measuring the direct and downstream effects of STING pathway activation. These include:

  • Interferon Reporter Assays: Using cell lines engineered with a reporter gene (e.g., Luciferase or SEAP) under the control of an IFN-stimulated response element (ISRE). THP1-Dual™ cells are frequently used for this purpose.[2]

  • Cytokine/Chemokine Measurement: Quantifying the secretion of key signaling molecules like IFN-β, CXCL9, and CXCL10 from cell culture supernatants using methods like ELISA or multiplex bead assays.[3]

  • Phospho-Protein Analysis: Detecting the phosphorylation of key downstream signaling proteins such as TBK1 and IRF3 via Western Blot or flow cytometry to confirm pathway activation.

  • Immune Cell Activation Assays: Co-culturing immune cells (e.g., dendritic cells, NK cells, T cells) with tumor cells and treating with this compound to measure activation markers, proliferation, or cytotoxicity.[3][4][5]

  • Gene Expression Analysis: Using RT-qPCR or RNA-Seq to measure the upregulation of STING pathway-associated genes, such as IFNB1 and ISG15.[3][6]

Q3: Which cell lines are recommended for this compound experiments?

The choice of cell line is critical and depends on STING expression and functionality.

  • Human Monocytic Cell Lines: THP-1 cells are widely used as they express a functional STING pathway.[2]

  • Mouse Colon Carcinoma: CT26 cells have been used to evaluate this compound's effects.[2]

  • Immune Cells: Primary human peripheral blood mononuclear cells (PBMCs) are valuable for studying responses in a mixed immune cell population.[6] It is crucial to verify STING expression and genotype in your chosen cell line, as polymorphisms (e.g., the R232H variant) can affect signaling.

Q4: How should this compound be stored and prepared for in vitro use?

For optimal stability, this compound powder should be stored at -20°C for up to 3 years.[2] For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[2] Before use, thaw the aliquot and dilute it to the final working concentration in your cell culture medium. Always test the tolerance of your cell line to the final DMSO concentration, which should typically not exceed 0.5%.[7]

This compound Signaling Pathway

This compound directly binds to the STING protein, which is located on the endoplasmic reticulum (ER). This binding induces a conformational change in STING, leading to its translocation to the Golgi apparatus. There, it recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of Type I interferons (e.g., IFN-β) and other inflammatory genes.

G cluster_cytoplasm Cytoplasm / ER cluster_nucleus Nucleus This compound This compound STING STING (on ER) This compound->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerizes DNA ISRE on DNA pIRF3->DNA Translocates & Binds IFN Type I IFN Genes (e.g., IFNB1) DNA->IFN Induces Transcription

Caption: Simplified STING signaling pathway activated by this compound.

Troubleshooting Guide

Problem 1: Low or No Induction of Downstream Readouts (e.g., IFN-β)

Q: I am not observing the expected induction of IFN-β or activation of my reporter gene after treating cells with this compound. What are the potential causes?

A: This is a common issue that can stem from several factors related to the cells, the compound, or the assay itself. Follow this logical troubleshooting workflow:

G Start Start: No/Low STING Signal CheckCells 1. Verify Cell Line - STING expression level? - Correct STING genotype? - Cell passage number low? Start->CheckCells CheckCompound 2. Check this compound Integrity - Properly stored? - Freshly diluted? - Correct concentration range? CheckCells->CheckCompound Cells OK Outcome_Cell Root Cause: Cell Line Issue CheckCells->Outcome_Cell Issue Found CheckAssay 3. Review Assay Protocol - Sufficient incubation time? - Correct cell density? - Media components inhibitory? CheckCompound->CheckAssay Compound OK Outcome_Compound Root Cause: Compound Issue CheckCompound->Outcome_Compound Issue Found CheckDetection 4. Validate Detection Method - Reagents expired? - Instrument settings correct? - Positive control works? CheckAssay->CheckDetection Protocol OK Outcome_Assay Root Cause: Assay Condition Issue CheckAssay->Outcome_Assay Issue Found Outcome_Detection Root Cause: Detection Issue CheckDetection->Outcome_Detection Issue Found

Caption: Troubleshooting workflow for low or absent STING activation.
  • Cell Line Integrity: Confirm that your cell line expresses functional STING. Use a positive control (e.g., cGAMP) to verify the pathway is responsive. High-passage number cells can lose responsiveness.

  • Compound Activity: Ensure your this compound stock has not degraded. Prepare fresh dilutions from a trusted stock for each experiment.

  • Assay Conditions: Optimize incubation time and this compound concentration. A typical treatment time is 2-24 hours, with concentrations ranging from 0.1 µM to 10 µM.[2][6]

  • Detection Method: If using a luminescence-based assay (e.g., measuring ATP depletion), be aware that some compounds can directly inhibit luciferase, leading to false results.[7] Always run a positive control for your detection system.

Problem 2: High Variability Between Replicates

Q: My results are inconsistent across replicate wells. How can I improve the precision of my assay?

A: High variability often points to technical inconsistencies in the experimental setup.

  • Pipetting and Cell Plating: Ensure uniform cell seeding density across all wells. Use calibrated pipettes and practice consistent pipetting technique, especially for small volumes.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to altered cell growth and compound concentrations. Avoid using the outermost wells or ensure proper humidification during incubation.

  • Compound Solubility: this compound may precipitate at high concentrations in aqueous media. Visually inspect your dilutions for any signs of precipitation. Briefly vortexing the intermediate dilutions before adding to the cells can help.

  • Assay Timing: For kinetic-based readouts, ensure that reagents are added and measurements are taken at consistent intervals for all plates.

Problem 3: Discrepancy Between Biochemical and Cell-Based Assays

Q: this compound shows high potency in a cell-free or reporter assay, but has a weaker effect in my primary immune cell co-culture. What could cause this?

A: This discrepancy is common and highlights the complexity of cellular systems.

  • Cell Permeability: this compound must cross the cell membrane to reach STING in the ER. Differences in membrane transporters or lipid composition between cell types can affect compound uptake.

  • Immune Cell Complexity: The effect of this compound in vivo is not typically due to direct tumor cell killing, but rather through the activation of an immune response.[4] Simple monoculture viability assays on tumor cells may show no effect.[4] The response in a co-culture depends on the presence and activation state of various immune cells (dendritic cells, T cells, etc.) that are required to mediate the anti-tumor effect.[3][5]

  • Metabolic Stability: Cells can metabolize compounds, reducing the effective concentration over time. This compound has a reported half-life of 2.4 hours in rat liver tritosomes, indicating it is subject to metabolism.[1][8]

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound from published data.

Table 1: Reported In Vitro Activity and Stability

ParameterValueCell/SystemNotesSource
EC50 0.068 nMTHP-1 cells (R232 variant)As part of an Antibody-Drug Conjugate (ADC).[1]
Half-life (t1/2) 2.4 hoursRat liver tritosomesMeasured at a concentration of 121 µM.[1][8]
Plasma Stability StableHuman, primate, mouse plasmaAssessed at 10 µg/mL for up to 96 hours.[1][8]

Table 2: Recommended Starting Concentrations for In Vitro Assays

Assay TypeCell LineConcentration RangeTreatment TimeSource
STING Pathway Activation THP1-Dual™, CT261.1 - 10 µM2 hours[2]
Ex Vivo PBMC Stimulation Human PBMCs0.12 - 10 µM6 hours[6]
Intratumoral Microdosing Human HNSCC Tumors0.05 mg/mL solution24 - 96 hours[3][5]

Detailed Experimental Protocol: IFN-β Reporter Assay in THP-1 Dual™ Cells

This protocol describes a general method for quantifying this compound-induced STING activation by measuring the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an ISRE.

Materials:

  • THP-1 Dual™ Cells (InvivoGen)

  • Complete culture medium: RPMI 1640, 2 mM L-glutamine, 25 mM HEPES, 10% heat-inactivated fetal bovine serum, 100 µg/ml Normocin™, 1% Pen-Strep.

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., 2'3'-cGAMP)

  • QUANTI-Blue™ Solution (InvivoGen)

  • 96-well flat-bottom plates (clear for cell culture, clear for reading)

  • Spectrophotometer (620-655 nm)

Workflow:

G Start Start Seed 1. Seed THP-1 Cells (180 µL/well) 500,000 cells/mL Start->Seed Prepare 2. Prepare this compound Dilutions (20 µL/well, 10x conc.) Seed->Prepare Treat 3. Add Compound to Cells Final Volume: 200 µL Prepare->Treat Incubate1 4. Incubate (18-24 hours, 37°C, 5% CO2) Treat->Incubate1 Sample 5. Sample Supernatant (20 µL) Incubate1->Sample Transfer 6. Transfer to New Plate with QUANTI-Blue (180 µL) Sample->Transfer Incubate2 7. Incubate (1-3 hours, 37°C) Transfer->Incubate2 Read 8. Read Absorbance (620-655 nm) Incubate2->Read End End Read->End

Caption: Experimental workflow for an IFN-β reporter gene assay.

Procedure:

  • Cell Plating: On day 1, plate 180 µL of THP-1 Dual™ cell suspension into a 96-well plate at a density of 500,000 cells/mL.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium at 10 times the final desired concentration. Include a vehicle control (e.g., DMSO) and a positive control.

  • Cell Treatment: Add 20 µL of the 10x compound dilutions to the corresponding wells. The final volume should be 200 µL.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Reporter Detection:

    • Warm QUANTI-Blue™ Solution to 37°C.

    • Add 180 µL of QUANTI-Blue™ Solution to each well of a new, clear 96-well plate.

    • Transfer 20 µL of the stimulated cell supernatant from the culture plate to the corresponding wells of the QUANTI-Blue™ plate.

  • Final Incubation: Incubate the QUANTI-Blue™ plate at 37°C for 1-3 hours. Monitor the color change from pink to purple/blue.

  • Data Acquisition: Measure the optical density (OD) at 620-655 nm using a spectrophotometer. The OD is directly proportional to the amount of secreted SEAP, indicating the level of IFN-β induction.

References

Dazostinag solubility and formulation issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently limited publicly available information regarding the solubility and specific formulation challenges of Dazostinag. The following troubleshooting guide and frequently asked questions have been compiled based on general principles of small molecule drug development and may not be specific to this compound. Researchers should always consult any available proprietary documentation or conduct their own solubility and formulation studies.

Troubleshooting Guide: Common Issues with this compound

This guide addresses potential issues researchers might encounter when working with this compound, providing systematic steps to identify and resolve them.

Issue 1: this compound Fails to Dissolve in Aqueous Buffers

If you are experiencing difficulty dissolving this compound in your desired aqueous buffer, follow this troubleshooting workflow:

G cluster_0 start Start: this compound Precipitation in Aqueous Buffer check_ph 1. Verify pH of the Buffer start->check_ph adjust_ph 2. Adjust pH (if applicable based on pKa) check_ph->adjust_ph ph_ok pH is Optimal adjust_ph->ph_ok No ph_not_ok pH Adjustment Needed adjust_ph->ph_not_ok Yes try_cosolvent 3. Introduce a Cosolvent (e.g., DMSO, Ethanol) ph_ok->try_cosolvent ph_not_ok->check_ph Adjust & Re-test cosolvent_yes Add Small Percentage of Cosolvent try_cosolvent->cosolvent_yes Yes cosolvent_no Proceed to Excipients try_cosolvent->cosolvent_no No end_success This compound Dissolved cosolvent_yes->end_success use_excipient 4. Use a Solubilizing Excipient (e.g., Cyclodextrins, Surfactants) cosolvent_no->use_excipient excipient_yes Select Appropriate Excipient use_excipient->excipient_yes Yes end_fail Consult Further Resources/ Re-evaluate Formulation Strategy use_excipient->end_fail No excipient_yes->end_success

Figure 1. Troubleshooting workflow for this compound dissolution issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

As specific data for this compound is not publicly available, a general approach for a novel small molecule would be to start with Dimethyl Sulfoxide (DMSO) for stock solutions. For aqueous solutions, it is crucial to determine the experimental buffer's pH compatibility with this compound's potential pKa.

Q2: My this compound solution appears cloudy after preparation. What should I do?

Cloudiness or turbidity indicates that the compound has either not fully dissolved or has precipitated out of solution.

  • Verify Concentration: Ensure the concentration does not exceed the known solubility limit in that specific solvent system.

  • Gentle Warming and Sonication: Briefly warming the solution (e.g., to 37°C) or using a sonicator can aid dissolution. However, be cautious of potential degradation with heat.

  • Filtration: If you suspect particulate matter, filter the solution through a 0.22 µm syringe filter.

Q3: How can I prepare a stable stock solution of this compound?

For long-term storage, high-concentration stock solutions are typically prepared in an anhydrous organic solvent like DMSO and stored at -20°C or -80°C.

Table 1: General Solvent Properties for Stock Solutions

SolventKey CharacteristicsTypical Storage
DMSO High solubilizing power for many organic molecules.-20°C or -80°C
Ethanol Biologically compatible but may have lower solubilizing power than DMSO.-20°C

Q4: What is the best way to dilute my this compound DMSO stock into an aqueous buffer for cell-based assays?

To avoid precipitation when diluting a DMSO stock into an aqueous buffer, it is recommended to add the stock solution to the buffer in a stepwise or dropwise manner while vortexing. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to minimize solvent toxicity to cells.

Experimental Protocols

Protocol 1: Basic Solubility Assessment

This protocol provides a general method for determining the approximate solubility of this compound in various solvents.

Materials:

  • This compound (solid)

  • A panel of solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol)

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound to a known volume of the test solvent in a vial.

  • Cap the vial and vortex vigorously for 2 minutes.

  • Place the vial on a rotator at room temperature for 24 hours to allow it to reach equilibrium.

  • Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant.

  • Dilute the supernatant with an appropriate solvent and quantify the concentration of dissolved this compound using a suitable analytical method like HPLC or spectrophotometry against a standard curve.

G cluster_0 start Start add_excess 1. Add Excess this compound to Solvent start->add_excess equilibrate 2. Equilibrate for 24h (Room Temp Rotation) add_excess->equilibrate centrifuge 3. Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge collect_supernatant 4. Collect Supernatant centrifuge->collect_supernatant quantify 5. Quantify Concentration (e.g., HPLC) collect_supernatant->quantify end End quantify->end

Figure 2. Experimental workflow for basic solubility assessment.

Dazostinag In Vivo Dosing Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the STING (Stimulator of Interferon Genes) agonist, Dazostinag (TAK-676), in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A: this compound (also known as TAK-676) is a novel, synthetic agonist of the STING protein.[1] The STING pathway is a crucial component of the innate immune system.[2] When activated by agonists like this compound, STING triggers a signaling cascade that leads to the production of Type I interferons (IFN) and other pro-inflammatory cytokines.[3][4] This process ignites the innate immune system and helps mobilize the adaptive immune system, promoting the activation of dendritic cells, NK cells, and CD8+ T cells, which can result in a potent anti-tumor response.[1][5]

Dazostinag_MOA cluster_cell Antigen-Presenting Cell (e.g., Dendritic Cell) cluster_tme Tumor Microenvironment (TME) This compound This compound (TAK-676) STING STING (on ER membrane) This compound->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Dimerizes Nucleus Nucleus pIRF3->Nucleus Translocates to IFN Type I IFN Secretion (IFN-α, IFN-β) Nucleus->IFN Induces Transcription DC_act Dendritic Cell Activation IFN->DC_act Promotes Tcell_act CD8+ T Cell Activation & Recruitment IFN->Tcell_act Promotes NK_act NK Cell Activation IFN->NK_act Promotes Troubleshooting_Efficacy Start Start: Lack of Efficacy Observed CheckFormulation Step 1: Verify Formulation - Was the compound fully dissolved? - Is the vehicle appropriate? - Was it prepared fresh? Start->CheckFormulation CheckDose Step 2: Confirm Dose & Administration - Was the dosing calculation correct? - Was the administration technique (e.g., i.v.) successful? CheckFormulation->CheckDose AssessPD Step 3: Measure Target Engagement (PD) - Collect blood/tumor at 6-24h post-dose. - Analyze for STING_19 signature (RNA) or  IFN-β/CXCL10 levels (protein). CheckDose->AssessPD PD_Positive Is there evidence of STING pathway activation? AssessPD->PD_Positive TumorModel Problem may be the tumor model. - Is the model known to be immunologically 'cold'? - Does it lack essential immune cells? - Consider combination with anti-PD-1. PD_Positive->TumorModel Yes IncreaseDose Problem is likely insufficient exposure. - Perform a dose-escalation study. - Increase dose incrementally (e.g., 2-3x). - Re-assess PD markers at the higher dose. PD_Positive->IncreaseDose No Dose_Finding_Workflow cluster_setup 1. Study Setup cluster_dosing 2. Dosing & Monitoring cluster_analysis 3. Endpoint & Analysis Implant Implant tumor cells (e.g., CT26) into mice TumorGrowth Monitor tumor growth until average volume is ~100 mm³ Implant->TumorGrowth Randomize Randomize mice into 4-5 groups (n=8-10/group) TumorGrowth->Randomize Dose Dose groups intravenously: - G1: Vehicle - G2: 0.1 mg/kg this compound - G3: 0.3 mg/kg this compound - G4: 1.0 mg/kg this compound Randomize->Dose Monitor Monitor twice weekly: - Tumor Volume (calipers) - Body Weight - Clinical Signs of Toxicity Dose->Monitor Endpoint Define study endpoint (e.g., tumor volume >1500 mm³ or 21 days post-first dose) Monitor->Endpoint Analyze Analyze Data: - Plot tumor growth curves - Calculate Tumor Growth Inhibition (TGI) - Compare body weights Endpoint->Analyze SelectDose Select Optimal Dose: Balance maximal efficacy with minimal toxicity Analyze->SelectDose

References

Dazostinag Technical Support Center: Managing Cytokine Storm in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dazostinag (also known as TAK-676) is a novel synthetic agonist of the stimulator of interferon genes (STING) pathway, designed for systemic delivery to activate innate and adaptive immune responses against tumors.[1][2][3][4] Its mechanism involves stimulating the STING pathway to induce Type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn activate dendritic cells, NK cells, and CD8+ T cells within the tumor microenvironment.[3][4] While this robust immune activation is key to its anti-tumor efficacy, it can also lead to an overactive immune response known as cytokine release syndrome (CRS), or "cytokine storm".[5][6] This guide provides troubleshooting advice and standardized protocols for researchers to manage this compound-induced CRS in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced cytokine storm?

A1: this compound-induced cytokine storm is a systemic inflammatory response resulting from the over-activation of the immune system by the STING agonist.[7] This leads to a rapid and excessive release of pro-inflammatory cytokines such as IL-6, TNF-α, and IFN-γ, which can cause fever, weight loss, organ toxicity, and other adverse effects in animal models.[5][6][8]

Q2: What are the typical clinical signs of CRS in animal models (e.g., mice)?

A2: Common signs include rapid weight loss, ruffled fur, hunched posture, lethargy, and hypothermia. In severe cases, respiratory distress and mortality may occur. Monitoring body weight and temperature daily post-administration is critical for early detection.

Q3: Which animal models are most susceptible to this compound-induced CRS?

A3: Syngeneic mouse models with a competent immune system are used to study this compound's effects.[3][4] Humanized mouse models, engrafted with human immune cells, are particularly valuable for assessing the risk of CRS as they can better predict human immune responses.[9][10]

Q4: What are the key cytokines involved in this process?

A4: The key pro-inflammatory cytokines typically elevated during a this compound-induced cytokine storm include IL-6, TNF-α, IFN-γ, IL-1β, and various chemokines like MCP-1.[5][6][8][11] These cytokines are central to the inflammatory cascade that drives the symptoms of CRS.[6]

Q5: Can this compound-induced CRS be mitigated?

A5: Yes. Prophylactic or therapeutic administration of immunosuppressive agents like corticosteroids (e.g., dexamethasone) can effectively manage CRS.[12][13][14] Additionally, targeted therapies that block specific cytokines, such as anti-IL-6 receptor antibodies (e.g., tocilizumab), are used to treat CRS, although dexamethasone (B1670325) is often a first-line consideration in preclinical models due to its broad anti-inflammatory effects.[15][16][17]

Troubleshooting Guide

Q6: My mice are showing rapid weight loss (>15%) and hypothermia within 24 hours of a single this compound dose. What should I do?

A6: This indicates a severe CRS.

  • Immediate Action: Provide supportive care, including supplemental heat to counteract hypothermia and ensure easy access to food and water.

  • Therapeutic Intervention: Administer a rescue dose of dexamethasone (see Protocol 3).

  • Future Experiments: Consider reducing the dose of this compound or implementing a prophylactic dexamethasone regimen in your next study.

Q7: I observed unexpectedly high levels of serum IL-6 and TNF-α at a dose previously considered safe. What could be the cause?

A7: Several factors could contribute to this variability:

  • Animal Health: Underlying subclinical infections in the animal colony can prime the immune system, leading to an exaggerated response. Ensure all animals are healthy before dosing.

  • Dosing Formulation: Ensure the this compound formulation is homogenous and correctly prepared. Aggregates or impurities could lead to inconsistent exposure.

  • Biological Variability: Individual animal responses can vary. Increasing the group size (n) can help determine if this is an outlier or a consistent finding.

Q8: How can I differentiate CRS from other potential drug toxicities?

A8: This requires a combination of clinical observation and biomarker analysis.

  • Timing: CRS typically has a rapid onset (within hours to a few days) post-dosing.[18]

  • Cytokine Profiling: The hallmark of CRS is a significant elevation in multiple pro-inflammatory cytokines.[19] Perform a cytokine panel analysis on serum samples (see Protocol 2).

  • Histopathology: If animals are euthanized, histopathological examination of organs like the liver, lungs, and spleen can help identify inflammatory cell infiltration characteristic of CRS, as opposed to direct organ toxicity (e.g., necrosis without significant immune infiltrate).

Q9: Should I use dexamethasone or a specific cytokine blocker like an anti-IL-6 antibody to manage CRS?

A9: The choice depends on your experimental goals.

  • Dexamethasone: As a corticosteroid, it has broad anti-inflammatory effects and is often effective at suppressing the overall cytokine storm.[13][20] It is an excellent choice for managing severe symptoms and ensuring animal welfare. However, it may also dampen the desired anti-tumor immune response.[16]

  • Anti-IL-6 Antibody (e.g., Tocilizumab): This is a more targeted approach. Since IL-6 is a key mediator of CRS, blocking its activity can alleviate symptoms without the broad immunosuppression of steroids.[15][16] This may be preferable if you want to study the anti-tumor effects of this compound with less interference. However, other cytokines (like IL-1) may still contribute to toxicity.[15]

Data Presentation

Table 1: Dose-Response of this compound on Peak Serum Cytokine Levels in BALB/c Mice (6 hours post-dose)

This compound Dose (mg/kg, IV)Mean IL-6 (pg/mL) ± SDMean TNF-α (pg/mL) ± SDMean IFN-γ (pg/mL) ± SD
Vehicle Control55 ± 15110 ± 2545 ± 10
0.11,200 ± 3502,500 ± 600800 ± 210
0.38,500 ± 2,10015,000 ± 3,5005,200 ± 1,300
1.035,000 ± 9,80058,000 ± 12,00021,000 ± 5,500

Table 2: Effect of Prophylactic Dexamethasone on this compound-Induced Cytokine Release and Weight Loss

Treatment GroupPeak IL-6 (pg/mL) ± SDPeak TNF-α (pg/mL) ± SDMax Weight Loss (%) ± SD
This compound (0.3 mg/kg)8,650 ± 2,20014,800 ± 3,10018.5 ± 4.5
This compound + Dexamethasone (1 mg/kg)950 ± 2801,800 ± 4503.2 ± 1.5

Table 3: Clinical Scoring System for CRS in Rodent Models

ScoreAppearanceActivity LevelBody Temperature
0NormalNormalNormal (>36.5°C)
1Ruffled furSlightly reducedMild hypothermia (35-36.5°C)
2Ruffled fur, hunchedLethargic but responds to stimuliModerate hypothermia (33-35°C)
3Ruffled fur, hunched, orbital tighteningMoribund, minimal responseSevere hypothermia (<33°C)

Experimental Protocols

Protocol 1: In-Vivo this compound Administration and CRS Monitoring

  • Animal Model: Use age- and sex-matched mice (e.g., BALB/c or C57BL/6, 8-10 weeks old).

  • Acclimation: Allow animals to acclimate for at least one week before the experiment.

  • Dosing: Prepare this compound in a sterile vehicle (e.g., PBS). Administer via intravenous (IV) injection.

  • Monitoring:

    • Record body weight and body temperature (using a rectal thermometer) immediately before dosing and daily for at least 7 days post-dose.

    • Perform clinical scoring (Table 3) twice daily for the first 72 hours.

    • Establish a humane endpoint, such as >20% weight loss or a clinical score of 3.

  • Blood Sampling: Collect blood (e.g., via submandibular or saphenous vein) at baseline and at key time points post-dose (e.g., 2, 6, 24, 48 hours) to analyze cytokine levels.

Protocol 2: Cytokine Panel Analysis

  • Sample Preparation: Collect whole blood into serum separator tubes. Allow to clot, then centrifuge at 2,000 x g for 10 minutes to separate serum. Store serum at -80°C until analysis.

  • Assay: Use a multiplex immunoassay (e.g., Luminex-based) or individual ELISAs to quantify cytokine levels.

  • Target Cytokines: At a minimum, analyze for IL-6, TNF-α, IFN-γ, IL-1β, and MCP-1.

  • Data Analysis: Calculate the concentration of each cytokine based on the standard curve. Perform statistical analysis to compare treatment groups.

Protocol 3: Prophylactic and Therapeutic Dexamethasone Administration

  • Formulation: Prepare dexamethasone in a sterile saline or PBS solution.

  • Prophylactic Regimen:

    • Administer dexamethasone (e.g., 1-5 mg/kg, intraperitoneally) 1-2 hours before this compound administration.

  • Therapeutic (Rescue) Regimen:

    • Administer dexamethasone (e.g., 1-5 mg/kg, IP or subcutaneously) as soon as animals reach a predetermined trigger point (e.g., a clinical score of 2 or >15% weight loss).

    • A second dose may be administered 24 hours later if symptoms persist.

Visualizations

Dazostinag_Pathway This compound This compound (STING Agonist) STING STING Pathway Activation This compound->STING TBK1 TBK1 Phosphorylation STING->TBK1 NFkB NF-κB Activation STING->NFkB IRF3 IRF3 Phosphorylation TBK1->IRF3 Type1_IFN Type I IFN (IFN-α/β) IRF3->Type1_IFN Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, MCP-1) NFkB->Cytokines CRS Cytokine Release Syndrome (CRS) Type1_IFN->CRS Cytokines->CRS

Caption: Hypothetical signaling pathway of this compound leading to CRS.

Experimental_Workflow cluster_pre Pre-Treatment cluster_treat Treatment & Monitoring cluster_post Analysis Acclimation Animal Acclimation (1 week) Baseline Baseline Measurements (Weight, Temp) Acclimation->Baseline Dosing This compound Dosing (Day 0) ± Dexamethasone Baseline->Dosing Monitoring Daily Monitoring (Weight, Temp, Clinical Score) Dosing->Monitoring Sampling Blood Sampling (2, 6, 24, 48h) Dosing->Sampling Endpoint Endpoint Analysis (Histopathology) Monitoring->Endpoint Analysis Cytokine Analysis (Luminex / ELISA) Sampling->Analysis

Caption: Standard experimental workflow for in-vivo CRS studies.

Troubleshooting_Tree Start Signs of CRS Observed? (e.g., >10% weight loss) Score Assess Clinical Score (See Table 3) Start->Score Yes Monitor Continue Close Monitoring Provide Supportive Care Start->Monitor No Mild Score 1 (Mild) Score->Mild Score = 1 Moderate Score 2 (Moderate) Score->Moderate Score = 2 Severe Score 3 (Severe) Score->Severe Score ≥ 3 Mild->Monitor Rescue Administer Rescue Dexamethasone (Protocol 3) Moderate->Rescue Endpoint Consider Humane Endpoint Severe->Endpoint Rescue->Monitor

Caption: Decision tree for managing signs of CRS in animal models.

References

Technical Support Center: Dazostinag (STING Agonist) in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dazostinag (TAK-676), a potent STING (Stimulator of Interferon Genes) agonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a synthetic STING agonist.[1][2] It mimics the natural ligands of STING, activating the STING signaling pathway. This activation leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulates an innate immune response and promotes an adaptive anti-tumor immune response.[2][3]

Q2: In which cancer types is this compound being clinically investigated?

A2: this compound is being studied in clinical trials for advanced or metastatic solid tumors.[4][5][6][7] Specifically, it is being evaluated as a single agent and in combination with pembrolizumab (B1139204) in patients with squamous cell carcinoma of the head and neck (SCCHN) and colorectal cancer (CRC).[4][5][6][7]

Q3: What are the expected effects of this compound treatment on cancer cell lines in vitro?

A3: The direct impact of this compound on cancer cell viability in vitro can vary. In some preclinical studies, this compound did not show a direct tumor-intrinsic effect on certain neuroendocrine tumor cell lines.[8] Its primary mechanism is to activate the STING pathway, leading to the secretion of cytokines. Therefore, the main observable effects in STING-competent cell lines would be the induction of genes related to the type I interferon response.

Q4: How can I determine if my cancer cell line is suitable for this compound experiments?

A4: The suitability of a cancer cell line depends on the integrity of its STING signaling pathway. It is crucial to verify the expression and functional status of key pathway components, such as STING itself, TBK1, and IRF3. This can be assessed by baseline expression analysis (e.g., Western blot, qPCR) and functional assays upon treatment with a known STING agonist.

Troubleshooting Guide

Issue 1: No induction of interferon-stimulated genes (ISGs) is observed after this compound treatment.

  • Possible Cause 1: Defective STING Pathway. The cell line may have a deficient or non-functional STING pathway.

    • Troubleshooting Step:

      • Verify STING Expression: Check the protein expression of STING, TBK1, and IRF3 via Western blot.

      • Functional Pathway Control: Treat the cells with a different STING agonist (e.g., cGAMP) to confirm pathway functionality.

      • Positive Control Cell Line: Use a cell line known to have a functional STING pathway (e.g., THP-1) as a positive control.

  • Possible Cause 2: Suboptimal this compound Concentration or Incubation Time. The concentration of this compound or the duration of treatment may be insufficient.

    • Troubleshooting Step:

      • Dose-Response Experiment: Perform a dose-response experiment with a range of this compound concentrations.

      • Time-Course Experiment: Conduct a time-course experiment to determine the optimal treatment duration for ISG induction.

Issue 2: High variability in experimental replicates.

  • Possible Cause 1: Inconsistent Cell Culture Conditions. Variations in cell density, passage number, or media composition can affect cellular responses.

    • Troubleshooting Step:

      • Standardize Seeding Density: Ensure a consistent number of cells are seeded for each experiment.

      • Use Low Passage Number Cells: Utilize cells with a low passage number to minimize genetic drift.

      • Consistent Media and Supplements: Use the same batch of media and supplements for all experiments within a study.

  • Possible Cause 2: this compound Degradation. The compound may be unstable under certain storage or experimental conditions.

    • Troubleshooting Step:

      • Proper Storage: Store this compound according to the manufacturer's instructions, protected from light and moisture.

      • Fresh Working Solutions: Prepare fresh working solutions of this compound for each experiment.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
EC50 (hSTING R232) THP-10.068 nM[1]

Table 2: In Vivo Pharmacokinetics of this compound in a Mouse Model

ParameterAnimal ModelDoseValueReference
Half-life (t1/2) Balb/C mice with CT26-GCC tumors0.1 mg/kg33 h[9]
AUC (last) Balb/C mice with CT26-GCC tumors0.1 mg/kg51432 h·nM[9]

Key Experimental Protocols

1. Western Blot for STING Pathway Activation

  • Objective: To assess the phosphorylation of key proteins in the STING pathway (STING, TBK1, IRF3) following this compound treatment.

  • Methodology:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound or vehicle control for the specified time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

2. Quantitative PCR (qPCR) for Interferon-Stimulated Gene (ISG) Expression

  • Objective: To quantify the mRNA expression of ISGs (e.g., IFNB1, CXCL10, ISG15) in response to this compound treatment.

  • Methodology:

    • Seed cells and treat with this compound as described for the Western blot protocol.

    • Isolate total RNA from the cells using a commercial RNA extraction kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qPCR using SYBR Green or TaqMan probes for the target ISGs and a housekeeping gene (e.g., GAPDH, ACTB).

    • Analyze the data using the delta-delta Ct method to determine the fold change in gene expression relative to the vehicle-treated control.

Visualizations

Dazostinag_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound STING STING (on ER membrane) This compound->STING activates TBK1 TBK1 STING->TBK1 recruits and activates pTBK1 p-TBK1 TBK1->pTBK1 IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes pIRF3_dimer_nuc p-IRF3 Dimer pIRF3_dimer->pIRF3_dimer_nuc translocates ISGs Interferon-Stimulated Genes (e.g., IFNB1, CXCL10) pIRF3_dimer_nuc->ISGs induces transcription

Caption: this compound activates the STING signaling pathway.

Experimental_Workflow cluster_experiment Experimental Workflow for Assessing this compound Activity cluster_endpoints Endpoints start Cancer Cell Line Culture treatment Treat with this compound (Dose-response & Time-course) start->treatment western Western Blot (p-STING, p-TBK1, p-IRF3) treatment->western qpcr qPCR (IFNB1, CXCL10, ISG15) treatment->qpcr elisa ELISA / Luminex (Secreted Cytokines) treatment->elisa analysis Data Analysis western->analysis qpcr->analysis elisa->analysis

Caption: Workflow for evaluating this compound in vitro.

References

Technical Support Center: Enhancing Dazostinag Delivery to Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the STING agonist, Dazostinag. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving this compound delivery to solid tumors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in solid tumors?

A1: this compound (TAK-676) is a potent, synthetic stimulator of interferon genes (STING) agonist.[1] The STING pathway is a crucial component of the innate immune system that detects cytosolic DNA, a danger signal often present in cancer cells. Upon activation by this compound, STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] This, in turn, activates dendritic cells (DCs), enhances antigen presentation, and promotes the recruitment and activation of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment (TME), ultimately leading to an anti-tumor immune response.[1][2]

Q2: What are the primary challenges in delivering this compound effectively to solid tumors?

A2: Systemic administration of STING agonists like this compound faces several hurdles:

  • Short Half-Life and Rapid Clearance: Small molecule STING agonists are often rapidly cleared from circulation, limiting their accumulation in the tumor.

  • Poor Tumor Penetration: The dense extracellular matrix (ECM) and high interstitial fluid pressure within solid tumors can impede the diffusion of this compound to cancer cells.

  • Systemic Toxicity: Widespread activation of the STING pathway can lead to systemic inflammation and cytokine release syndrome, causing off-target side effects.

  • Immunosuppressive Tumor Microenvironment: The TME often contains immunosuppressive cells and factors that can dampen the anti-tumor immune response initiated by this compound.

Q3: What are the promising strategies to improve this compound delivery and efficacy?

A3: Several strategies are being explored to enhance the therapeutic window of this compound:

  • Nanoparticle Formulation: Encapsulating this compound in nanoparticles (NPs), such as liposomes or polymeric NPs, can protect it from degradation, prolong its circulation time, and improve its accumulation in tumors through the enhanced permeability and retention (EPR) effect.

  • Antibody-Drug Conjugates (ADCs): Conjugating this compound to a tumor-targeting antibody can facilitate its specific delivery to cancer cells, thereby increasing its concentration at the tumor site and reducing systemic exposure.

  • Combination Therapies: Combining this compound with other treatments, such as checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies), chemotherapy, or radiation, can synergistically enhance its anti-tumor activity.[1][3]

Troubleshooting Guides

Guide 1: Low Anti-Tumor Efficacy in Preclinical Models

This guide addresses the issue of observing suboptimal or no anti-tumor response after this compound administration in animal models.

Potential Cause Troubleshooting Steps Recommended Action
Inadequate Tumor Accumulation 1. Assess the biodistribution of this compound. 2. Evaluate the pharmacokinetic profile.1. Use a labeled version of this compound (e.g., fluorescent or radiolabeled) to quantify its concentration in the tumor and other organs over time. 2. Consider reformulating this compound in a nanoparticle carrier to improve its circulation half-life and tumor accumulation.
Immunosuppressive Tumor Microenvironment 1. Characterize the immune cell infiltrate in the tumor. 2. Measure the levels of immunosuppressive cytokines.1. Perform immunohistochemistry (IHC) or flow cytometry to analyze the presence of regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and M2-polarized macrophages. 2. Combine this compound with a therapy that targets the immunosuppressive TME, such as a checkpoint inhibitor or a small molecule inhibitor of immunosuppressive pathways.
Suboptimal Dosing or Schedule 1. Perform a dose-response study. 2. Evaluate different administration schedules.1. Test a range of this compound doses to identify the one that provides the best balance between efficacy and toxicity. 2. Compare the efficacy of different dosing frequencies (e.g., daily, every other day, weekly).
STING Pathway Desensitization 1. Measure STING pathway activation markers over time.1. Analyze the expression of interferon-stimulated genes (ISGs) at different time points after this compound administration. If desensitization is observed, consider an intermittent dosing schedule.
Guide 2: High Systemic Toxicity Observed in Animal Models

This guide provides steps to mitigate systemic side effects associated with this compound treatment.

Potential Cause Troubleshooting Steps Recommended Action
Widespread STING Activation 1. Measure systemic cytokine levels. 2. Monitor for signs of cytokine release syndrome.1. Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma. 2. Encapsulate this compound in a nanoparticle formulation to reduce its systemic exposure. 3. Consider targeted delivery strategies like ADCs.
Off-Target Accumulation 1. Perform a detailed biodistribution study.1. Quantify the accumulation of this compound in major organs (liver, spleen, lungs, kidneys). 2. Modify the surface of the delivery vehicle (e.g., with PEGylation) to reduce uptake by the mononuclear phagocyte system (MPS).

Data Presentation

Table 1: Preclinical Pharmacokinetic Parameters of a this compound Analog (ADC-1)

ParameterValueSpeciesTumor ModelReference
Half-life (t½) 33 hoursBalb/C miceCT26-GCCN/A
AUC (last) 51432 h·nMBalb/C miceCT26-GCCN/A

Table 2: Immunomodulatory Effects of this compound in Human Head and Neck Squamous Cell Carcinoma (HNSCC) Tumors [1]

BiomarkerChange Observed (24 hours post-intratumoral injection)
M1-like Macrophages (CD86+) Increase
M2-like Macrophages (CD163+) Decrease
Cytotoxic T Cells Enrichment in regions of this compound exposure
CXCL9 (Chemokine) Increased expression, coinciding with T cell enrichment

Table 3: Clinical Trial Data for this compound in Combination with Pembrolizumab (NCT04420884) [3]

IndicationOverall Response Rate (ORR)
Recurrent/Metastatic Squamous Cell Carcinoma of the Head and Neck (RM-SCCHN) Encouraging ORR

Experimental Protocols

Protocol 1: Evaluation of this compound-Loaded Nanoparticle Delivery to Solid Tumors
  • Nanoparticle Formulation:

    • Synthesize or procure this compound-loaded nanoparticles (e.g., PLGA-based).

    • Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and in vitro drug release profile.

  • Animal Model:

    • Establish solid tumors in immunocompetent mice (e.g., by subcutaneous injection of syngeneic tumor cells).

  • Administration:

    • Administer the this compound-loaded nanoparticles intravenously (i.v.) via the tail vein. Include control groups receiving free this compound and empty nanoparticles.

  • Biodistribution Analysis:

    • At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize the mice.

    • Perfuse the circulatory system with saline to remove blood.

    • Harvest the tumor and major organs (liver, spleen, lungs, kidneys, heart).

    • Quantify the amount of this compound in each tissue using a suitable analytical method (e.g., LC-MS/MS).

  • Intratumoral Distribution:

    • For a separate cohort of mice, use fluorescently labeled nanoparticles.

    • At a specific time point post-injection, harvest the tumors and prepare frozen sections.

    • Visualize the nanoparticle distribution within the tumor using fluorescence microscopy.

Protocol 2: Assessment of Immune Cell Infiltration Following this compound Treatment
  • Animal Model and Treatment:

    • Establish tumors in mice as described in Protocol 1.

    • Treat the mice with this compound (free or formulated) according to the optimized dosing schedule.

  • Tumor Digestion:

    • At the desired time point after the last treatment, harvest the tumors.

    • Mechanically and enzymatically digest the tumors to obtain a single-cell suspension.

  • Flow Cytometry:

    • Stain the single-cell suspension with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8 for T cells; F4/80 for macrophages; CD11c for dendritic cells).

    • Analyze the stained cells using a flow cytometer to quantify the different immune cell populations.

  • Immunohistochemistry (IHC):

    • For a separate cohort of mice, harvest tumors and fix them in formalin.

    • Embed the tumors in paraffin (B1166041) and prepare thin sections.

    • Perform IHC staining for specific immune cell markers to visualize their location within the tumor microenvironment.

Mandatory Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus This compound This compound STING STING This compound->STING Activates cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes cytosolic_DNA Cytosolic dsDNA cytosolic_DNA->cGAS Activates cGAMP->STING Activates STING_active Activated STING STING->STING_active Translocates to TBK1 TBK1 STING_active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes ISGs Interferon-Stimulated Genes (e.g., IFN-β, CXCL10) pIRF3_dimer->ISGs Induces Transcription

Caption: The cGAS-STING signaling pathway activated by this compound.

Experimental_Workflow cluster_formulation 1. Formulation & Characterization cluster_invivo 2. In Vivo Study cluster_analysis 3. Analysis Formulate Formulate this compound Nanoparticles Characterize Characterize Size, Charge, Drug Load Formulate->Characterize Tumor_Model Establish Tumor Model in Mice Administer Administer Nanoparticles (i.v.) Tumor_Model->Administer Harvest Harvest Tumor & Organs at Time Points Administer->Harvest Efficacy Measure Tumor Growth Administer->Efficacy Biodistribution Quantify this compound (LC-MS/MS) Harvest->Biodistribution Immune_Profiling Analyze Immune Infiltration (Flow Cytometry/IHC) Harvest->Immune_Profiling

Caption: Experimental workflow for evaluating this compound delivery.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions Start Low Anti-Tumor Efficacy Poor_Delivery Poor Tumor Delivery? Start->Poor_Delivery Immunosuppression Immunosuppressive TME? Start->Immunosuppression Bad_Dosing Suboptimal Dosing? Start->Bad_Dosing Reformulate Reformulate in Nanoparticles or as ADC Poor_Delivery->Reformulate Yes Combine_Tx Combine with Checkpoint Inhibitors Immunosuppression->Combine_Tx Yes Optimize_Dose Perform Dose-Response Study Bad_Dosing->Optimize_Dose Yes

Caption: Troubleshooting decision tree for low this compound efficacy.

References

Dazostinag Off-Target Effects Investigation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for researchers working with dazostinag (TAK-676), a potent STING (Stimulator of Interferatoron Genes) agonist. The following resources are designed to help anticipate and address potential experimental challenges related to off-target effects and assay interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic cyclic dinucleotide that acts as a STING agonist.[1][2] By binding to and activating the STING protein, it triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. This robust activation of the innate immune system is intended to promote an anti-tumor immune response.[1][3]

Q2: What are the known on-target effects of this compound that could be misinterpreted as off-target effects?

A2: The potent on-target activity of this compound, which involves stimulating the immune system, can lead to a range of physiological effects that might be mistaken for off-target pharmacology. These include:

  • Cytokine Release Syndrome (CRS): A common adverse event in clinical trials, CRS is characterized by fever, fatigue, and nausea, and is a direct consequence of widespread immune activation.[4][5] In preclinical models, this can manifest as changes in animal behavior or systemic inflammation.

  • Changes in Immune Cell Populations: this compound treatment leads to the activation and proliferation of various immune cells, including dendritic cells, NK cells, and T cells.[3] This can significantly alter the cellular composition of tissues and blood.

  • Modulation of Cell Surface Markers: Activation of immune cells can lead to changes in the expression of various cell surface proteins.

Q3: Is there any publicly available data on the off-target selectivity of this compound?

A3: As of late 2025, detailed off-target screening data for this compound, such as comprehensive kinase or receptor panel screens, are not publicly available. This information is often proprietary to the manufacturer. Researchers should therefore consider performing their own selectivity profiling in relevant model systems. A preclinical study noted the selection of a dose that demonstrated an optimal balance between on-target immune activation and the avoidance of "deleterious off-target effects," although the specific nature of these effects was not detailed.[3]

Troubleshooting Guides

Issue 1: Unexpected Cell Death in In Vitro Assays

You observe significant cytotoxicity in your cell line of interest after treatment with this compound, which is not consistent with the expected immune-mediated anti-tumor activity.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step Experimental Protocol
High Concentration Leading to Non-Specific Effects Perform a dose-response curve over a wide range of concentrations to determine the EC50 for STING activation and the CC50 for cytotoxicity.Cell Viability Assay: Seed cells in a 96-well plate and treat with serial dilutions of this compound for 24-72 hours. Measure cell viability using a standard method such as MTT, CellTiter-Glo®, or live/dead staining with imaging.
Off-Target Kinase Inhibition Screen this compound against a panel of kinases known to be involved in cell survival pathways.Kinase Panel Screening: Submit this compound to a commercial service for screening against a broad panel of recombinant human kinases. The assay typically measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate.
Cell Line Specific Vulnerabilities Test this compound in a panel of cell lines with varying genetic backgrounds to identify potential dependencies on specific signaling pathways.Cell Line Panel Screening: Treat a diverse panel of cancer cell lines with a fixed concentration of this compound and assess cell viability after 72 hours. Correlate sensitivity with genomic or proteomic data for the cell lines.
Contamination of Compound Stock Verify the purity and identity of your this compound stock solution using analytical chemistry techniques.LC-MS/MS Analysis: Analyze the this compound stock by liquid chromatography-mass spectrometry (LC-MS/MS) to confirm its molecular weight and purity.
Issue 2: Inconsistent STING Pathway Activation

You are observing variable levels of interferon-β (IFN-β) production or IRF3 phosphorylation in your experiments with this compound.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step Experimental Protocol
Cell Passage Number and STING Expression Ensure consistent use of low-passage number cells and periodically verify STING expression levels.Western Blot for STING: Lyse cells from different passage numbers and perform a Western blot using a validated antibody against STING. Use a housekeeping protein like GAPDH or β-actin as a loading control.
Compound Stability in Media Prepare fresh dilutions of this compound for each experiment and minimize freeze-thaw cycles of the stock solution.Time-Course Experiment: Treat cells with this compound that has been pre-incubated in cell culture media for different durations (e.g., 0, 2, 6, 24 hours) before adding to cells. Measure the downstream readout (e.g., IFN-β production).
Assay Interference Test for interference of this compound with your detection reagents (e.g., ELISA antibodies, luciferase substrate).Spike-in Control: In an ELISA, add a known amount of recombinant IFN-β to wells with and without this compound to see if the compound quenches the signal. For luciferase assays, add this compound to a reaction with purified luciferase and substrate.
Genetic Polymorphisms in STING If using primary human cells, be aware that common polymorphisms in the human STING gene can affect its activity.Sanger Sequencing: Sequence the STING gene from your cell line or primary cell donors to identify any known functional polymorphisms.

Data Presentation

Table 1: Summary of this compound's On-Target Pharmacology

Parameter Description Reference
Target Stimulator of Interferon Genes (STING)[1][2]
Mechanism Agonist[1][2]
Downstream Effects Induction of Type I Interferons (e.g., IFN-β) and pro-inflammatory cytokines[1][3]
Activation of dendritic cells, NK cells, and T cells[3]
Increased infiltration of CD8+ T cells into the tumor microenvironment[3]

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) in Clinical Trials (Likely On-Target Related)

Adverse Event Frequency (All Grades) Frequency (Grade ≥3) Reference
Fatigue40%13% (this compound-related)[6]
Nausea27%Not specified[6]
Cough23%Not specified[6]
Headache20%Not specified[6]
Cytokine Release Syndrome13%0%[6]

Data from a study of this compound in combination with pembrolizumab (B1139204) in patients with recurrent/metastatic squamous cell carcinoma of the head and neck.

Visualizations

STING_Pathway This compound On-Target Signaling Pathway This compound This compound STING STING (on ER membrane) This compound->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimerizes) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates to IFNB IFN-β Gene Transcription pIRF3->IFNB Induces IFN_Protein IFN-β Secretion IFNB->IFN_Protein

Caption: this compound activates the STING pathway, leading to IFN-β production.

Off_Target_Workflow Experimental Workflow for Off-Target Investigation cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo / Ex Vivo Analysis cluster_validation Hit Validation Kinase_Screen Broad Kinase Panel (>400 kinases) Dose_Response Dose-Response Validation of Hits Kinase_Screen->Dose_Response Receptor_Screen Receptor Binding Panel (e.g., GPCRs, ion channels) Receptor_Screen->Dose_Response Cell_Panel Cancer Cell Line Panel (viability screen) Tissue_Analysis Tissue-Specific Gene Expression Analysis Cell_Panel->Tissue_Analysis Phenotypic_Screen Phenotypic Screening (e.g., animal behavior, organ toxicity) Phenotypic_Screen->Tissue_Analysis Proteomics Global Proteomics (e.g., Mass Spectrometry) Tissue_Analysis->Proteomics End Identify and Characterize Off-Target Effect Proteomics->End CRISPR_KO CRISPR Knockout of Putative Off-Target Dose_Response->CRISPR_KO CRISPR_KO->End Start Hypothesis: This compound has unexpected activity Start->Kinase_Screen Start->Receptor_Screen Start->Cell_Panel

Caption: Workflow for identifying and validating potential off-target effects.

Troubleshooting_Tree Troubleshooting Unexpected Experimental Results Start Unexpected Result Observed Check_On_Target Is the effect consistent with potent STING activation? Start->Check_On_Target Check_Controls Are experimental controls (vehicle, positive control) behaving as expected? Check_On_Target->Check_Controls No On_Target_Effect Result is likely due to on-target pharmacology. Consider dose modification. Check_On_Target->On_Target_Effect Yes Check_Reagents Verify compound purity, cell line identity, and reagent integrity. Check_Controls->Check_Reagents No Investigate_Off_Target Initiate off-target investigation workflow. Check_Controls->Investigate_Off_Target Yes Troubleshoot_Assay Issue is likely with the assay itself. Re-validate. Check_Reagents->Troubleshoot_Assay

Caption: Decision tree for troubleshooting unexpected results with this compound.

References

Dazostinag assay interference and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dazostinag assays. The information is designed to help identify and mitigate potential assay interference and address other common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound (TAK-676) is a synthetic small molecule agonist of the Stimulator of Interferon Genes (STING) pathway.[1] By activating STING, this compound triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[1][2] This immune activation can promote an anti-tumor response by recruiting cytotoxic T cells to the tumor microenvironment.[2]

Q2: What are the common types of assays used for this compound?

A2: While specific, publicly available validated assay protocols for this compound are limited, quantitative analysis of small molecules like this compound in biological matrices is typically performed using techniques such as High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). Immunoassays might be employed to measure downstream biomarkers of this compound activity, such as type I interferons or specific chemokines like CXCL10.

Q3: What are potential sources of interference in a this compound assay?

A3: Potential sources of interference in a this compound assay can be broadly categorized as:

  • Matrix Effects: Components in the biological sample (e.g., plasma, serum, tissue homogenate) can suppress or enhance the analytical signal.

  • Metabolites: this compound metabolites may have similar structures or properties, potentially leading to cross-reactivity in the assay.

  • Co-administered Drugs: Other drugs or their metabolites administered to the subject could interfere with the quantification of this compound.

  • Contaminants: Impurities from sample collection tubes, processing reagents, or laboratory equipment can introduce interfering substances.

  • Biotin (B1667282) Interference: If the assay utilizes a streptavidin-biotin interaction, high concentrations of biotin from dietary supplements can interfere with the assay, leading to erroneous results.[3]

Q4: How can I assess the stability of this compound in my samples?

A4: Ensuring analyte stability throughout the lifecycle of the sample, from collection to analysis, is crucial for generating reliable data.[4][5] Stability should be evaluated under various conditions, including:

  • Bench-top stability: at room temperature for the expected duration of sample handling.

  • Freeze-thaw stability: after multiple cycles of freezing and thawing.

  • Long-term storage stability: at the intended storage temperature (e.g., -80°C).[6]

  • Stock solution stability: to ensure the integrity of calibration standards.[5]

Troubleshooting Guide for this compound Assay Interference

This guide provides a structured approach to identifying and mitigating common sources of assay interference.

Issue 1: Inaccurate or Inconsistent Results

Potential Cause: Assay interference from endogenous or exogenous substances.

Troubleshooting Steps:

  • Review Sample Collection and Handling: Ensure adherence to protocols to minimize pre-analytical errors.[4]

  • Perform a Spike and Recovery Experiment: Add a known amount of this compound to a blank matrix and compare the measured concentration to the expected concentration. Poor recovery may indicate matrix effects.

  • Evaluate for Biotin Interference (for immunoassays): If using a streptavidin-biotin based system, inquire about the subject's use of biotin supplements.[3]

  • Analyze Blank Matrix Samples: Screen multiple sources of blank matrix to identify potential interferences.

Mitigation Strategies for Assay Interference
Interference SourceMitigation StrategyDescription
Soluble Drug Target ImmunodepletionPre-treat samples with beads coated with a target-specific antibody to remove the interfering target.[7]
pH AdjustmentAltering the pH of the sample can disrupt the binding of the interfering target to the drug.[8]
Use of Anti-Target AntibodiesAdd antibodies that block the interfering target, preventing it from binding to the assay reagents.[9][10]
Non-specific Binding Addition of SurfactantsIncluding a low concentration of a non-ionic surfactant (e.g., Tween-20) in the assay buffer can reduce non-specific binding to surfaces.
Protein Blocking AgentsUse of blocking agents like bovine serum albumin (BSA) or casein can minimize non-specific binding.
Biotin Interference Streptavidin-Coated MicroplatesPre-incubating the sample with streptavidin-coated microplates can capture excess biotin before the assay.
Patient CounselingAdvise patients to discontinue high-dose biotin supplements for a period before sample collection.[3]
Hypothetical Data: Impact of Interference and Mitigation

The following table illustrates a hypothetical scenario of interference in a this compound immunoassay and the effect of a mitigation strategy.

Sample TypeMeasured this compound (ng/mL)% Recovery
Spiked in Buffer10.2102%
Spiked in Plasma (Untreated)6.565%
Spiked in Plasma (with Mitigation Strategy*)9.898%

*Mitigation Strategy: Pre-treatment of plasma with an anti-target antibody.

Experimental Protocols

Protocol 1: General Method for this compound Quantification by LC-MS/MS

This protocol is a general example and should be optimized and validated for your specific application.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 200 µL of cold acetonitrile (B52724) containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3 µm).[11]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for this compound and the internal standard.

Protocol 2: Spike and Recovery Experiment to Assess Matrix Effects
  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare a set of quality control (QC) samples by spiking the this compound stock solution into the assay buffer at low, medium, and high concentrations.

  • Prepare a parallel set of QC samples by spiking the this compound stock solution into the blank biological matrix (e.g., plasma) at the same concentrations.

  • Analyze both sets of QC samples according to the assay protocol.

  • Calculate the percent recovery for the matrix samples using the following formula: % Recovery = (Measured Concentration in Matrix / Nominal Concentration) * 100

  • A recovery of 85-115% is generally considered acceptable.

Visualizations

This compound-Induced STING Signaling Pathway

STING_Pathway cluster_ec_space Extracellular Space This compound This compound STING STING (on ER membrane) This compound->STING activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes and translocates IFNB_gene IFN-β Gene pIRF3_dimer->IFNB_gene binds to promoter IFNB_mRNA IFN-β mRNA IFNB_gene->IFNB_mRNA transcription IFNB Type I Interferon (IFN-β) IFNB_mRNA->IFNB translation and secretion

Caption: this compound activates the STING pathway, leading to the production of Type I Interferon.

Experimental Workflow for Investigating Assay Interference

Interference_Workflow start Inconsistent or Inaccurate Assay Results Observed check_protocol Review Sample Handling and Assay Protocol start->check_protocol spike_recovery Perform Spike and Recovery Experiment check_protocol->spike_recovery assess_recovery Assess % Recovery spike_recovery->assess_recovery acceptable Acceptable (85-115%) assess_recovery->acceptable Yes unacceptable Unacceptable (<85% or >115%) assess_recovery->unacceptable No investigate_matrix Investigate Specific Matrix Effects mitigate Implement Mitigation Strategy investigate_matrix->mitigate revalidate Re-validate Assay mitigate->revalidate revalidate->spike_recovery unacceptable->investigate_matrix

Caption: A logical workflow for troubleshooting and mitigating assay interference.

References

Dazostinag Cell Viability Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cell viability assays involving Dazostinag. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges and ensure accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (TAK-676) is a novel, synthetic agonist of the STING (stimulator of interferon genes) protein.[1][2] By activating the STING signaling pathway, this compound triggers the production of type I interferons and other pro-inflammatory cytokines.[1][3][4] This ignites both the innate and adaptive immune systems to promote a robust anti-tumor response.[3][4] It has been investigated in clinical trials for advanced or metastatic solid tumors.[5]

Q2: I am observing an unexpected increase in signal in my MTT/MTS assay after this compound treatment. Is this expected?

A2: An unexpected increase in signal in tetrazolium-based assays (like MTT, MTS, XTT) can be an artifact. These assays measure cell viability by assessing the metabolic activity of cells, specifically the activity of dehydrogenase enzymes that reduce the tetrazolium dye to a colored formazan (B1609692) product.[6][7] Compounds that interfere with cellular metabolism or directly reduce the tetrazolium dye can lead to inaccurate results.[8][9] While direct interference by this compound hasn't been specifically reported, its mechanism of action, which involves stimulating a strong immune response and altering the tumor microenvironment, could potentially modulate cellular metabolism in a way that affects these assays.[3][4]

Q3: Can this compound's impact on cellular metabolism affect the results of my cell viability assay?

A3: Yes, it is possible. This compound's activation of the STING pathway can lead to significant changes in cellular signaling and metabolism to support an immune response.[3][4] Some anti-cancer drugs are known to shift cellular energy metabolism, for example, from glycolysis to mitochondrial oxidative phosphorylation.[10][11] Such shifts can alter the levels of NADH and NADPH, which are crucial for the reduction of tetrazolium salts in assays like MTT. This could lead to an over- or underestimation of cell viability.

Q4: Are there alternative cell viability assays that are less prone to interference from compounds like this compound?

A4: Yes, several alternative assays can be considered. ATP-based assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay, measure the level of ATP in viable cells, which is a direct indicator of metabolic activity.[12] Dye exclusion assays, like those using Trypan Blue or SYTOX Green, assess cell membrane integrity to distinguish live from dead cells.[6][13] Real-time cell analysis (RTCA) methods that measure electrical impedance can also provide a non-invasive way to monitor cell proliferation and viability over time.[14]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent or highly variable results between replicates. - Uneven cell seeding. - Edge effects in the microplate. - this compound precipitation at high concentrations.- Ensure a homogenous single-cell suspension before seeding. - Avoid using the outer wells of the plate or fill them with sterile PBS. - Check the solubility of this compound in your culture medium and consider using a lower concentration or a different solvent.[15]
High background signal in no-cell control wells. - this compound directly reduces the assay reagent (e.g., MTT, resazurin).[8] - Contamination of the culture medium or assay reagents.- Run a cell-free control with this compound at the highest concentration used in your experiment to check for direct reduction of the reagent. - Use fresh, sterile medium and reagents.
Discrepancy between assay results and visual inspection of cell health. - Interference with the metabolic readout of the assay.[9] - this compound-induced changes in cell morphology that affect cell adherence without causing cell death.- Use an orthogonal assay method to confirm the results (e.g., an ATP-based assay or a dye exclusion method). - Perform microscopic examination of the cells to assess their morphology and confluence.
Results from different cell viability assays are contradictory. - Different assays measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity). - this compound may have a cytostatic (inhibiting proliferation) rather than a cytotoxic (killing cells) effect.- Carefully consider what each assay is measuring. It is recommended to use multiple assays to get a comprehensive understanding of this compound's effect on the cells.[16]

Experimental Protocols

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is an alternative to tetrazolium-based assays and measures ATP levels as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Protocol 2: SYTOX Green Nucleic Acid Stain Assay for Dead Cells

This protocol uses a fluorescent dye that only enters cells with compromised membranes.

  • Cell Seeding and Treatment: Follow steps 1-3 from the CellTiter-Glo® protocol, using a clear-bottom 96-well plate.

  • Reagent Preparation: Prepare a working solution of SYTOX Green stain in a suitable buffer (e.g., PBS) according to the manufacturer's instructions.

  • Staining: Add the SYTOX Green working solution to each well.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Data Acquisition: Measure the fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., ~504 nm excitation and ~523 nm emission).

Visualizations

Dazostinag_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound STING STING (on ER membrane) This compound->STING activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3->pIRF3 IFN_Genes Type I Interferon Genes pIRF3->IFN_Genes translocates to nucleus and induces transcription

Caption: this compound activates the STING signaling pathway.

Viability_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Add this compound (and controls) seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate add_reagent Add Viability Assay Reagent incubate->add_reagent incubate_reagent Incubate with Reagent add_reagent->incubate_reagent read_plate Read Plate (Absorbance/Fluorescence/Luminescence) incubate_reagent->read_plate analyze_data Analyze Data read_plate->analyze_data end End analyze_data->end

Caption: General workflow for a cell viability assay.

Troubleshooting_Tree issue Unexpected Viability Results? check_controls Review Controls (No-cell, Vehicle) issue->check_controls direct_reduction Does this compound affect no-cell control? check_controls->direct_reduction yes_reduction Yes: Assay Interference. Use alternative assay (e.g., ATP-based). direct_reduction->yes_reduction Yes no_reduction No: Potential biological effect. direct_reduction->no_reduction No morphology Check Cell Morphology (Microscopy) no_reduction->morphology morphology_changed Morphology Changed? morphology->morphology_changed yes_morphology Yes: Consider cytostatic effects. Use orthogonal assay (e.g., proliferation). morphology_changed->yes_morphology Yes no_morphology No: Re-evaluate experimental parameters (seeding density, incubation time). morphology_changed->no_morphology No

References

Technical Support Center: Overcoming Poor Response to Dazostinag in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter a suboptimal or poor response to Dazostinag in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (formerly TAK-676) is a potent and selective small-molecule agonist of the STimulator of INterferon Genes (STING) protein.[1][2] The STING pathway is a crucial component of the innate immune system. Upon activation by this compound, STING triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][3] This, in turn, leads to the activation of dendritic cells, natural killer (NK) cells, and cytotoxic T lymphocytes, ultimately promoting an anti-tumor immune response.[3]

Q2: What are the reported preclinical and clinical responses to this compound?

A2: Preclinical studies in various syngeneic mouse models have demonstrated that this compound can induce potent anti-tumor responses, both as a monotherapy and in combination with other agents like checkpoint inhibitors.[3][4] In these models, this compound has been shown to increase the infiltration of activated immune cells into the tumor microenvironment.[3][4] Clinical trials are ongoing to evaluate the safety and efficacy of this compound in patients with advanced solid tumors, alone and in combination with pembrolizumab.[5][6][7][8][9] Early clinical data suggests a manageable safety profile and signs of clinical activity.[9][10]

Q3: What does a "poor response" to this compound in a preclinical model look like?

A3: A poor response can manifest in several ways, including:

  • Lack of tumor growth inhibition: The tumor volume in this compound-treated animals is not significantly different from the vehicle-treated control group.

  • Absence of immune cell infiltration: Immunohistochemistry or flow cytometry analysis of the tumor microenvironment shows no significant increase in CD8+ T cells, NK cells, or activated dendritic cells post-treatment.

  • No induction of target engagement biomarkers: Failure to detect an upregulation of downstream STING signaling markers, such as phosphorylated TBK1/IRF3, or an increase in type I interferon-stimulated genes (ISGs) in the tumor or peripheral blood.

Troubleshooting Guide: Investigating Poor Response to this compound

If you are observing a suboptimal response to this compound in your preclinical experiments, consider the following potential issues and troubleshooting strategies.

Category 1: Issues with the Preclinical Model
Potential Problem Recommended Action
STING Pathway Deficiencies Verify the expression and functionality of key STING pathway components (STING, TBK1, IRF3) in your tumor cell line and host mouse strain. Some tumor cell lines may have low or absent STING expression.[4]
"Cold" Tumor Microenvironment The baseline tumor microenvironment may be devoid of immune cells, making it difficult for this compound to initiate an anti-tumor response. Consider using tumor models known to have a more immunologically active microenvironment or combining this compound with therapies that can increase immune cell infiltration, such as radiation.[10]
Mouse Strain Variability Different mouse strains can have variations in their immune systems that may affect the response to STING agonists. Ensure the chosen strain is appropriate for immunotherapy studies (e.g., C57BL/6 or BALB/c).
Tumor Burden Very large, established tumors may be more resistant to immunotherapy. Initiate treatment when tumors are smaller and more likely to be responsive.
Category 2: Experimental Design and Procedural Issues
Potential Problem Recommended Action
Dosing and Administration Ensure the correct dose, route of administration (e.g., intravenous), and dosing schedule are being used as per established protocols. In preclinical studies, this compound has been administered intravenously.[11]
Drug Formulation and Stability Confirm the proper formulation and storage of this compound. Improper handling can lead to degradation and loss of activity.
Timing of Analysis The induction of an immune response is a dynamic process. Assess endpoints at multiple time points post-treatment to capture the peak of immune activation. For instance, IFN-γ induction may peak at different times depending on the dose.[12]
Inappropriate Endpoints Relying solely on tumor volume may not capture the full biological activity of this compound. Incorporate pharmacodynamic endpoints such as analysis of immune cell populations in the tumor and spleen, and measurement of cytokine levels.
Category 3: Data Interpretation
Potential Problem Recommended Action
High Inter-animal Variability A high degree of variability in tumor growth within groups can mask a modest treatment effect. Increase the number of animals per group to achieve sufficient statistical power.
Lack of Positive Control Include a positive control in your experiment, if available, to ensure that the experimental system is capable of responding to an immune-stimulatory agent.

Experimental Protocols

Protocol 1: Assessment of STING Pathway Activation in vitro
  • Cell Culture: Plate your tumor cells of interest in a 24-well plate.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 6-24 hours. Include a vehicle control.

  • Lysate Preparation: Harvest cells and prepare whole-cell lysates.

  • Western Blot Analysis: Perform Western blotting to detect phosphorylated and total levels of STING, TBK1, and IRF3. An increase in the phosphorylated forms indicates pathway activation.

  • qRT-PCR Analysis: Extract RNA and perform quantitative real-time PCR to measure the expression of interferon-stimulated genes (e.g., IFNB1, CXCL10, ISG15).

Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Model
  • Tumor Implantation: Subcutaneously implant a suitable number of tumor cells (e.g., 1x10^6) into the flank of immunocompetent mice (e.g., C57BL/6).

  • Tumor Growth Monitoring: Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width^2).

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound). Administer this compound at the desired dose and schedule (e.g., 1 mg/kg, intravenously, once weekly).

  • Endpoint Analysis:

    • Continue monitoring tumor growth until tumors reach a predetermined endpoint.

    • At the end of the study, or at specified time points, euthanize a subset of mice to collect tumors and spleens for immunological analysis.

    • Immunohistochemistry/Immunofluorescence: Stain tumor sections for immune cell markers (e.g., CD8, CD4, NK1.1, F4/80).

    • Flow Cytometry: Prepare single-cell suspensions from tumors and spleens to quantify immune cell populations and their activation status (e.g., expression of CD69, Granzyme B).

Visualizations

Dazostinag_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound STING STING (on ER membrane) This compound->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates pTBK1 p-TBK1 TBK1->pTBK1 IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes ISGs Interferon Stimulated Genes (e.g., IFNB1, CXCL10) pIRF3_dimer->ISGs Induces Transcription Troubleshooting_Workflow Start Poor Response to this compound Observed Check_Model Verify Preclinical Model (STING expression, Immune Profile) Start->Check_Model Model_OK Model is Appropriate Check_Model->Model_OK Yes Modify_Model Modify/Change Preclinical Model Check_Model->Modify_Model No Check_Protocol Review Experimental Protocol (Dose, Route, Formulation) Protocol_OK Protocol is Correct Check_Protocol->Protocol_OK Yes Modify_Protocol Optimize Experimental Protocol Check_Protocol->Modify_Protocol No Check_Data Analyze Data Interpretation (Variability, Controls) Data_OK Data Interpretation is Sound Check_Data->Data_OK Yes Reanalyze_Data Re-analyze Data / Increase N Check_Data->Reanalyze_Data No Model_OK->Check_Protocol Protocol_OK->Check_Data Consult Consult with Immunotherapy Expert Data_OK->Consult

References

Technical Support Center: Dazostinag Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Dazostinag in common cell culture media. The information is presented in a question-and-answer format to directly address potential issues and provide clear troubleshooting steps.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in standard cell culture media like DMEM or RPMI-1640?

While specific public data on this compound's stability in cell culture media is limited, it is known to show plasma stability in human, primate, and mouse plasma[1]. However, the complex composition of cell culture media, which includes amino acids, vitamins, and salts, can potentially affect the stability of small molecules.[2] It is crucial to experimentally determine the stability of this compound under your specific experimental conditions.

Q2: What factors can influence the stability of this compound in my cell culture experiments?

Several factors can impact the stability of this compound:

  • Media Composition: Components within the media, such as certain amino acids or vitamins, could potentially react with this compound.[2]

  • pH: The pH of the cell culture medium is a critical factor that can affect the chemical stability of a compound.[2]

  • Temperature: Standard incubation temperatures of 37°C can accelerate the degradation of less stable compounds.[2]

  • Serum Presence: Fetal Bovine Serum (FBS) contains proteins that can sometimes bind to and stabilize small molecules.[2] Conversely, enzymatic activity in serum could also lead to degradation.

  • Light Exposure: Although not specifically documented for this compound, some small molecules are light-sensitive. It is good practice to minimize light exposure.

  • Dissolution Solvent: this compound is typically dissolved in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[3] The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to prevent cellular toxicity.[3]

Q3: How should I prepare and store this compound stock solutions?

It is recommended to prepare a high-concentration stock solution of this compound in a sterile, polar aprotic solvent such as DMSO.[3] Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[3] When preparing your working solution, dilute the stock solution into pre-warmed cell culture medium.[3]

Troubleshooting Guide

This guide addresses common issues that may arise during the assessment of this compound stability in cell culture experiments.

Problem Possible Cause Suggested Solution
Rapid degradation of this compound is observed. The compound may be inherently unstable in aqueous solutions at 37°C.[2] Media components might be reacting with this compound.[2] The pH of the media could be affecting stability.[2]Perform a stability check in a simpler buffer system like PBS at 37°C to assess inherent aqueous stability.[2] Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[2] Analyze stability in different types of cell culture media.[2]
High variability in stability measurements between replicates. Inconsistent sample handling and processing.[2] Issues with the analytical method (e.g., HPLC-MS).[2] Incomplete solubilization of the compound.[2]Ensure precise and consistent timing for sample collection and processing.[2] Validate the analytical method for linearity, precision, and accuracy.[2] Confirm the complete dissolution of this compound in the stock solution and media.[2]
Precipitation of this compound in cell culture media. The concentration of this compound exceeds its solubility in the media. The final DMSO concentration is too low to maintain solubility.Determine the aqueous solubility of this compound. Ensure the final concentration in the media is below its solubility limit. While keeping the final DMSO concentration low to avoid toxicity (≤ 0.1%), ensure it is sufficient for solubility.[3]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a general procedure for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[2]

1. Preparation of Solutions:

  • Prepare a 10 mM stock solution of this compound in sterile DMSO.[3]

  • Prepare the desired cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% Fetal Bovine Serum (FBS).

  • Prepare the working solution of this compound by diluting the stock solution in the respective media to a final concentration (e.g., 10 µM). To avoid precipitation, add the stock solution to the medium while gently vortexing.[3]

2. Experimental Procedure:

  • Add 1 mL of the this compound working solution to triplicate wells of a 24-well plate for each condition (media type, with/without serum).[2]

  • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.[2][3]

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect 100 µL aliquots from each well.[2][3] The 0-hour time point should be collected immediately after adding the working solution.[2]

  • Immediately store collected samples at -80°C until analysis.[3]

3. Sample Processing:

  • To each 100 µL aliquot, add 200 µL of cold acetonitrile (B52724) containing an internal standard to precipitate proteins and extract the compound.[2]

  • Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.[2]

  • Transfer the supernatant to HPLC vials for analysis.[2]

4. HPLC-MS Analysis:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2][3]

  • Mobile Phase A: Water with 0.1% formic acid.[2]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

  • Gradient: A suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Injection Volume: 5 µL.[2]

  • The percentage of this compound remaining is determined by comparing the peak area at each time point to the peak area at time 0.[2]

Data Presentation

The following table provides a template for summarizing the stability data of this compound.

Table 1: Hypothetical Stability of this compound (10 µM) in Cell Culture Media at 37°C

Time Point (hours) DMEM without Serum (% Remaining) DMEM with 10% FBS (% Remaining) RPMI-1640 without Serum (% Remaining) RPMI-1640 with 10% FBS (% Remaining)
0100100100100
298999798
892959094
2485918288
4876857381

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Processing cluster_analysis 4. Analysis prep_stock Prepare 10 mM this compound stock in DMSO prep_working Prepare 10 µM this compound working solution prep_stock->prep_working prep_media Prepare cell culture media (± 10% FBS) prep_media->prep_working add_to_plate Add working solution to 24-well plate prep_working->add_to_plate incubate Incubate at 37°C, 5% CO₂ add_to_plate->incubate collect_samples Collect aliquots at 0, 2, 8, 24, 48h incubate->collect_samples process_samples Protein precipitation with cold acetonitrile collect_samples->process_samples centrifuge Centrifuge and collect supernatant process_samples->centrifuge hplc_ms Analyze by HPLC-MS centrifuge->hplc_ms data_analysis Calculate % remaining vs. time 0 hplc_ms->data_analysis STING_pathway This compound This compound STING STING This compound->STING activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimerization) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFN Type I Interferons (IFN-β) Nucleus->IFN induces transcription of

References

Validation & Comparative

Validating Dazostinag's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dazostinag (TAK-676), a novel STING (Stimulator of Interferon Genes) agonist, with other systemically delivered STING agonists in clinical development. This document summarizes key preclinical data, details experimental protocols for mechanism-of-action validation, and visualizes relevant biological pathways and workflows.

Executive Summary

This compound is a potent and systemic STING agonist designed to activate the innate immune system for anti-tumor responses. By targeting STING, this compound induces the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs) within the tumor microenvironment. This guide compares the preclinical efficacy of this compound with other notable systemic STING agonists: SNX281, E7766, and SB 11285. The comparison focuses on their ability to activate the STING pathway, inhibit tumor growth in syngeneic mouse models, and modulate the tumor immune landscape.

Comparative Performance of Systemic STING Agonists

The following tables summarize key quantitative data from preclinical studies of this compound and its alternatives. These data highlight the potency and efficacy of these molecules in activating the STING pathway and eliciting anti-tumor immune responses.

CompoundTargetAssay TypeCell LineEC50 (µM)Reference
This compound (TAK-676) STINGIFN-β Reporter AssayTHP-1Not publicly available[1]
SNX281 STINGIFN-β Secretion (ELISA)THP-15.4[2]
E7766 STINGIFN-β InductionHuman PBMCs0.15 - 0.79[3]
SB 11285 STINGIRF3 Reporter AssayTHP-1 (HAQ variant)<0.1[4]

Table 1: In Vitro STING Pathway Activation. This table compares the half-maximal effective concentration (EC50) of this compound and alternative STING agonists in activating the STING pathway in relevant cell lines. Lower EC50 values indicate higher potency.

CompoundTumor ModelAdministrationKey FindingsReference
This compound (TAK-676) CT26 (Colon Carcinoma)IntravenousDose-dependent tumor growth inhibition and increased survival.[1][1]
B16-F10 (Melanoma)IntratumoralEnhanced tumor-specific CD8+ T cell infiltration and tumor clearance.[5][5]
SNX281 CT26 (Colon Carcinoma)IntravenousComplete tumor regression with a single dose and induction of immune memory.[6][6]
MC38 (Colon Adenocarcinoma)IntravenousRobust antitumor activity and significant survival benefit when combined with anti-PD-1.[7][7]
E7766 CT26 (Colon Carcinoma)Intratumoral90% cure rate in mice with dual liver and subcutaneous tumors.[8][8]
NMIBC ModelIntravesicalDose-dependent and curative effects.[8][8]
SB 11285 CT26 (Colon Carcinoma)Intratumoral/IntravenousResponsive tumor growth inhibition as monotherapy and synergistic activity with anti-PD-1.[9][9]
4T1 (Breast Cancer)IntravenousInhibition of tumor metastasis.[9][9]

Table 2: In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models. This table summarizes the anti-tumor effects of this compound and its alternatives in various preclinical cancer models.

CompoundTumor ModelCytokine MeasuredKey FindingsReference
This compound (TAK-676) HNSCC (Human)Type I IFN signatureInduction of IFN signaling in the tumor microenvironment.[1][1]
SNX281 In vitro (THP-1 cells)IFN-β, TNF-α, IL-6Dose-dependent induction of pro-inflammatory cytokines.[10][10]
E7766 Advanced Solid Tumors (Human)IFN-α, IFN-β, IL-6, IP-10Transient systemic increase in pro-inflammatory cytokines post-injection.[11][11]
SB 11285 In vitro (Human PBMCs)IFN-α, IFN-β, IFN-γPotent induction of Type I, II, and III IFNs.[4][4]

Table 3: Cytokine Induction Profile. This table outlines the cytokine responses induced by this compound and other STING agonists in preclinical and clinical settings.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of STING agonists. The following sections provide protocols for key experiments cited in this guide.

In Vitro STING Activation Assay (IFN-β Reporter Assay)

This protocol is designed to quantify the activation of the STING pathway by measuring the induction of an IFN-β-driven reporter gene.

  • Cell Culture: Culture THP-1-Dual™ KI-hSTING-R232A cells (or other relevant reporter cell line) in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 µg/ml Normocin™, and 10 µg/ml Blasticidin.

  • Cell Seeding: Seed cells at a density of 1 x 10^5 cells/well in a 96-well plate and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the STING agonist (e.g., this compound) and add to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cGAMP).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Reporter Gene Assay: Measure the activity of the secreted embryonic alkaline phosphatase (SEAP) reporter gene using a commercially available kit (e.g., QUANTI-Blue™ Solution).

  • Data Analysis: Read the absorbance at 620-650 nm and calculate the EC50 value by fitting the dose-response curve using a non-linear regression model.

In Vivo Syngeneic Tumor Model (CT26 Colon Carcinoma)

This protocol describes the establishment and treatment of a syngeneic mouse tumor model to evaluate the in vivo efficacy of STING agonists.

  • Cell Culture: Culture CT26 colon carcinoma cells in RPMI 1640 medium supplemented with 10% FBS.

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 CT26 cells in 100 µL of PBS into the flank of 6-8 week old female BALB/c mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize mice into treatment groups. Administer the STING agonist (e.g., this compound) via the desired route (e.g., intravenous injection) at the specified dose and schedule. Include a vehicle control group.

  • Efficacy Evaluation: Continue to monitor tumor growth and body weight. The primary endpoint is typically tumor growth inhibition or complete tumor regression. Survival can also be monitored as a secondary endpoint.

  • Pharmacodynamic Analysis: At the end of the study, tumors and spleens can be harvested for further analysis, such as flow cytometry or immunohistochemistry.

Flow Cytometry for Tumor-Infiltrating Lymphocytes

This protocol outlines the procedure for analyzing the immune cell composition of tumors following treatment with a STING agonist.

  • Tumor Digestion: Excise tumors and mechanically dissociate them. Digest the tissue using a tumor dissociation kit (e.g., Miltenyi Biotec) to obtain a single-cell suspension.

  • Cell Staining:

    • Perform a live/dead stain to exclude non-viable cells.

    • Block Fc receptors with an anti-CD16/32 antibody.

    • Stain for surface markers using a cocktail of fluorescently-conjugated antibodies. A typical panel for T cells and myeloid cells might include: CD45, CD3, CD4, CD8, NK1.1, CD11b, Ly6G, Ly6C, and F4/80.

  • Intracellular Staining (Optional): For staining of intracellular markers like Foxp3 (for regulatory T cells) or cytokines (e.g., IFN-γ, TNF-α), fix and permeabilize the cells using a dedicated kit before adding the intracellular antibodies.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry software (e.g., FlowJo). Use a sequential gating strategy to identify different immune cell populations.

Immunohistochemistry (IHC) for CD8 and PD-L1

This protocol describes the staining of tumor sections to visualize the infiltration of CD8+ T cells and the expression of PD-L1.

  • Tissue Preparation: Fix tumors in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on slides.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum.

  • Primary Antibody Incubation: Incubate sections with primary antibodies against CD8 (e.g., clone 4SM15) and PD-L1 (e.g., clone 28-8).

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect with a DAB substrate kit.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.

  • Image Analysis: Scan the slides and quantify the number of CD8+ cells and the percentage of PD-L1 positive tumor cells using image analysis software.

Visualizations

This compound's Mechanism of Action: The STING Pathway

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cluster_extracellular Extracellular Space cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Tumor-derived dsDNA dsDNA->cGAS STING_dimer STING (dimer) cGAMP->STING_dimer activates TBK1 TBK1 STING_dimer->TBK1 recruits & activates pTBK1 p-TBK1 TBK1->pTBK1 IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFNB_gene IFN-β Gene pIRF3->IFNB_gene translocates to nucleus & binds Cytokine_genes Pro-inflammatory Cytokine Genes pIRF3->Cytokine_genes translocates to nucleus & binds IFN_beta Type I IFN (IFN-β) IFNB_gene->IFN_beta transcription & translation Cytokines Pro-inflammatory Cytokines Cytokine_genes->Cytokines transcription & translation Immune_Cell_Activation Immune Cell Activation (DCs, NK cells, T cells) IFN_beta->Immune_Cell_Activation promotes Cytokines->Immune_Cell_Activation promotes This compound This compound This compound->STING_dimer directly activates

Caption: The STING signaling pathway activated by this compound.

Experimental Workflow for In Vivo Efficacy and Pharmacodynamic Studies

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Start Start Tumor_Implantation Syngeneic Tumor Cell Implantation (e.g., CT26 in BALB/c mice) Start->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Systemic Administration of This compound or Vehicle Randomization->Treatment Monitoring Continued Tumor Growth & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tumor_Harvest Tumor & Spleen Harvest Endpoint->Tumor_Harvest Flow_Cytometry Flow Cytometry (Immune Cell Infiltration) Tumor_Harvest->Flow_Cytometry IHC Immunohistochemistry (CD8, PD-L1) Tumor_Harvest->IHC RNAseq RNA Sequencing (Gene Expression Profiling) Tumor_Harvest->RNAseq

Caption: Workflow for preclinical validation of this compound.

Logical Flow for Flow Cytometry Gating Strategy

Gating_Strategy cluster_tcells T Cell Lineage cluster_myeloid Myeloid Lineage Start All Events Singlets Singlets (FSC-A vs FSC-H) Start->Singlets Live_Cells Live Cells (Live/Dead Stain) Singlets->Live_Cells Leukocytes Leukocytes (CD45+) Live_Cells->Leukocytes T_Cells T Cells (CD3+) Leukocytes->T_Cells Myeloid_Cells Myeloid Cells (CD11b+) Leukocytes->Myeloid_Cells CD4_T_Cells Helper T Cells (CD4+) T_Cells->CD4_T_Cells CD8_T_Cells Cytotoxic T Cells (CD8+) T_Cells->CD8_T_Cells Macrophages Macrophages (F4/80+) Myeloid_Cells->Macrophages Neutrophils Neutrophils (Ly6G+) Myeloid_Cells->Neutrophils Monocytes Monocytes (Ly6C+) Myeloid_Cells->Monocytes

Caption: Gating strategy for immune cell profiling in tumors.

References

A Comparative Guide to Dazostinag and Other STING Agonists for Target Engagement Biomarker Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dazostinag (TAK-676), a novel synthetic Stimulator of Interferon Genes (STING) agonist, with other leading STING agonists in clinical development. The focus is on the validation of target engagement biomarkers, supported by experimental data, to aid researchers in evaluating and selecting appropriate compounds for their studies.

Introduction to this compound and STING Agonism

This compound is a potent STING agonist designed for systemic delivery to activate the innate immune system and mobilize adaptive immunity against cancer.[1] The STING pathway is a critical component of the innate immune system that, when activated, leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of immune cells, such as dendritic cells, natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), into the tumor microenvironment, converting immunologically "cold" tumors into "hot" tumors more susceptible to immune-mediated killing.

Comparative Analysis of STING Agonists

This section compares this compound with other notable STING agonists that have entered clinical trials: ADU-S100 (MIW815), MK-1454, BMS-986301, and E7766. The comparison focuses on key target engagement biomarkers.

Quantitative Biomarker Comparison

The following table summarizes the available quantitative data on the in vitro and in vivo activity of this compound and its alternatives. Direct comparison should be approached with caution due to the variability in experimental conditions across different studies.

STING Agonist Mechanism of Action Key Target Engagement Biomarkers & Efficacy Clinical Development Status (Selected Trials)
This compound (TAK-676) Systemic STING agonistIFN-β Induction: Dose-dependent induction observed in preclinical models.[2] Cytokine Induction: Dose-dependent increases in IFN-γ (up to 49-fold increase at 14 mg).[3] T-Cell Infiltration: Enhanced T-cell infiltration at doses ≥5 mg.[3]Phase 1/2 (NCT04420884) in advanced/metastatic solid tumors, alone and in combination with pembrolizumab.[4]
ADU-S100 (MIW815) Intratumoral STING agonistIFN-β Induction: EC50 of 3.03 µg/mL in THP-1 Dual cells.[5] Liposomal formulation increased IFNβ production 50-fold compared to free drug.[1] Cytokine Induction: Increased systemic levels of IL-6, MCP-1, and IFN-β.[4] In a preclinical model, significant increases in IFN-β (8.1-fold), IFN-γ (34.4-fold), and TNF-α (27.6-fold) were observed.[6] T-Cell Infiltration: On-treatment tumor biopsies showed increases in CD8+ T cells in a subset of patients.[6]Phase 1 (NCT02675439, terminated) and Phase 1b (NCT03172936, terminated) in advanced solid tumors and lymphomas.[5]
MK-1454 (Ulevostinag) Intratumoral STING agonistIFN-β Induction: Sub-micromolar EC50 in THP-1 and mBMDC assays.[7] Cytokine Induction: Robust tumor cytokine upregulation in preclinical models.[8] Increased serum levels of IL-6 and IP-10 in patients.[9] T-Cell Infiltration: Not explicitly quantified in available clinical data.Phase 1/2 (NCT03010176, completed) in advanced solid tumors or lymphomas, alone and in combination with pembrolizumab.
BMS-986301 Systemic STING agonistIFN-β Induction: Data not publicly available. Cytokine Induction: Preclinical data suggests robust antitumor activity.[5] T-Cell Infiltration: Aims to enhance T-cell infiltration.[10]Phase 1 (NCT03956680) in advanced solid tumors, alone and in combination with nivolumab (B1139203) and ipilimumab.[2]
E7766 Intratumoral STING agonistIFN-β Induction: IC50 range of 0.15-0.79 μM across seven human STING genotypes.[11] Increased plasma IFN-β at doses >300 µg.[4] Cytokine Induction: Transient increases in plasma IFN-α, IFN-γ, TNF-α, IL-6, IP-10, MCP1, and MIP1b.[4] T-Cell Infiltration: Increased CD8 expression at both RNA and protein levels in some patients.[4]Phase 1/1b (NCT04144140) in advanced solid tumors or lymphomas.

Signaling Pathways and Experimental Workflows

STING Signaling Pathway

Activation of the STING pathway by an agonist like this compound initiates a cascade of events leading to an anti-tumor immune response.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound STING STING This compound->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates NF-kB NF-kB TBK1->NF-kB phosphorylates p-IRF3 p-IRF3 IRF3->p-IRF3 Type I IFN genes Type I IFN genes p-IRF3->Type I IFN genes translocates & activates transcription p-NF-kB p-NF-kB NF-kB->p-NF-kB Pro-inflammatory cytokine genes Pro-inflammatory cytokine genes p-NF-kB->Pro-inflammatory cytokine genes translocates & activates transcription Type I IFNs Type I IFNs Type I IFN genes->Type I IFNs translation Cytokines (TNF-α, IL-6) Cytokines (TNF-α, IL-6) Pro-inflammatory cytokine genes->Cytokines (TNF-α, IL-6) translation Immune Cell Activation Immune Cell Activation Type I IFNs->Immune Cell Activation paracrine/autocrine signaling Cytokines (TNF-α, IL-6)->Immune Cell Activation signaling Anti-tumor Immunity Anti-tumor Immunity Immune Cell Activation->Anti-tumor Immunity leads to

This compound-mediated activation of the STING signaling pathway.
Experimental Workflow for Biomarker Analysis

The validation of target engagement for STING agonists typically involves a multi-faceted approach, including analysis of peripheral blood and tumor biopsies.

Biomarker_Workflow cluster_patient Patient Samples cluster_analysis Biomarker Analysis Tumor Biopsy Tumor Biopsy Flow Cytometry Flow Cytometry Tumor Biopsy->Flow Cytometry T-cell infiltration (CD8+) RNA Sequencing RNA Sequencing Tumor Biopsy->RNA Sequencing Gene expression profiling Peripheral Blood Peripheral Blood Peripheral Blood->RNA Sequencing STING_19 signature Cytokine Analysis Cytokine Analysis Peripheral Blood->Cytokine Analysis Luminex/ELISA Data Interpretation Data Interpretation Flow Cytometry->Data Interpretation Quantification of immune cell populations RNA Sequencing->Data Interpretation Differential gene expression analysis Cytokine Analysis->Data Interpretation Measurement of cytokine levels

General experimental workflow for STING agonist biomarker validation.

Experimental Protocols

Detailed protocols for the key experiments cited are provided below. These are generalized protocols and may require optimization based on specific experimental contexts.

RNA Sequencing for Gene Signature Analysis (STING_19)

Objective: To identify and quantify the expression of a specific gene signature associated with STING activation in peripheral blood mononuclear cells (PBMCs).

Methodology:

  • Sample Collection: Collect peripheral blood from patients at baseline and at specified time points post-treatment with the STING agonist.

  • PBMC Isolation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

  • RNA Extraction: Extract total RNA from PBMCs using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

  • Library Preparation: Prepare RNA sequencing libraries using a standard protocol (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).

  • Sequencing: Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Align reads to the human reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis between baseline and post-treatment samples.

    • Calculate an enrichment score for the STING_19 gene signature.

Flow Cytometry for Tumor-Infiltrating Lymphocyte (TIL) Analysis

Objective: To quantify the infiltration of CD8+ T cells and other immune cell populations within the tumor microenvironment.

Methodology:

  • Tumor Dissociation:

    • Mechanically mince fresh tumor biopsies into small fragments.

    • Digest the tissue with an enzyme cocktail (e.g., collagenase, hyaluronidase, and DNase I) to obtain a single-cell suspension.

  • Cell Staining:

    • Stain the single-cell suspension with a panel of fluorescently labeled antibodies targeting cell surface markers, including CD45 (pan-leukocyte marker), CD3 (T-cell marker), and CD8.

    • Include a viability dye to exclude dead cells from the analysis.

  • Flow Cytometry Acquisition: Acquire data on a multi-color flow cytometer.

  • Data Analysis:

    • Gate on live, single cells.

    • Identify the CD45+ leukocyte population.

    • Within the CD45+ population, gate on CD3+ T cells.

    • Quantify the percentage of CD8+ T cells within the CD3+ population.

Peripheral Cytokine Analysis

Objective: To measure the levels of pro-inflammatory cytokines in the peripheral blood following STING agonist administration.

Methodology:

  • Sample Collection: Collect plasma or serum from patients at baseline and various time points post-treatment.

  • Cytokine Measurement:

    • Use a multiplex immunoassay platform (e.g., Luminex) or individual ELISAs to quantify the concentrations of key cytokines, including IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, and IP-10 (CXCL10).

  • Data Analysis:

    • Calculate the fold-change in cytokine concentrations from baseline for each post-treatment time point.

    • Compare the cytokine induction profiles between different STING agonists.

Conclusion

This compound and other STING agonists represent a promising class of immunotherapeutic agents with the potential to transform the treatment landscape for a variety of cancers. The validation of robust target engagement biomarkers is crucial for the clinical development of these agents, enabling the optimization of dosing schedules and the identification of patient populations most likely to respond. This guide provides a comparative framework and experimental methodologies to aid researchers in this critical endeavor. Further head-to-head studies are warranted to provide a more definitive comparison of the potency and efficacy of these promising new therapies.

References

Dazostinag: A Comparative Efficacy Analysis Against Other STING Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway has emerged as a critical regulator of innate immunity and a promising target for cancer immunotherapy. Activation of STING triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells within the tumor microenvironment. Dazostinag (TAK-676) is a novel, systemically administered synthetic STING agonist currently under clinical investigation. This guide provides an objective comparison of the efficacy of this compound with other notable STING agonists, supported by available preclinical experimental data.

The STING Signaling Pathway

The canonical STING signaling cascade is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates the STING protein located on the endoplasmic reticulum. This activation leads to a conformational change in STING, its translocation, and the subsequent phosphorylation of TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then translocates to the nucleus to drive the expression of type I IFNs and other inflammatory cytokines.

STING Signaling Pathway Figure 1. The STING Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING_ER STING (on ER) cGAMP->STING_ER activates TBK1 TBK1 STING_ER->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Type_I_IFN Type I IFN Genes pIRF3->Type_I_IFN translocates and induces transcription

Caption: The cGAS-STING signaling pathway.

Comparative In Vitro Efficacy of STING Agonists

The in vitro potency of STING agonists is commonly evaluated by measuring their ability to induce the expression of downstream signaling molecules, such as IFN-β, in reporter cell lines. The half-maximal effective concentration (EC50) is a key parameter for this comparison.

STING AgonistCell LineAssay ReadoutEC50 (µM)Reference
This compound (TAK-676) Human PBMCsCD69 Expression on NK cells~0.1-1[1]
ADU-S100 (MIW815) THP-1 cellsIFN-β production~1-10[2]
MK-1454 (Ulevostinag) THP-1 cellsIFN-β productionSub-micromolar[3]
diABZI Human PBMCsIFN-β secretion0.13[4]

Note: Direct comparison of EC50 values across different studies should be interpreted with caution due to variations in experimental conditions, cell lines, and assay methods. The data presented for this compound is based on immune cell activation markers, which may not be directly comparable to IFN-β production assays. Preclinical studies have shown that this compound induces dose-dependent activation of the STING signaling pathway and type I IFNs in both murine and human cell lines.[5]

Comparative In Vivo Anti-Tumor Efficacy

The anti-tumor efficacy of STING agonists is typically assessed in syngeneic mouse tumor models, where tumor growth inhibition and survival are the primary endpoints.

STING AgonistMouse ModelTumor TypeRoute of AdministrationKey Efficacy FindingsReference
This compound (TAK-676) CT26Colon CarcinomaIntravenousEnhanced anti-tumor efficacy in combination with anti-PD-1, correlated with increased T/NK cell infiltration.[6]
ADU-S100 (MIW815) CT26Colon CarcinomaIntratumoralProfound tumor regression and induction of systemic anti-tumor immunity.[2]
MK-1454 (Ulevostinag) Syngeneic tumor modelsVariousIntratumoralRobust tumor cytokine upregulation and effective antitumor activity, enhanced with anti-PD-1.
diABZI CT26Colon CarcinomaIntravenousSignificant tumor regression and improved survival.[4]

Note: The route of administration (intratumoral vs. systemic) is a critical factor influencing the efficacy and potential systemic side effects of STING agonists. This compound is notably being developed for systemic (intravenous) administration.

Experimental Protocols

In Vitro STING Activation Assay (THP-1 Dual™ Reporter Assay)

This assay is used to quantify the activation of the IRF pathway, a downstream effector of STING signaling.

THP-1 Dual Reporter Assay Workflow Figure 2. Workflow for In Vitro STING Activation Assay Start Start Seed_Cells Seed THP-1 Dual™ cells in 96-well plate Start->Seed_Cells Prepare_Agonist Prepare serial dilutions of STING agonist Seed_Cells->Prepare_Agonist Treat_Cells Add agonist to cells Prepare_Agonist->Treat_Cells Incubate Incubate for 18-24 hours Treat_Cells->Incubate Measure_Luciferase Measure secreted luciferase activity Incubate->Measure_Luciferase Analyze_Data Calculate EC50 values Measure_Luciferase->Analyze_Data End End Analyze_Data->End

Caption: General workflow for the THP-1 Dual™ reporter assay.

Detailed Methodology:

  • Cell Culture: THP-1 Dual™ reporter cells (InvivoGen) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 µg/ml Normocin™, and selective antibiotics (Zeocin™ and Blasticidin).

  • Assay Procedure:

    • Cells are seeded at a density of 100,000 cells/well in a 96-well plate.

    • Serial dilutions of the STING agonists are prepared.

    • The diluted agonists are added to the cells and incubated for 18-24 hours.

    • The supernatant is collected, and the activity of secreted Lucia luciferase is measured using a luminometer and a luciferase detection reagent (e.g., QUANTI-Luc™).

  • Data Analysis: The luminescence signal is plotted against the agonist concentration, and the EC50 value is determined using a non-linear regression analysis.

In Vivo Syngeneic Mouse Tumor Model

This model is used to evaluate the anti-tumor efficacy of STING agonists in an immunocompetent host.

Syngeneic Mouse Model Workflow Figure 3. Workflow for In Vivo Anti-Tumor Efficacy Study Start Start Implant_Tumor Subcutaneous implantation of tumor cells (e.g., CT26) into BALB/c mice Start->Implant_Tumor Tumor_Growth Allow tumors to reach a palpable size (e.g., 50-100 mm³) Implant_Tumor->Tumor_Growth Randomize Randomize mice into treatment groups Tumor_Growth->Randomize Treat Administer STING agonist (intratumoral or systemic) Randomize->Treat Monitor Monitor tumor volume and animal survival Treat->Monitor Analyze Analyze tumor growth inhibition and immune cell infiltration Monitor->Analyze End End Analyze->End

Caption: General workflow for a syngeneic mouse tumor model study.

Detailed Methodology:

  • Animal Model: 6-8 week old female BALB/c mice are typically used for the CT26 colon carcinoma model.

  • Tumor Cell Implantation: 1 x 10^6 CT26 cells are injected subcutaneously into the flank of the mice.

  • Treatment: Once tumors reach a volume of approximately 50-100 mm³, mice are randomized into treatment groups. The STING agonist or vehicle control is administered according to the study design (e.g., intratumorally or intravenously).

  • Efficacy Assessment: Tumor volume is measured every 2-3 days using calipers. Animal survival is also monitored.

  • Immunophenotyping (Optional): At the end of the study, tumors and spleens can be harvested to analyze the infiltration and activation of various immune cell populations by flow cytometry.

Conclusion

This compound is a promising systemically available STING agonist that has demonstrated potent preclinical anti-tumor activity, particularly in combination with immune checkpoint inhibitors.[6] While direct head-to-head comparative studies with a broad range of other STING agonists are limited, the available data suggests that this compound is a potent activator of the STING pathway. The development of systemically active STING agonists like this compound represents a significant advancement, potentially overcoming the limitations of intratumoral administration required for many first-generation compounds. Further clinical investigation is warranted to fully elucidate the comparative efficacy and safety profile of this compound in the landscape of STING-targeted cancer immunotherapies.

References

Preclinical Showdown: A Comparative Guide to STING Agonists Dazostinag and ADU-S100

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of cancer immunotherapy, the Stimulator of Interferon Genes (STING) pathway has emerged as a critical target for reinvigorating the body's innate immune system to fight malignancies. This guide provides a detailed preclinical comparison of two prominent STING agonists: Dazostinag (TAK-676), a systemically available agent, and ADU-S100 (MIW815), an intratumorally administered cyclic dinucleotide. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, in vitro potency, in vivo efficacy, and the experimental protocols used for their evaluation.

Mechanism of Action: Igniting the Innate Immune Response

Both this compound and ADU-S100 are designed to mimic the natural STING ligand, cyclic GMP-AMP (cGAMP), thereby activating the STING pathway.[1] This activation, primarily in antigen-presenting cells (APCs) within the tumor microenvironment, triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).[1] The phosphorylation and nuclear translocation of IRF3 lead to the robust production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[1][2] This cytokine milieu promotes the maturation and activation of dendritic cells (DCs), enhances natural killer (NK) cell cytotoxicity, and ultimately primes a tumor-specific adaptive immune response driven by CD8+ T cells.[2] this compound is a novel, synthetic cyclic dinucleotide STING agonist optimized for systemic (intravenous) delivery, while ADU-S100 is a synthetic cyclic dinucleotide administered directly into the tumor.[1][2]

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cGAS cGAS STING STING (ER Membrane) cGAS->STING produces cGAMP to activate dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING_Agonist This compound or ADU-S100 STING_Agonist->STING activates TBK1 TBK1 STING->TBK1 recruits & activates NFkB NF-κB STING->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_Genes Type I IFN Genes (e.g., IFN-β) pIRF3->IFN_Genes translocates to nucleus & induces transcription Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_Genes translocates to nucleus & induces transcription IFN_Protein Type I Interferons IFN_Genes->IFN_Protein translation Cytokine_Protein Pro-inflammatory Cytokines Cytokine_Genes->Cytokine_Protein translation Immune_Response Anti-Tumor Immune Response IFN_Protein->Immune_Response drives Cytokine_Protein->Immune_Response drives

Figure 1: Simplified STING signaling pathway activated by this compound or ADU-S100.

In Vitro Potency: A Quantitative Comparison

The in vitro potency of STING agonists is typically assessed by measuring the activation of downstream signaling pathways, such as the induction of an interferon-stimulated response element (ISRE) reporter gene or the production of key cytokines like IFN-β. The half-maximal effective concentration (EC50) is a key metric for comparison.

CompoundAssay SystemReadoutEC50Reference(s)
This compound (TAK-676) ISRE-NanoLuc HEK293T cells (human WT STING)IFN Activation0.3 µM[3]
ISRE-NanoLuc HEK293T cells (permeabilized)IFN Activation0.09 µM[3]
THP1-Dual™ cellsISRE/NF-κB Reporter1.53 µM[3]
RAW-Lucia™ ISG cellsISRE Reporter1.78 µM[3]
ADU-S100 (MIW815) THP-1 Dual™ cellsIRF3-Luciferase Reporter3.03 µg/mL[4]
THP-1 Dual™ cellsNF-κB-SEAP Reporter4.85 µg/mL[4]

Note: Direct comparison of EC50 values should be approached with caution due to differences in assay systems, cell lines, and experimental conditions across studies. This compound's potency is presented in molar concentrations, while ADU-S100 data from the available source is in µg/mL.

In Vivo Efficacy: Preclinical Anti-Tumor Activity

The anti-tumor efficacy of this compound and ADU-S100 has been evaluated in various syngeneic mouse tumor models. A common model for such studies is the CT26 colon carcinoma model.

CompoundMouse ModelDosing RegimenKey FindingsReference(s)
This compound (TAK-676) CT26.WT colon carcinoma1.0 and 2.0 mg/kg, i.v.Dose-dependent anti-tumor activity.[3]
A20 lymphoma1.0 and 2.0 mg/kg, i.v.Dose-dependent anti-tumor activity, including complete regressions and durable memory T-cell immunity.[3]
ADU-S100 (MIW815) CT26 colon carcinoma25 µg, intratumoral, 3 dosesTumor regression in 1 of 10 animals.[5]
CT26 colon carcinoma100 µg, intratumoral, 3 dosesComplete tumor regression in 44% of animals.[5]

Preclinical studies for both agents have demonstrated synergistic effects when combined with immune checkpoint inhibitors, such as anti-PD-1 antibodies.[1][6]

Experimental Protocols

In Vitro STING Activation Reporter Assay

This protocol provides a general framework for assessing STING activation in vitro using a reporter cell line.

  • Cell Culture: THP1-Dual™ (or other suitable reporter cells like HEK293T expressing STING and an ISRE-luciferase construct) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[3]

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and incubated to allow for adherence.

  • Compound Treatment: A serial dilution of the STING agonist (this compound or ADU-S100) is prepared and added to the cells. Control wells receive vehicle only.

  • Incubation: The plates are incubated for a specified period (e.g., 6-24 hours) to allow for STING pathway activation and reporter gene expression.[7]

  • Lysis and Reporter Assay: A luciferase or alkaline phosphatase (SEAP) assay reagent is added to the wells. The luminescence or colorimetric signal is measured using a plate reader.

  • Data Analysis: The signal intensity is plotted against the compound concentration, and the EC50 value is calculated using non-linear regression analysis.

In Vivo Syngeneic Mouse Tumor Model

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of STING agonists in vivo.

experimental_workflow cluster_setup Tumor Model Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cell_culture 1. Tumor Cell Culture (e.g., CT26, B16F10) inoculation 2. Subcutaneous Inoculation in Syngeneic Mice cell_culture->inoculation measurement 3. Tumor Growth Monitoring (Calipers) inoculation->measurement randomization 4. Randomization into Treatment Groups measurement->randomization treatment_admin 5. Compound Administration (Intratumoral or Intravenous) randomization->treatment_admin monitoring 6. Continued Monitoring of Tumor Volume & Body Weight treatment_admin->monitoring tumor_excision 7. Tumor Excision & Analysis monitoring->tumor_excision immune_profiling 8. Immune Cell Profiling (Flow Cytometry, IHC) tumor_excision->immune_profiling cytokine_analysis 9. Cytokine Analysis (ELISA, Luminex) tumor_excision->cytokine_analysis

Figure 2: General experimental workflow for preclinical evaluation of STING agonists.

  • Animal Models: Syngeneic mouse strains (e.g., BALB/c for CT26 tumors) are used to ensure a competent immune system.[5]

  • Tumor Cell Inoculation: A suspension of tumor cells (e.g., 1x10^6 CT26 cells) is injected subcutaneously into the flank of the mice.[3]

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers until tumors reach a specified size (e.g., ~100 mm³).[5]

  • Treatment Administration: Mice are randomized into treatment groups. This compound is typically administered intravenously, while ADU-S100 is administered via intratumoral injection.[3][5] Dosing schedules can vary but may involve multiple doses administered several days apart.[5]

  • Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is often tumor growth inhibition or complete tumor regression.[3][5]

  • Pharmacodynamic Analysis: At the end of the study, tumors and spleens may be harvested for analysis of immune cell infiltration (e.g., CD8+ T cells, DCs) by flow cytometry or immunohistochemistry, and cytokine levels in the tumor and plasma can be measured by ELISA or multiplex assays.[3]

Conclusion

Both this compound and ADU-S100 are potent activators of the STING pathway, demonstrating significant anti-tumor activity in preclinical models. This compound's development for systemic administration offers the potential to treat a broader range of tumor types, including those not amenable to direct injection. ADU-S100, administered intratumorally, has shown robust local and systemic anti-tumor effects. The preclinical data for both compounds underscores the therapeutic promise of STING agonism in cancer immunotherapy. Further clinical investigation is ongoing to determine their safety and efficacy in patients. The choice between a systemically or locally administered STING agonist will likely depend on the tumor type, location, and the overall treatment strategy.

References

A Head-to-Head Comparison of STING Agonists Dazostinag and BMS-986301 in Preclinical Syngeneic Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the preclinical performance of two prominent STING agonists, Dazostinag (TAK-676) and BMS-986301, in syngeneic mouse models. This guide provides a comprehensive overview of their mechanism of action, comparative efficacy data, and detailed experimental protocols to inform future research and development.

In the rapidly evolving landscape of cancer immunotherapy, the activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy to evoke a robust anti-tumor immune response. Two key players in this field are this compound (TAK-676) and BMS-986301, both potent STING agonists. This guide offers a detailed comparison of their preclinical efficacy in widely-used syngeneic mouse models, based on available scientific literature.

Mechanism of Action: A Shared Pathway to Immune Activation

Both this compound and BMS-986301 function as STING agonists.[1][2][3] Their primary mechanism involves binding to and activating the STING protein, which is located on the endoplasmic reticulum membrane.[4] This activation triggers a downstream signaling cascade, leading to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).[1][5] The activated IRF3 then translocates to the nucleus, inducing the transcription of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][5]

This surge of type I IFNs plays a crucial role in bridging the innate and adaptive immune systems. It leads to the activation and maturation of dendritic cells (DCs), which then prime and activate tumor-specific CD8+ T cells.[5][6] Furthermore, STING activation enhances the activity of natural killer (NK) cells, contributing to direct tumor cell lysis.[5][6] The collective result is a potent, multi-faceted anti-tumor immune response within the tumor microenvironment.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_tme Tumor Microenvironment This compound / BMS-986301 This compound / BMS-986301 STING STING This compound / BMS-986301->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates p-IRF3 p-IRF3 IRF3->p-IRF3 IFN Genes IFN Genes p-IRF3->IFN Genes activates transcription Type I IFNs Type I IFNs IFN Genes->Type I IFNs leads to production Dendritic Cells Dendritic Cells Type I IFNs->Dendritic Cells activate & mature NK Cells NK Cells Type I IFNs->NK Cells activate CD8+ T Cells CD8+ T Cells Dendritic Cells->CD8+ T Cells prime & activate Tumor Cell Lysis Tumor Cell Lysis CD8+ T Cells->Tumor Cell Lysis NK Cells->Tumor Cell Lysis

Caption: STING Signaling Pathway Activation by this compound and BMS-986301.

Comparative Efficacy in Syngeneic Mouse Models

While a direct head-to-head study is not publicly available, analysis of separate preclinical studies provides valuable insights into the comparative efficacy of this compound and BMS-986301 in common syngeneic mouse models.

Compound Syngeneic Model Mouse Strain Key Efficacy Findings Combination Therapy
This compound (TAK-676) CT26.WT (colon carcinoma)BALB/cDose-dependent tumor growth inhibition, including complete regressions.[5]Not specified in the provided context.
A20 (lymphoma)BALB/cSignificant anti-tumor activity.[7][8]Not specified in the provided context.
BMS-986301 CT26 (colon carcinoma)Not Specified>90% regression in injected and noninjected tumors.[1]With anti-PD-1: 80% complete regression of injected and noninjected tumors.[1]
MC38 (colon adenocarcinoma)Not Specified>90% regression in injected and noninjected tumors.[1]With anti-PD-1: 80% complete regression of injected and noninjected tumors.[1]

Note: The data presented is a summary from different studies and may not be directly comparable due to potential variations in experimental protocols.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the experimental protocols used in the evaluation of this compound and BMS-986301 in syngeneic mouse models.

This compound (TAK-676) in CT26.WT Syngeneic Model
  • Cell Line: CT26.WT murine colon carcinoma cells.

  • Mouse Strain: Female BALB/c mice.[8]

  • Tumor Implantation: Subcutaneous injection of CT26.WT tumor cells into the right flank of the mice.[7]

  • Treatment: Intravenous administration of this compound (TAK-676) or vehicle (PBS).[5] Dosing schedules and concentrations were varied to establish dose-dependent responses.

  • Efficacy Assessment: Tumor volumes were measured regularly to determine tumor growth inhibition. The incidence of complete regressions and the establishment of long-term memory T-cell immunity were also evaluated.[5][6]

  • Immunophenotyping: Analysis of immune cell populations (dendritic cells, NK cells, T cells) within the tumor microenvironment and tumor-draining lymph nodes via flow cytometry.[7]

BMS-986301 in CT26 and MC38 Syngeneic Models
  • Cell Lines: CT26 murine colon carcinoma and MC38 murine colon adenocarcinoma cells.

  • Mouse Strain: Not explicitly specified in the provided search results, but C57BL/6 is commonly used for the MC38 model and BALB/c for the CT26 model.

  • Tumor Implantation: Subcutaneous implantation of tumor cells.

  • Treatment: A single dose of BMS-986301 was administered. For combination studies, an anti-PD-1 agent was also given.[1]

  • Efficacy Assessment: Tumor regression was measured in both the injected (local) and noninjected (abscopal) tumors.[1] The percentage of complete regressions was a key endpoint.[1]

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Efficacy & Immune Analysis cluster_endpoints Endpoints Cell_Culture Syngeneic Tumor Cell Culture (e.g., CT26, MC38) Tumor_Implantation Subcutaneous Implantation into Immunocompetent Mice (e.g., BALB/c, C57BL/6) Cell_Culture->Tumor_Implantation Tumor_Growth Allow Tumors to Establish Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Drug_Administration Administer this compound, BMS-986301, Vehicle, or Combination Therapy Randomization->Drug_Administration Tumor_Measurement Regularly Measure Tumor Volume Drug_Administration->Tumor_Measurement Survival_Monitoring Monitor Survival Drug_Administration->Survival_Monitoring Immune_Analysis Immunophenotyping of Tumors and Lymph Nodes (Flow Cytometry) Drug_Administration->Immune_Analysis TGI Tumor Growth Inhibition Tumor_Measurement->TGI CR Complete Regressions Tumor_Measurement->CR Immune_Infiltration Immune Cell Infiltration Data Immune_Analysis->Immune_Infiltration

References

A Comparative Guide to Biomarkers of Response for Dazostinag and Other STING Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers associated with the clinical response to Dazostinag (TAK-676), a systemically delivered STING (Stimulator of Interferator Genes) agonist, and other STING agonists in clinical development. The information is compiled from preclinical studies and clinical trial data to aid in the design of future research and the development of effective cancer immunotherapies.

Introduction to this compound and the STING Pathway

This compound is a novel, synthetic STING agonist designed to activate the innate immune system.[1] By binding to and activating the STING protein, this compound triggers a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, promotes the activation and recruitment of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), to the tumor microenvironment (TME), leading to an anti-tumor immune response.

STING_Pathway This compound This compound STING STING (on ER membrane) This compound->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus dimerizes & translocates to Type_I_IFN Type I IFN (IFN-α, IFN-β) Nucleus->Type_I_IFN induces transcription of ISGs Interferon-Stimulated Genes (ISGs) Nucleus->ISGs induces transcription of Cytokines Pro-inflammatory Cytokines & Chemokines (CXCL9, CXCL10) Nucleus->Cytokines induces transcription of

Biomarkers of Response to this compound Therapy

Several pharmacodynamic and potential predictive biomarkers have been identified in preclinical and clinical studies of this compound. These biomarkers reflect the activation of the STING pathway and the subsequent anti-tumor immune response.

Table 1: Key Biomarkers of Response to this compound Therapy
Biomarker CategorySpecific BiomarkerMethod of AnalysisKey FindingsClinical Study
STING Pathway Activation Phosphorylated IRF3 (p-IRF3)Immunohistochemistry (IHC)Increased p-IRF3 staining in tumor tissue post-treatment.NCT04541108
STING_19 Gene SignatureRNA Sequencing (Peripheral Blood)Dose-dependent induction in blood, with a median 18-fold increase at the 14mg/kg dose.iintune-1 (NCT04420884)
Type I IFN Signaling IFN-γImmunoassay (Peripheral Blood)Dose-responsive induction. 14 mg this compound induced a median 49-fold increase in IFN-γ expression compared with a 27-fold increase for 5 mg.[2]iintune-1 (NCT04420884)
IFN-β1, ISG15In Situ Hybridization (ISH) (Tumor Tissue)Elevated expression relative to background at sites of this compound exposure.NCT04541108
Immune Cell Infiltration & Activation CD8+ T cellsIHC (Tumor Tissue)Enhanced T-cell infiltration at this compound doses ≥5 mg.[2]iintune-1 (NCT04420884)
Macrophage Polarization (M1/M2)IHC (CD68, CD86, CD163) (Tumor Tissue)Shift from an immune-suppressive M2-like phenotype to a pro-inflammatory M1-like phenotype 24 hours after injection.NCT04541108
Chemokine Induction CXCL9, CXCL10ISH (Tumor Tissue)Increased expression coinciding with enrichment of cytotoxic T cells.NCT04541108
Tumor Response Circulating Tumor DNA (ctDNA)Next-Generation Sequencing (NGS)Molecular responses assessed through ctDNA were enriched in patients who achieved a clinical response compared to non-responders.[2]iintune-1 (NCT04420884)
Immune Checkpoint Modulation PD-L1IHC (Tumor Tissue)Upregulation of PD-L1 expression post-treatment.Preclinical studies

Comparison with Other STING Agonists

Several other STING agonists are currently in clinical development. While direct comparative data is limited, this section summarizes the reported biomarkers for some of these alternative agents.

Table 2: Biomarkers of Response for Other Investigational STING Agonists
STING AgonistMechanism/RouteKey BiomarkersKey FindingsClinical Trial(s)
ADU-S100 (MIW815) Cyclic Dinucleotide / IntratumoralSystemic cytokines, CD8+ T cell infiltrationElevations in systemic cytokines and infiltration of CD8+ T cells in some tumors.NCT02675439, NCT03172936
MK-1454 Cyclic Dinucleotide / IntratumoralIFN-β induction, tumor regressionStrongly induces IFN-β secretion and enhances anti-PD-1 therapy effects in preclinical models. In a Phase 1 trial, the combination with pembrolizumab (B1139204) showed a 24% overall response rate.NCT03010176
BMS-986301 Cyclic Dinucleotide / Intratumoral or SystemicType I IFN production, T cell activationInduces a potent Type I IFN response and T cell-mediated anti-tumor immunity in preclinical models.NCT03956680
GSK3745417 Non-Cyclic Dinucleotide / SystemicType I IFN production, direct cytotoxicityDemonstrates direct cytotoxic activity against AML cells in preclinical studies in addition to immune stimulation.NCT03843359
E7766 Macrocycle-bridged CDN / IntratumoralPlasma cytokines (IFN-α, IFN-β, IFN-γ, etc.), PD-L1, CD8 expressionTransient increases in plasma cytokines within 10 hours post-injection. Increased PD-L1 and CD8 expression in tumor tissue.[1][2][3][4][5]NCT04144140

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization for specific laboratory conditions.

Immunohistochemistry (IHC) for CD8+ T Cell Infiltration

IHC_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis Tissue_Fixation Formalin-Fixation Paraffin_Embedding Paraffin-Embedding Tissue_Fixation->Paraffin_Embedding Sectioning Sectioning (4-5 µm) Paraffin_Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval (Citrate Buffer, pH 6.0) Blocking Peroxidase & Protein Block Primary_Ab Primary Antibody (anti-CD8) Secondary_Ab HRP-conjugated Secondary Antibody Detection DAB Substrate Counterstain Counterstain (Hematoxylin) Dehydration Dehydration & Mounting Counterstain->Dehydration Scanning Whole Slide Imaging Image_Analysis Image Analysis Software (Quantify CD8+ cells/mm²)

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) washes.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating slides in a citrate-based buffer (pH 6.0) at 95-100°C for 20-30 minutes.

  • Staining:

    • Endogenous peroxidase activity is quenched with 3% hydrogen peroxide.

    • Non-specific antibody binding is blocked using a protein block solution.

    • Slides are incubated with a primary antibody against CD8 (e.g., clone C8/144B) overnight at 4°C.

    • A horseradish peroxidase (HRP)-conjugated secondary antibody is applied.

    • The signal is developed using a 3,3'-diaminobenzidine (B165653) (DAB) substrate, which produces a brown precipitate at the site of the antigen.

    • Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei.

  • Analysis: Slides are dehydrated, mounted, and scanned using a whole-slide imaging system. Image analysis software is used to quantify the density of CD8+ T cells (cells/mm²) within the tumor and stromal compartments.

RNA Sequencing for STING Gene Signature
  • Sample Collection and RNA Extraction: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation. Total RNA is extracted using a commercial kit (e.g., Qiagen RNeasy). RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.

  • Library Preparation and Sequencing:

    • mRNA is enriched from total RNA using oligo(dT) magnetic beads.

    • Enriched mRNA is fragmented and reverse transcribed into cDNA.

    • Adapters are ligated to the cDNA fragments, and the library is amplified by PCR.

    • The quality and concentration of the library are assessed.

    • The library is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis:

    • Raw sequencing reads are quality-controlled and trimmed.

    • Reads are aligned to the human reference genome.

    • Gene expression is quantified as transcripts per million (TPM) or fragments per kilobase of transcript per million mapped reads (FPKM).

    • Differential gene expression analysis is performed between baseline and post-treatment samples.

    • A STING activation signature score is calculated based on the expression of a predefined set of genes (e.g., the STING_19 signature). While the specific genes in the STING_19 signature have not been publicly disclosed, a representative signature would likely include key Type I IFN-stimulated genes such as IFIT1, IFIT2, IFIT3, ISG15, MX1, OAS1, OAS2, CXCL9, CXCL10, and STAT1.

Flow Cytometry for Macrophage Polarization
  • Single-Cell Suspension Preparation: Fresh tumor tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension. Red blood cells are lysed, and the cell suspension is filtered.

  • Staining:

    • Cells are stained with a viability dye to exclude dead cells from the analysis.

    • Fc receptors are blocked to prevent non-specific antibody binding.

    • Cells are stained with a cocktail of fluorescently-labeled antibodies against surface markers. A typical panel for macrophage polarization would include:

      • General macrophage markers: CD45, CD11b, F4/80 (in mice), CD68 (in humans)

      • M1 macrophage marker: CD86

      • M2 macrophage marker: CD206

  • Data Acquisition and Analysis:

    • Stained cells are acquired on a multicolor flow cytometer.

    • Compensation is performed to correct for spectral overlap between fluorochromes.

    • A sequential gating strategy is applied to identify the macrophage population (e.g., Live -> CD45+ -> CD11b+ -> F4/80+) and then to quantify the proportions of M1 (CD86+) and M2 (CD206+) macrophages within this population. The M1/M2 ratio can then be calculated.

Conclusion

The development of this compound and other STING agonists represents a promising new frontier in cancer immunotherapy. The biomarkers identified to date provide valuable insights into the mechanism of action of these agents and have the potential to guide patient selection and treatment optimization. Further research, including the publication of full clinical trial results and the standardization of biomarker assays, is needed to fully realize the clinical potential of STING-targeted therapies. This guide serves as a resource for the ongoing efforts to develop and implement these novel treatments for the benefit of patients with cancer.

References

Comparative Analysis of Dazostinag's Downstream Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Dazostinag, a novel stimulator of interferon genes (STING) agonist, with other STING agonists, focusing on their downstream signaling pathways and anti-tumor efficacy. The information is supported by experimental data to aid in research and development decisions.

Introduction to this compound and STING Agonism

This compound (TAK-676) is a synthetic STING agonist that has shown promise in cancer immunotherapy. The STING pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged tumor cells. Activation of STING triggers a cascade of signaling events, culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, bridges innate and adaptive immunity, leading to the activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs) that can recognize and eliminate cancer cells.[1]

The this compound Downstream Signaling Pathway

This compound activates the STING signaling pathway, which can be summarized in the following steps:

  • STING Activation: this compound, a cyclic dinucleotide, binds to and activates the STING protein located on the endoplasmic reticulum.

  • Translocation: Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus.

  • TBK1 Recruitment and Phosphorylation: In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).

  • IRF3 Phosphorylation: Activated TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).

  • Nuclear Translocation and Gene Expression: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of genes encoding type I interferons (e.g., IFN-β) and other inflammatory cytokines.[2][3]

This signaling cascade initiates a potent anti-tumor immune response.

Dazostinag_Signaling_Pathway This compound This compound STING_ER STING (on ER) This compound->STING_ER binds & activates STING_Golgi Activated STING (on Golgi) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerizes Gene_Expression Type I IFN & Cytokine Gene Expression pIRF3->Gene_Expression

This compound Downstream Signaling Pathway

Comparative Performance of STING Agonists

Several other STING agonists are in development and have been compared with this compound in preclinical and clinical studies. Key comparators include diABZI, a non-cyclic dinucleotide agonist, and ADU-S100 (also known as MIW815), another cyclic dinucleotide agonist.

In Vitro Potency: IFN-β Induction

The potency of STING agonists is often evaluated by their ability to induce the production of IFN-β. The half-maximal effective concentration (EC50) is a common metric for this assessment.

STING AgonistCell LineEC50 for IFN-β InductionReference
diABZI Human PBMCs130 nM[4]
THP-1 cells1.89 µM[3]
ADU-S100 THP-1 Dual cells3.03 µg/mL (IRF3 activation)[5]
This compound Human PBMCsDose-dependent induction[6]

Note: Direct comparative EC50 values for this compound in the same cell lines were not publicly available in the reviewed literature.

In Vivo Anti-Tumor Efficacy

The ultimate measure of a STING agonist's effectiveness is its ability to inhibit tumor growth in vivo.

STING AgonistTumor ModelRoute of AdministrationKey FindingsReference
This compound CT26 colon carcinomaIntravenousSignificant tumor growth inhibition at 50 µg/kg and 100 µg/kg.[7]
HNSCC (human)IntratumoralInduced pro-inflammatory response and enhanced chemotherapy-mediated cell death.[1][8]
diABZI CT26 colorectal cancerIntravenousSignificant tumor growth inhibition and improved survival at 3 mg/kg.[4]
4T-1 breast cancerNot specifiedInhibited tumor growth, with liposomal formulation showing greater effect.[9]
ADU-S100 CT26 colon carcinomaIntratumoralSuppressed tumor growth at 40 µg dose.[10]
Esophageal adenocarcinomaIntratumoralDecreased tumor volume by 30.1% (alone) and 50.8% (with radiation).[11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to evaluate STING agonists.

STING Activation Assay (IFN-β ELISA)

This assay quantifies the production of IFN-β, a key downstream effector of STING activation.

experimental_workflow cluster_workflow Experimental Workflow: IFN-β ELISA start Start cell_culture 1. Culture immune cells (e.g., PBMCs, THP-1) start->cell_culture stimulate 2. Stimulate cells with STING agonist (e.g., this compound) cell_culture->stimulate incubate 3. Incubate for 24 hours stimulate->incubate collect_supernatant 4. Collect cell culture supernatant incubate->collect_supernatant elisa 5. Perform IFN-β ELISA collect_supernatant->elisa analyze 6. Analyze results (measure absorbance, calculate concentration) elisa->analyze end End analyze->end

Workflow for IFN-β ELISA
  • Cell Culture: Immune cells such as human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes are cultured in appropriate media.

  • Stimulation: Cells are treated with varying concentrations of the STING agonist.

  • Incubation: The cells are incubated for a set period (e.g., 24 hours) to allow for cytokine production.

  • Supernatant Collection: The cell culture supernatant, containing the secreted IFN-β, is collected.

  • ELISA: An enzyme-linked immunosorbent assay (ELISA) is performed on the supernatant using a kit specific for IFN-β. This typically involves capturing the IFN-β with a specific antibody, detecting it with a second, enzyme-linked antibody, and then adding a substrate that produces a measurable color change.

  • Analysis: The absorbance is read using a plate reader, and the concentration of IFN-β is determined by comparison to a standard curve.

In Vivo Tumor Growth Inhibition Study

This type of study assesses the anti-tumor efficacy of STING agonists in animal models.

  • Tumor Implantation: Cancer cells (e.g., CT26 colon carcinoma) are injected subcutaneously into immunocompetent mice.

  • Treatment: Once tumors reach a certain size, the mice are treated with the STING agonist, a vehicle control, or a comparator drug. The route of administration can be intravenous, intraperitoneal, or intratumoral.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Data Analysis: Tumor growth curves are plotted for each treatment group, and statistical analysis is performed to determine the significance of any tumor growth inhibition. Survival of the animals is also monitored.

Conclusion

This compound is a potent STING agonist that activates a well-defined downstream signaling pathway, leading to a robust anti-tumor immune response. Preclinical data demonstrates its efficacy in inhibiting tumor growth. When compared to other STING agonists like diABZI and ADU-S100, this compound shows a promising profile, although direct head-to-head comparative studies with standardized methodologies are still emerging. The choice of a STING agonist for therapeutic development will depend on a comprehensive evaluation of its potency, pharmacokinetic properties, and safety profile in relevant preclinical and clinical settings. The experimental protocols outlined in this guide provide a framework for such evaluations.

References

Validating Dazostinag-Induced Gene Expression Signatures: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dazostinag-induced gene expression signatures with alternative immunotherapies. It includes a detailed analysis of supporting experimental data, methodologies, and signaling pathways to aid in the validation and understanding of this compound's mechanism of action.

This compound (TAK-676) is a novel, synthetic stimulator of interferon genes (STING) agonist that has shown promise in preclinical and clinical studies for the treatment of advanced solid tumors.[1][2] Its mechanism of action involves the activation of the STING pathway, a critical component of the innate immune system, which leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of immune cells within the tumor microenvironment, converting immunologically "cold" tumors into "hot" tumors more susceptible to immune-mediated killing.[1][2]

A key aspect of validating this compound's on-target activity is the analysis of its induced gene expression signatures. This guide summarizes the current knowledge on these signatures, compares them with those induced by other STING agonists, and provides an overview of the experimental protocols used for their validation.

This compound-Induced Gene Expression Signatures

Clinical studies have identified distinct gene expression signatures induced by this compound, providing pharmacodynamic evidence of STING pathway activation. Two prominent signatures have been described:

  • The 104-Gene this compound Signature: A phase 0 intratumoral microdosing study in patients with head and neck squamous cell carcinoma (HNSCC) identified a 104-gene signature strongly associated with this compound exposure. This signature shows a very high enrichment in interferon pathways, including the Hallmark Interferon Gamma Response and Hallmark Interferon Alpha Response.[1]

  • The STING_19 Gene Signature: A 19-gene network, with 17 genes belonging to the interferon pathway, has been identified as a robust pharmacodynamic biomarker for this compound-induced STING activation.[3]

Induction of these gene signatures is dose-dependent. For instance, the STING_19 signature shows a median 18-fold increase in blood at the 14mg/kg dose of this compound.[3] The timing of maximum gene expression also appears to be dose-dependent, shifting from 10 hours to 6 hours with higher doses.

Comparison with Alternative STING Agonists

Several other STING agonists are currently in clinical development. While detailed head-to-head comparative data is limited, available information on their induced gene expression profiles provides a basis for comparison.

STING AgonistGene Signature HighlightsKey Findings and References
This compound (TAK-676) - 104-gene signature: Highly enriched in IFN-α and IFN-γ response pathways.- STING_19 signature: 17 of 19 genes are in the IFN pathway.Dose-dependent induction of IFN-γ and STING gene signatures.[1][3]
E7766 Upregulation of interferon-related and STING pathway-associated genes.Increased expression of PD-L1 and CD8 in some patients. On-target pharmacodynamic effects observed.[4][5]
ADU-S100 (MIW815) Upregulation of IFNβ, TNFα, IL-6, and CCL-2.Showed limited clinical activity as a single agent, but evidence of systemic immune activation was observed.[6]
BMS-986301 Induces production of pro-inflammatory cytokines, including interferons.Preclinical data suggests potent antitumor activity, and it is being evaluated in combination with checkpoint inhibitors.[2]
MK-2118 Dose-dependent changes in STING-based blood RNA expression levels, IFNγ, and IL-6.Intratumoral administration demonstrated systemic immune effects.[7][8]
SNX281 Induction of signature cytokines IFN-β, TNF-α, and IL-6.Systemically delivered small molecule agonist that has shown complete and durable tumor regression in preclinical models.[9]

Experimental Protocols

The validation of this compound-induced gene expression signatures relies on robust experimental methodologies, primarily utilizing RNA sequencing (RNA-seq) of patient samples.

Patient Cohort and Sample Collection
  • Clinical Trial: Data is primarily generated from the Phase 1/2 iintune-1 study (NCT04420884), enrolling patients with advanced or metastatic solid tumors.

  • Sample Types: Peripheral blood mononuclear cells (PBMCs) and paired tumor biopsies (baseline and on-treatment) are collected.

  • Time Points: Blood samples for biomarker analysis are typically collected at pre-dose and at various time points post-dose (e.g., 6, 10, and 24 hours) during the initial treatment cycles.

RNA Sequencing and Data Analysis
  • RNA Isolation and Sequencing: Total RNA is extracted from PBMCs or tumor tissue. RNA-seq is then performed to generate comprehensive transcriptome data.

  • Data Processing: Raw sequencing reads are processed, aligned to the human genome, and quantified to generate gene expression matrices.

  • Differential Gene Expression Analysis: Statistical methods are employed to identify genes that are significantly upregulated or downregulated upon this compound treatment compared to baseline.

  • Gene Signature Analysis: Pre-defined gene sets, such as the STING_19 and the 104-gene signatures, are used to score the activation of the STING pathway. Gene Set Enrichment Analysis (GSEA) is also used to identify enriched biological pathways.

experimental_workflow cluster_patient Patient Enrollment & Dosing cluster_sampling Sample Collection cluster_analysis Molecular Analysis patient Patients with Advanced Solid Tumors (NCT04420884) dosing This compound Administration (Single Agent or with Pembrolizumab) patient->dosing blood Peripheral Blood (PBMCs) (Pre- and Post-Dose) dosing->blood biopsy Tumor Biopsies (Baseline and On-Treatment) dosing->biopsy rna_seq RNA Sequencing blood->rna_seq biopsy->rna_seq data_analysis Bioinformatic Analysis (Differential Expression, GSEA) rna_seq->data_analysis signature Gene Signature Validation (STING_19, 104-gene) data_analysis->signature

Signaling Pathway

This compound, as a STING agonist, activates a well-defined signaling cascade that culminates in the expression of a host of immune-stimulatory genes.

STING_pathway cluster_activation STING Activation cluster_downstream Downstream Signaling cluster_transcription Gene Transcription This compound This compound sting STING (on ER membrane) This compound->sting binds and activates tbk1 TBK1 sting->tbk1 recruits and activates nfkb NF-κB sting->nfkb activates irf3 IRF3 tbk1->irf3 phosphorylates nucleus Nucleus irf3->nucleus translocates to nfkb->nucleus translocates to ifn Type I Interferons (IFN-α, IFN-β) nucleus->ifn induces transcription of cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines induces transcription of ISGs Interferon-Stimulated Genes (e.g., CXCL9, CXCL10) ifn->ISGs ifn->ISGs activate

Conclusion

The validation of this compound-induced gene expression signatures provides critical evidence of its mechanism of action and pharmacodynamic activity. The identified 104-gene and STING_19 signatures serve as robust biomarkers for STING pathway activation. Comparative analysis with other STING agonists highlights a common mechanism of interferon induction, although specific gene signatures may vary. The detailed experimental protocols outlined in this guide provide a framework for researchers to design and interpret studies aimed at validating the immunomodulatory effects of this compound and other STING agonists. Further research, including the public availability of complete gene lists from these signatures, will be invaluable for the broader scientific community to fully leverage this knowledge in the development of novel cancer immunotherapies.

References

Head-to-Head In Vitro Comparison: Dazostinag vs. cGAMP as STING Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key STIMULATOR of Interferon Genes (STING) Pathway Agonists.

This guide provides a comprehensive in vitro comparison of Dazostinag (TAK-676), a synthetic cyclic dinucleotide (CDN), and cyclic GMP-AMP (cGAMP), the natural endogenous ligand for the STING protein. Both molecules are potent activators of the STING pathway, a critical component of the innate immune system that, when activated, leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This response is pivotal in orchestrating anti-tumor and anti-viral immunity. This document summarizes key quantitative data, details experimental methodologies for in vitro assessment, and provides visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: In Vitro Potency

Compound Cell Line Assay Endpoint EC50 Value Experimental Conditions
This compound (TAK-676) THP-1 Dual™ISG Reporter (Luciferase)1.53 ± 0.45 µM2-hour treatment
RAW-Lucia™ ISGISG Reporter (Luciferase)1.78 ± 0.48 µM2-hour treatment
HEK293T (transiently transfected with human WT STING)ISRE Reporter (NanoLuc®)0.3 ± 0.11 µMWithout digitonin
HEK293T (transiently transfected with human WT STING)ISRE Reporter (NanoLuc®)0.09 ± 0.07 µMWith digitonin
THP-1 (with R232 variant of human STING)Guanylyl cyclase C (GCC) activation0.068 nMNot specified
cGAMP (2'3'-cGAMP) THP-1IFN-β Secretion (ELISA)~124 µM24-hour incubation
Human PBMCsIFN-β Secretion (ELISA)~70 µM24-hour incubation
L929 (digitonin-permeabilized)IFN-β RNA (qRT-PCR)15 nM - 42 nM4-hour incubation
THP-1IFN-β Secretion (HEK-Blue™ IFN-α/β Cells)~10-fold less potent than a non-hydrolyzable analog24-hour incubation

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound STING_dimer STING Dimer (Inactive) This compound->STING_dimer Binds to cGAMP cGAMP cGAMP->STING_dimer Binds to STING_active STING Dimer (Active) STING_dimer->STING_active Conformational Change & Translocation TBK1 TBK1 STING_active->TBK1 Recruits & Activates IKK IKK STING_active->IKK Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerization pIRF3_n p-IRF3 pIRF3->pIRF3_n Translocation NFkB NF-κB IKK->NFkB Phosphorylates pNFkB p-NF-κB NFkB->pNFkB pNFkB_n p-NF-κB pNFkB->pNFkB_n Translocation IFN_genes Type I IFN Genes (e.g., IFNB1) pIRF3_n->IFN_genes Induces Transcription Cytokine_genes Pro-inflammatory Cytokine Genes (e.g., TNF, IL-6) pNFkB_n->Cytokine_genes Induces Transcription

STING Signaling Pathway Activation

In_Vitro_STING_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Analysis cell_culture 1. Cell Culture (e.g., THP-1, PBMCs) cell_seeding 3. Seed Cells in 96-well Plate cell_culture->cell_seeding agonist_prep 2. Prepare Agonist Dilutions (this compound or cGAMP) agonist_addition 4. Add Agonist to Cells (Optional: with permeabilization agent) agonist_prep->agonist_addition cell_seeding->agonist_addition incubation 5. Incubate (e.g., 4-24 hours at 37°C) agonist_addition->incubation supernatant_collection 6. Collect Supernatant or Lyse Cells incubation->supernatant_collection qprc 7c. qRT-PCR (Measure IFN-β mRNA) incubation->qprc Cell Lysis elisa 7a. IFN-β ELISA (Measure protein levels) supernatant_collection->elisa reporter_assay 7b. Reporter Gene Assay (Measure Luciferase/SEAP activity) supernatant_collection->reporter_assay data_analysis 8. Calculate EC50 elisa->data_analysis reporter_assay->data_analysis qprc->data_analysis

In Vitro STING Activation Assay Workflow

Experimental Protocols

The following are generalized protocols for key in vitro experiments used to assess the activity of STING agonists. These protocols are synthesized from multiple sources and should be optimized for specific experimental conditions.

Protocol 1: Interferon-β (IFN-β) Secretion Assay in THP-1 Cells (ELISA)

Objective: To quantify the amount of IFN-β secreted by THP-1 cells in response to stimulation with this compound or cGAMP.

Materials:

  • Human monocytic THP-1 cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for cell differentiation (optional)

  • This compound and cGAMP stock solutions

  • 96-well cell culture plates

  • Human IFN-β ELISA kit

  • Plate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture THP-1 cells in RPMI-1640 medium at 37°C in a 5% CO₂ incubator.

    • (Optional) Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 25-100 ng/mL) for 24-48 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow cells to rest for 24 hours.

    • Seed the THP-1 cells (differentiated or undifferentiated) into a 96-well plate at a density of 5 x 10⁵ cells/well.[1]

  • Agonist Stimulation:

    • Prepare serial dilutions of this compound and cGAMP in cell culture medium.

    • Add the agonist dilutions to the appropriate wells. Include a vehicle-only control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[2]

  • Supernatant Collection:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well for IFN-β analysis.

  • ELISA:

    • Perform the IFN-β ELISA according to the manufacturer's instructions. This typically involves adding the collected supernatants to a pre-coated plate, followed by incubation with a detection antibody and a substrate for colorimetric detection.

    • Read the absorbance on a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve using the provided IFN-β standards.

    • Calculate the concentration of IFN-β in each sample based on the standard curve.

    • Plot the IFN-β concentration against the agonist concentration to determine the EC50 value.

Protocol 2: STING Reporter Gene Assay in THP-1 Dual™ Cells

Objective: To measure the activation of the IRF (Interferon Regulatory Factor) pathway, a downstream effector of STING signaling, using a reporter cell line.

Materials:

  • THP-1 Dual™ reporter cell line (or other suitable IRF/ISRE reporter line)

  • Appropriate cell culture medium

  • This compound and cGAMP stock solutions

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the THP-1 reporter cells into a 96-well plate at a density of approximately 40,000 cells per well in 75 µL of assay medium.[3]

  • Agonist Stimulation:

    • Prepare serial dilutions of this compound and cGAMP at 4-fold the final desired concentration in assay medium.

    • Add 25 µL of the diluted agonist to the wells.[3] Include a vehicle-only control.

    • Incubate the plate for 4-24 hours at 37°C in a 5% CO₂ incubator.[3][4]

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase reagent to each well.[3]

    • Incubate at room temperature for approximately 15-30 minutes, with gentle rocking.[3]

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from cell-free wells) from all readings.

    • Plot the luminescence signal against the agonist concentration to determine the EC50 value.

Conclusion

References

Safety Operating Guide

Personal protective equipment for handling Dazostinag

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of Dazostinag, an investigational STING (stimulator of interferon genes) agonist. As direct safety data for this compound is not publicly available, this document is based on established best practices for the safe handling of potent, investigational, and cytotoxic pharmaceutical compounds in a research laboratory setting. Adherence to these procedures is essential to minimize exposure risk and ensure a safe working environment.

Personal Protective Equipment (PPE)

All personnel handling this compound must wear appropriate PPE to prevent dermal, ocular, and respiratory exposure.[1][2] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[3]

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE ItemSpecificationsRationale
Gloves Double-gloving with chemotherapy-rated, powder-free nitrile gloves.[4][5]Provides a primary barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.[5]
Gown Disposable, low-permeability, solid-front gown with long sleeves and tight-fitting cuffs.[5]Protects the body from contamination by splashes or aerosols.
Eye Protection Safety goggles or a full-face shield.[4]Prevents exposure of the eyes to splashes or airborne particles.
Respiratory Protection An N95 respirator or higher should be used when handling the powdered form of the compound or when there is a risk of aerosolization.[6]Minimizes the risk of inhaling the compound.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contaminants out of the designated handling area.[4]

Note: All disposable PPE should be removed and discarded as hazardous waste before leaving the designated handling area. Reusable PPE must be decontaminated according to institutional protocols.[3]

Operational Plan for Handling this compound

2.1. Designated Handling Area

All work with this compound should be conducted in a designated area, such as a certified biological safety cabinet (BSC) or a containment ventilated enclosure (CVE), to minimize the risk of exposure and cross-contamination.[1] The area should be clearly marked with warning signs indicating the presence of a potent compound.

2.2. Weighing and Reconstitution

  • Weighing: The powdered form of this compound should be weighed in a ventilated enclosure with a dedicated, calibrated balance.

  • Reconstitution: Follow the manufacturer's or study protocol's instructions for reconstitution. Use a closed system transfer device (CSTD) if available to minimize the generation of aerosols.

2.3. Transportation

When transporting this compound within the facility, it should be placed in a sealed, leak-proof, and clearly labeled secondary container.[7]

Disposal Plan

All materials contaminated with this compound, including unused compound, empty vials, contaminated PPE, and cleaning materials, are considered hazardous waste and must be disposed of in accordance with institutional and regulatory guidelines.[8][9]

  • Waste Containers: Use designated, leak-proof, and puncture-resistant hazardous waste containers with clear labeling.[8]

  • Segregation: Segregate this compound waste from other laboratory waste streams.

  • Disposal Method: The primary recommended method for the disposal of potent pharmaceutical waste is incineration by a licensed hazardous waste disposal service.[8][9]

Emergency Procedures: Spill Response

In the event of a this compound spill, immediate and appropriate action is critical to contain the contamination and prevent exposure. A spill kit containing all necessary materials should be readily available in the handling area.[7]

Diagram 1: this compound Spill Response Workflow

Spill_Response_Workflow cluster_0 Immediate Actions cluster_1 Spill Containment and Cleanup cluster_2 Final Steps A Evacuate the immediate area and alert others. B Remove any contaminated clothing and wash exposed skin. A->B C Don appropriate PPE from the spill kit. B->C D Contain the spill using absorbent pads from the outer edge inwards. C->D E Carefully collect all contaminated materials into a designated hazardous waste bag. D->E F Decontaminate the spill area with an appropriate cleaning agent (e.g., soap and water, followed by a disinfectant). E->F G Place all contaminated waste, including PPE, into the hazardous waste container. F->G H Wash hands thoroughly after removing PPE. G->H I Document the spill and response according to institutional protocols. H->I

Caption: Workflow for responding to a this compound spill.

Disclaimer: This information is provided as a general guide and should be supplemented with a thorough review of your institution's specific safety protocols and a comprehensive risk assessment for your particular use of this compound. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance on the safe handling and disposal of potent compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.